molecular formula C5H12N2S B1269156 Tert-butylthiourea CAS No. 7204-48-0

Tert-butylthiourea

Cat. No.: B1269156
CAS No.: 7204-48-0
M. Wt: 132.23 g/mol
InChI Key: RYOCWONLFFPYMN-UHFFFAOYSA-N
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Description

Tert-butylthiourea is an organosulfur compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and biochemistry. Its structure, featuring a thiourea core with a tert-butyl substituent, allows it to engage in hydrogen bonding and interact with various biological targets. Research indicates that thiourea derivatives demonstrate potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets for the treatment of neurodegenerative disorders, including Alzheimer's disease, making compounds like this compound valuable scaffolds for developing new therapeutic agents . Furthermore, thiourea derivatives are being explored for their potential in anti-cancer research. Some derivatives function as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme involved in regulating glucocorticoid levels and implicated in cancer cell proliferation . Beyond neurology and oncology, the versatility of the thiourea moiety lends itself to a broad spectrum of biological activities. Studies have highlighted that derivatives can exhibit antibacterial, antioxidant, and anti-inflammatory properties, underscoring their utility in pharmacological development . In chemical applications, thiourea derivatives serve as key intermediates in organic synthesis and are investigated for their ability to sense toxic heavy metals, such as mercury, via fluorescence techniques . This product is intended for research purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N2S/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOCWONLFFPYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90353234
Record name tert-butylthiourea
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Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7204-48-0
Record name N-(1,1-Dimethylethyl)thiourea
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Record name tert-butylthiourea
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Record name N-(tert-Butyl)thiourea
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Foundational & Exploratory

An In-depth Technical Guide to Tert-butylthiourea: Chemical Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butylthiourea, a derivative of thiourea featuring a bulky tert-butyl substituent, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural characteristics impart specific physicochemical properties that make it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and detailed experimental protocols for the synthesis of this compound. Furthermore, it explores the known biological activities of its derivatives, shedding light on potential applications in drug discovery, particularly in the realms of anticancer and anti-inflammatory research.

Chemical Structure and Identification

This compound, systematically named N-(tert-butyl)thiourea, is an organosulfur compound belonging to the thiourea family. The presence of the sterically demanding tert-butyl group adjacent to the thiourea core significantly influences its chemical reactivity and biological interactions.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name N-(tert-butyl)thiourea
CAS Number 7204-48-0[1]
Molecular Formula C₅H₁₂N₂S[1]
Molecular Weight 132.23 g/mol [1]
Synonyms 1-tert-butylthiourea, TBTU

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a white to off-white crystalline solid with solubility in various organic solvents.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white crystalline powder
Melting Point 171-174 °C
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and other polar organic solvents.[2]
Density Not available
pKa Not available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region (δ 1.0-1.5 ppm). The protons on the nitrogen atoms will appear as broad singlets, and their chemical shifts can be solvent-dependent. The basic ¹H NMR pattern for a tert-butyl group is a singlet, integrating to nine protons.[3]

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group and a signal for the three equivalent methyl carbons. The thiocarbonyl carbon (C=S) will appear significantly downfield. The methyl carbon resonances of a tert-butyl group typically appear between 20 and 42 ppm.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present. Key expected absorption bands for this compound include:

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3400-3100N-H stretching vibrations
2960-2850C-H stretching vibrations (tert-butyl)
1620-1580N-H bending vibrations
~1365C-H bending (tert-butyl)
~1100-1000C-N stretching vibrations
~800-700C=S stretching vibration
Mass Spectrometry (MS)

The mass spectrum of the closely related compound, 1,3-Di-tert-butyl-2-thiourea, shows a molecular ion peak at m/z 188.[4] For this compound, the molecular ion peak is expected at m/z 132.

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, this involves the reaction of tert-butylamine with a thiocyanate source. A general procedure is outlined below.

Experimental Protocol: Synthesis from Tert-butyl Isothiocyanate and Isopropylamine

While this protocol is for a related compound, it illustrates the general methodology.

Materials:

  • Tert-butyl isothiocyanate

  • Isopropylamine

  • Chlorobenzene (solvent)

Procedure:

  • In a reaction vessel, dissolve tert-butyl isothiocyanate in chlorobenzene.

  • Cool the solution to 15 °C.

  • Slowly add isopropylamine dropwise to the solution over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to 35 °C and stir for 4 hours.

  • Upon completion, the product can be isolated by cooling the mixture, followed by centrifugation and drying.[5]

SynthesisWorkflow cluster_0 Synthesis of a Thiourea Derivative reagents Tert-butyl isothiocyanate + Isopropylamine + Chlorobenzene reaction Reaction at 15°C, then warm to 35°C for 4h reagents->reaction 1. Mix isolation Cooling, Centrifugation, Drying reaction->isolation 2. Work-up product 1-isopropyl-3-tert-butylthiourea isolation->product 3. Isolate

Figure 2: General workflow for the synthesis of a thiourea derivative.

Biological Activities and Potential Applications in Drug Development

Thiourea and its derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[6][7]

Anticancer Activity

Numerous thiourea derivatives have exhibited potent anticancer properties.[6][8] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression, such as topoisomerases and protein tyrosine kinases.[8][9] Some derivatives have been shown to induce apoptosis in cancer cell lines and modulate signaling pathways involved in cell proliferation and survival.[6][10] For instance, certain thiourea derivatives have been found to target the epidermal growth factor receptor (EGFR) signaling pathway.[10]

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea derivatives is another area of active research.[6][11] These compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[11] Some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6]

SignalingPathways cluster_0 Potential Mechanisms of Action for Thiourea Derivatives Thiourea Thiourea Derivatives EnzymeInhibition Enzyme Inhibition (e.g., Topoisomerase, PTKs, COX, 5-LOX) Thiourea->EnzymeInhibition SignalingModulation Signaling Pathway Modulation (e.g., EGFR, Apoptosis pathways) Thiourea->SignalingModulation CytokineReduction Reduced Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) Thiourea->CytokineReduction Anticancer Anticancer Effects EnzymeInhibition->Anticancer AntiInflammatory Anti-inflammatory Effects EnzymeInhibition->AntiInflammatory SignalingModulation->Anticancer CytokineReduction->AntiInflammatory

Figure 3: Potential signaling pathways targeted by thiourea derivatives.

Conclusion

This compound is a versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its distinct chemical structure and properties make it a valuable precursor for the development of novel compounds with promising anticancer and anti-inflammatory activities. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully exploit its therapeutic potential. This guide provides a foundational resource for researchers and professionals engaged in the exploration and application of this important chemical entity.

References

An In-depth Technical Guide on Tert-butylthiourea (CAS: 7204-48-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butylthiourea (CAS: 7204-48-0), an organosulfur compound with potential applications in drug development and biochemical research. This document covers its physicochemical properties, plausible synthesis methodologies, and its putative biological activity as a mitochondrial inhibitor. Detailed experimental protocols for its synthesis and for assays to evaluate its impact on mitochondrial function are presented. Furthermore, a proposed mechanism of action is visualized through a signaling pathway diagram. The information is structured to be a valuable resource for researchers investigating the therapeutic potential and biochemical properties of this compound.

Chemical and Physical Properties

This compound is a colorless to yellowish crystalline solid.[1] It is an organosulfur compound belonging to the thiourea family, characterized by the presence of a bulky tert-butyl group.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 7204-48-0[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₅H₁₂N₂S[2][3][8][10]
Molecular Weight 132.23 g/mol [1][2][8][10]
Melting Point 171-176 °C[1][5]
Boiling Point 187.2 ± 23.0 °C (at 760 Torr)[1]
Density 1.028 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[1]
Flash Point 67.0 ± 22.6 °C[1]
Appearance Colorless to yellowish crystalline solid/powder[1][5][6]
Solubility Soluble in various organic solvents and bases. Insoluble in water.[1][6][8]
SMILES CC(C)(C)NC(=S)N[2]
InChI Key RYOCWONLFFPYMN-UHFFFAOYSA-N[5]

Synthesis of this compound: Experimental Protocols

Step 1: Synthesis of Tert-butyl isothiocyanate from Tert-butylamine

Principle: Primary amines can be converted to isothiocyanates through various methods. A common and effective method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt, which is then desulfurized. A milder approach utilizes di-tert-butyl dicarbonate (Boc₂O) for the desulfurization step.[1][2]

Experimental Protocol:

  • Formation of Dithiocarbamate Salt:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (1 equivalent) in absolute ethanol.

    • To this solution, add triethylamine (1 equivalent) followed by the dropwise addition of carbon disulfide (10 equivalents) while stirring.

    • The reaction mixture is typically stirred for 5-30 minutes at room temperature, during which the dithiocarbamate salt may precipitate.[2]

    • Cool the reaction mixture in an ice bath.

  • Desulfurization to Tert-butyl isothiocyanate:

    • Dissolve di-tert-butyl dicarbonate (Boc₂O, 0.99 equivalents) in a small amount of absolute ethanol.

    • Add the Boc₂O solution to the cooled dithiocarbamate salt mixture.

    • Immediately add a catalytic amount (1-3 mol%) of 4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) dissolved in absolute ethanol.[2]

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC is recommended).

    • The byproducts of this reaction are volatile (CO₂, COS, tert-butanol), allowing for a simple work-up.[2]

    • Remove the solvent and other volatile components under reduced pressure to obtain crude tert-butyl isothiocyanate. Further purification can be achieved by distillation.

Step 2: Synthesis of this compound from Tert-butyl isothiocyanate

Principle: Isothiocyanates readily react with amines or ammonia to form thioureas. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom of the isothiocyanate group.[4]

Experimental Protocol:

  • Reaction with Ammonia:

    • Dissolve the synthesized tert-butyl isothiocyanate (1 equivalent) in a suitable organic solvent such as dichloromethane or tert-butanol in a pressure-resistant flask.[4]

    • Cool the solution in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the reaction solvent.

    • Seal the flask and allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by TLC.

    • Upon completion, the solvent can be removed under reduced pressure.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group.[11] The protons on the nitrogen atoms may appear as broad singlets.

    • ¹³C NMR: The spectrum should show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as a signal for the thiocarbonyl carbon (C=S).[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To compare with the literature value.

Biological Activity: Mitochondrial Inhibition

This compound has been described as a mitochondrial inhibitor.[2] The proposed mechanism involves the inhibition of proton transport across the inner mitochondrial membrane, leading to a disruption of ATP synthesis and ultimately cell death.[2] This section details the experimental protocols to investigate and quantify this biological activity.

Experimental Protocol: Mitochondrial Complex I Activity Assay

Principle: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a key enzyme in the electron transport chain. Its activity can be measured spectrophotometrically by monitoring the oxidation of NADH to NAD⁺.

Methodology:

  • Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., cultured cells, animal tissue) using differential centrifugation.

  • Assay Preparation:

    • Use a commercial Mitochondrial Complex I Activity Assay Kit or prepare an assay buffer containing phosphate buffer, magnesium chloride, and a detergent to permeabilize the mitochondrial membranes.

    • Add the isolated mitochondria to the wells of a microplate.

    • Prepare a range of concentrations of this compound to be tested.

  • Activity Measurement:

    • Add the electron acceptor, such as decylubiquinone, to the wells.

    • Initiate the reaction by adding NADH.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the Complex I activity.

  • Data Analysis:

    • Calculate the specific activity of Complex I in the presence and absence of different concentrations of this compound.

    • Determine the half-maximal inhibitory concentration (IC₅₀) of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Quantification of Mitochondrial ATP Synthesis

Principle: The rate of ATP synthesis in isolated mitochondria can be quantified using a bioluminescence assay based on the ATP-dependent luciferin-luciferase reaction.

Methodology:

  • Mitochondria Preparation: Use freshly isolated and functional mitochondria.

  • Assay Setup:

    • In a luminometer-compatible microplate, add a reaction buffer containing substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate), ADP, and phosphate.

    • Add the isolated mitochondria to the wells.

    • Add different concentrations of this compound.

  • Luminescence Measurement:

    • Add a luciferin-luciferase reagent to each well.

    • Measure the light output (luminescence) over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

  • Data Analysis:

    • Calculate the rate of ATP synthesis for each condition.

    • Express the results as a percentage of the control (no inhibitor) and determine the inhibitory effect of this compound on ATP production.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health and function. It can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in ΔΨm indicates mitochondrial depolarization.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, SH-SY5Y) in a microplate suitable for fluorescence microscopy or flow cytometry.

    • Treat the cells with various concentrations of this compound for a defined period.

  • Staining:

    • Incubate the cells with a low concentration of TMRE dye.

  • Fluorescence Measurement:

    • Fluorescence Microscopy: Capture images of the cells and quantify the fluorescence intensity within the mitochondria.

    • Flow Cytometry: Analyze the fluorescence of individual cells to get a population-level measurement of ΔΨm.

  • Data Analysis:

    • A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

    • Quantify the percentage of cells with depolarized mitochondria at each concentration of this compound.

Proposed Signaling Pathway and Mechanism of Action

This compound is proposed to exert its cytotoxic effects by disrupting mitochondrial function. The core of this mechanism is the inhibition of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation.

Proposed Mechanism:

  • Entry into Mitochondria: Due to its lipophilic nature, this compound is likely to passively diffuse across the mitochondrial membranes.

  • Interaction with Mitochondrial Proteins: The thiourea moiety contains a nucleophilic sulfur atom and amino groups that can potentially interact with components of the electron transport chain (ETC) complexes. It is hypothesized to react with amino groups on these enzyme complexes.[2]

  • Inhibition of Proton Pumping: This interaction is thought to disrupt the normal function of the ETC complexes, particularly their ability to pump protons from the mitochondrial matrix to the intermembrane space.

  • Dissipation of Membrane Potential: The inhibition of proton pumping leads to a decrease in the proton motive force and dissipation of the mitochondrial membrane potential (ΔΨm).

  • Inhibition of ATP Synthesis: The reduced proton gradient impairs the activity of ATP synthase, leading to a significant decrease in ATP production.

  • Induction of Cell Death: The cellular energy crisis resulting from the lack of ATP, coupled with other potential downstream effects of mitochondrial dysfunction, ultimately triggers programmed cell death (apoptosis).

Diagrammatic Representation:

TertButylthiourea_Mechanism cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (Complexes I-IV) Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATPsynthase ATP Synthase (Complex V) Matrix Mitochondrial Matrix ATPsynthase->Matrix H+ flow ATP_depletion ATP Depletion ATPsynthase->ATP_depletion Inhibited Protons_matrix H+ IMS Intermembrane Space Protons_IMS->ATPsynthase Drives ATP synthesis TBTU This compound TBTU->ETC Inhibits proton pumping Cell_Death Cell Death (Apoptosis) ATP_depletion->Cell_Death cluster_Mitochondrion cluster_Mitochondrion Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_BioActivity Biological Activity Evaluation Start Start: Tert-butylamine Step1 Step 1: Synthesis of Tert-butyl isothiocyanate Start->Step1 Step2 Step 2: Reaction with Ammonia Step1->Step2 Product This compound Step2->Product Characterization Characterization (NMR, MS, MP) Product->Characterization MMP_Assay Mitochondrial Membrane Potential Assay Product->MMP_Assay Mito_Isolation Mitochondria Isolation Characterization->Mito_Isolation ComplexI_Assay Complex I Activity Assay Mito_Isolation->ComplexI_Assay ATP_Assay ATP Synthesis Assay Mito_Isolation->ATP_Assay Data_Analysis Data Analysis (IC50, % Inhibition) ComplexI_Assay->Data_Analysis ATP_Assay->Data_Analysis MMP_Assay->Data_Analysis

References

A Comprehensive Technical Guide to the Synthesis of N-(tert-butyl)thiourea from tert-butylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the synthetic methodologies for preparing N-(tert-butyl)thiourea, a valuable monosubstituted thiourea, from its primary amine precursor, tert-butylamine. Thiourea derivatives are a critical structural motif in medicinal chemistry and serve as versatile intermediates in organic synthesis.[1] This document details various synthetic routes, including modern, environmentally conscious methods and traditional approaches. It offers a comprehensive experimental protocol, quantitative data summaries, and visual diagrams of the reaction pathway and experimental workflow to aid in practical laboratory applications.

Introduction

N-(tert-butyl)thiourea is an organic compound featuring a thiocarbonyl group flanked by a primary amine and a tert-butylamino group. As a monosubstituted thiourea, it serves as a crucial building block for the synthesis of more complex molecules, including heterocyclic compounds and biologically active agents.[1] The synthesis of such thioureas from readily available primary amines like tert-butylamine is a fundamental transformation in organic chemistry. Traditional methods often rely on hazardous reagents like thiophosgene or isothiocyanates.[2] However, recent advancements have led to the development of safer, more efficient, and environmentally benign protocols, primarily utilizing carbon disulfide as the thiocarbonyl source.[2][3] This guide will explore these methodologies, providing the necessary technical details for successful synthesis.

Synthetic Methodologies

The conversion of tert-butylamine to N-(tert-butyl)thiourea can be accomplished through several distinct chemical pathways. The choice of method often depends on factors such as scale, available reagents, safety considerations, and desired purity.

Method 1: Reaction with Carbon Disulfide in Aqueous Ammonia

This approach represents a mild, efficient, and catalyst-free method for the preparation of monosubstituted thioureas.[4] The reaction proceeds by the initial formation of a dithiocarbamate salt from tert-butylamine and carbon disulfide (CS₂). This intermediate is then attacked by ammonia in the same pot to yield the target N-(tert-butyl)thiourea and ammonium sulfide as a byproduct. This method avoids the isolation of unstable isothiocyanate intermediates and the use of toxic catalysts.[4]

Method 2: In-Situ Generation of Isothiocyanate

A widely used strategy involves the two-step, one-pot synthesis where tert-butylamine is first converted to tert-butyl isothiocyanate. This is typically achieved by reacting the amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently desulfurized using a variety of reagents.[5]

  • Using Di-tert-butyl Dicarbonate (Boc₂O): This method is clean and efficient, as the byproducts (CO₂, COS, tert-butanol) are volatile and easily removed.[6] The reaction is often catalyzed by a small amount of 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7] The generated isothiocyanate can then be treated with ammonia to produce N-(tert-butyl)thiourea.

  • Using Tosyl Chloride or Other Coupling Reagents: Reagents like tosyl chloride or phosphonium-based peptide coupling agents can also be used to effect the desulfurization of the dithiocarbamate intermediate.[6]

Method 3: The Thiophosgene Route

Historically, thiophosgene (CSCl₂) was a common reagent for converting primary amines into isothiocyanates.[8] The reaction of tert-butylamine with thiophosgene would produce tert-butyl isothiocyanate, which is then reacted with ammonia. This method is highly effective but is now largely avoided due to the extreme toxicity and hazardous nature of thiophosgene.[9][10] It is a lachrymator and irritant to the skin and respiratory tract.[9]

Method 4: From Thiocyanate Salts

Another established method involves the reaction of an amine hydrochloride salt with an alkali metal or ammonium thiocyanate.[1][11] A variation of this route involves first reacting ammonium thiocyanate with benzoyl chloride to form benzoyl isothiocyanate in situ. This reactive intermediate then readily couples with tert-butylamine. The resulting N-benzoyl-N'-(tert-butyl)thiourea is subsequently hydrolyzed under basic conditions to cleave the benzoyl group, yielding the desired product.[11]

Data Presentation

Quantitative data for the synthesis of N-(tert-butyl)thiourea via the carbon disulfide in aqueous ammonia method are summarized below.

Table 1: Reagent Properties and Quantities

ReagentFormulaMolar Mass ( g/mol )Density (g/cm³)Amount (Example)Moles (Example)
tert-Butylamine(CH₃)₃CNH₂73.140.697.31 g (10.6 mL)0.10
Carbon DisulfideCS₂76.141.2668.38 g (6.6 mL)0.11
Ammonia SolutionNH₃ (aq)17.03 (as NH₃)~0.950 mL (28%)~0.74
EthanolC₂H₅OH46.070.78950 mL-

Table 2: Comparison of Key Synthesis Routes

MethodKey ReagentsTypical SolventTemperatureAdvantagesDisadvantages
CS₂ / Ammonia tert-Butylamine, CS₂, NH₃(aq)Water, EthanolRoom Temp.Mild conditions, catalyst-free, good to excellent yields.[4]Requires handling of volatile and flammable CS₂.
Isothiocyanate (Boc₂O) tert-Butylamine, CS₂, Et₃N, Boc₂OEthanol0 °C to RTHigh yields, clean reaction with volatile byproducts.[6]Requires stoichiometric Boc₂O and a catalyst.
Thiophosgene tert-Butylamine, CSCl₂Chloroform, Dioxane0 °C to RefluxHighly effective, well-established.[8]Extremely toxic and hazardous reagent (thiophosgene).[9]
Thiocyanate Salt tert-Butylamine, NH₄SCN, Benzoyl Chloride, NaOHAcetone, Water45 °CAvoids direct handling of CS₂.[11]Multi-step (acylation then hydrolysis), moderate yields.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-(tert-butyl)thiourea based on the reaction of tert-butylamine with carbon disulfide in an ammonia solution, adapted from general methods for monosubstituted thioureas.[4]

Objective: To synthesize N-(tert-butyl)thiourea from tert-butylamine.

Materials:

  • tert-Butylamine (10.0 mmol, 0.731 g)

  • Carbon Disulfide (11.0 mmol, 0.838 g, 0.66 mL)

  • Concentrated Ammonia Solution (28-30%, 20 mL)

  • Ethanol (20 mL)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (10.0 mmol) in ethanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Reagent Addition: To the cooled solution, add the concentrated ammonia solution (20 mL). Subsequently, add carbon disulfide (11.0 mmol) dropwise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, slowly add cold deionized water (40 mL) to the reaction mixture to precipitate the crude product.

  • Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure N-(tert-butyl)thiourea as a white crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Figure 1: Synthesis of N-(tert-butyl)thiourea cluster_reactants Reactants cluster_reagent Reagent cluster_product Product TBA tert-Butylamine Dithiocarbamate Dithiocarbamate Intermediate TBA->Dithiocarbamate + CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate + NH3 Ammonia (NH₃) TBTU N-(tert-butyl)thiourea Dithiocarbamate->TBTU + NH₃

Caption: Reaction scheme for N-(tert-butyl)thiourea synthesis.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup Flask, Stirrer, Ice Bath B 2. Reagent Addition - Add tert-Butylamine, EtOH - Add NH₃, CS₂ (dropwise) A->B Cool to 0°C C 3. Reaction Stir at Room Temperature (4-6 hours) B->C D 4. Workup - Precipitate with H₂O - Vacuum Filtration C->D E 5. Purification Recrystallization (Ethanol/Water) D->E F 6. Analysis - Dry Product - MP, NMR, IR E->F

References

Physical Properties of Tert-butylthiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-butylthiourea, specifically its melting point and solubility. This document is intended to be a valuable resource for laboratory professionals, offering curated data, detailed experimental protocols for property determination, and a logical workflow for these characterizations.

Core Physical Properties

This compound presents as a colorless crystal or crystalline powder.[1][2] The physical characteristics of a compound are crucial for its application in research and development, influencing factors such as formulation, reaction conditions, and bioavailability.

Data Presentation

The quantitative and qualitative data for the physical properties of this compound are summarized in the table below. It is important to note the discrepancy in the reported melting points, which may be attributable to variations in sample purity or the presence of different crystalline forms. The solubility data available in the public domain is currently qualitative.

Physical PropertyValue/DescriptionNotes
Melting Point 172°C to 176°CA lower melting point of 81-82°C has also been reported, but the higher range is more frequently cited by chemical suppliers and databases.[1][2]
Solubility in Water Soluble, though some sources suggest low solubility.[1][2]Quantitative data is not readily available. The compound is described as soluble, but one safety data sheet indicates it is not likely to be mobile in the environment due to low water solubility.
Solubility in Organic Solvents Soluble in common organic solvents.Qualitative descriptions indicate solubility, but specific quantitative data in solvents such as ethanol, methanol, acetone, and dichloromethane is not currently published.

Experimental Protocols

To address the absence of definitive quantitative solubility data and to verify the melting point, detailed experimental protocols are provided below. These methodologies are based on standard laboratory practices for physical property determination.

Melting Point Determination via Capillary Method

This protocol outlines the determination of the melting point range of a solid crystalline substance like this compound using a melting point apparatus.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound sample on a clean, dry watch glass.

    • If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Place a calibrated thermometer in the designated port of the apparatus.

    • Set the heating rate to a rapid setting initially to determine an approximate melting range.

    • Observe the sample through the magnifying lens.

    • Once an approximate melting point is determined, allow the apparatus to cool.

    • Prepare a new sample and set the heating rate to a slow and steady increase (approximately 1-2°C per minute) starting from a temperature about 20°C below the approximate melting point.

    • Record the temperature at which the first signs of melting are observed (the solid begins to shrink and form liquid).

    • Continue heating slowly and record the temperature at which the last of the solid melts completely into a liquid.

    • The recorded temperature range is the melting point of the sample.

    • For accuracy, repeat the measurement with a fresh sample at least two more times and calculate the average melting point range.

Solubility Determination by the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials and Equipment:

  • This compound sample

  • Solvent of interest (e.g., water, ethanol, methanol, acetone, dichloromethane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature water bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

  • Sample Analysis:

    • Once equilibrium is established, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

  • Calculation:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per liter (mg/L).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

experimental_workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination mp_start Start: this compound Sample mp_prep Sample Preparation: Grind and pack into capillary tube mp_start->mp_prep mp_measure Measurement: Heat in melting point apparatus mp_prep->mp_measure mp_observe Observation: Record temperature range of melting mp_measure->mp_observe mp_repeat Repeat for Accuracy mp_observe->mp_repeat mp_end End: Determined Melting Point Range mp_observe->mp_end mp_repeat->mp_measure sol_start Start: this compound Sample & Solvent sol_prep Sample Preparation: Add excess solid to solvent sol_start->sol_prep sol_equilibrate Equilibration: Agitate at constant temperature sol_prep->sol_equilibrate sol_filter Filtration: Remove undissolved solid sol_equilibrate->sol_filter sol_analyze Analysis: Quantify concentration of filtrate sol_filter->sol_analyze sol_calculate Calculation: Determine solubility sol_analyze->sol_calculate sol_end End: Quantitative Solubility Value sol_calculate->sol_end logical_relationship compound This compound properties Physical Properties compound->properties melting_point Melting Point properties->melting_point solubility Solubility properties->solubility purity Sample Purity purity->melting_point influences solvent Solvent Type solvent->solubility determines temperature Temperature temperature->solubility influences

References

Spectroscopic Data and Analysis of N,N'-Di-tert-butylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Di-tert-butylthiourea, a symmetrically substituted thiourea derivative. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N,N'-Di-tert-butylthiourea.

Table 1: ¹H and ¹³C NMR Spectral Data
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR 5.86Broad SingletN-H
1.45Singlet-C(CH₃)₃
¹³C NMR 179.1SingletC=S
52.8Singlet-C (CH₃)₃
29.8Singlet-C(C H₃)₃

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Mode
3379StrongN-H Stretch
2970StrongC-H Stretch (aliphatic)
1535StrongN-H Bend and C-N Stretch (Thioamide II)
1365StrongC-H Bend (tert-butyl)
1219StrongC=S Stretch (Thioamide I)

Sample Preparation: KBr Pellet

Table 3: Mass Spectrometry Fragmentation Data
m/zRelative Intensity (%)Proposed Fragment
18825[M]⁺ (Molecular Ion)
13215[M - C₄H₈]⁺
117100[M - C₄H₉N]⁺
7630[C₄H₁₀N]⁺
5785[C₄H₉]⁺ (tert-butyl cation)

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

  • Approximately 5-10 mg of N,N'-Di-tert-butylthiourea is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K.

Data Processing:

  • The raw free induction decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied to the resulting spectrum.

  • The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of N,N'-Di-tert-butylthiourea is finely ground with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • The homogenous mixture is then compressed in a pellet die under high pressure (8-10 tons) to form a thin, transparent pellet.

  • A background spectrum of a pure KBr pellet is recorded for background subtraction.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Apodization: Happ-Genzel function is commonly used.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).

Sample Introduction:

  • A small amount of the solid N,N'-Di-tert-butylthiourea sample is introduced into the ion source via a direct insertion probe.

  • The probe is heated to volatilize the sample into the gas phase.

Mass Spectrometry Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans per second.

  • Ion Source Temperature: 150-200 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N,N'-Di-tert-butylthiourea.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample N,N'-Di-tert-butylthiourea Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Grind with KBr and press pellet Sample->Prep_IR Prep_MS Introduce into EI source Sample->Prep_MS Acquire_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer (EI) Prep_MS->Acquire_MS Process_NMR Fourier Transform, Phasing, Baseline Correction Acquire_NMR->Process_NMR Process_IR Background Subtraction, Peak Picking Acquire_IR->Process_IR Process_MS Mass Calibration, Fragmentation Analysis Acquire_MS->Process_MS Interpret Combine Spectroscopic Data to Confirm Chemical Structure Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Workflow for Spectroscopic Analysis of N,N'-Di-tert-butylthiourea.

Tert-butylthiourea molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the core physicochemical properties of tert-butylthiourea, a compound of interest in various research and development applications. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a range of experimental and theoretical applications, from reaction stoichiometry to molecular modeling.

PropertyValueReferences
Molecular Formula C₅H₁₂N₂S[1][2][3]
Molecular Weight 132.23 g/mol [1][2][3]

Experimental Protocols & Methodologies

A comprehensive understanding of a compound's properties is derived from a variety of experimental procedures. While this document focuses on the fundamental molecular characteristics, detailed experimental protocols for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be necessary to fully characterize this compound. These analyses would provide in-depth information regarding its structural confirmation, purity, and crystalline form.

As an AI, I do not have access to specific, unpublished experimental protocols. The methodologies for the above-mentioned characterization techniques are well-established and can be found in standard organic chemistry laboratory manuals and scientific literature.

Logical Relationships and Workflows

To facilitate a deeper understanding of the relationships between the physical properties and potential applications of this compound, a logical diagram can be constructed. The following diagram illustrates a conceptual workflow for the characterization and application of a given chemical compound.

A Compound Synthesis and Purification B Physicochemical Characterization (Molecular Weight, Formula) A->B C Structural Elucidation (NMR, MS, X-ray) B->C D Biological Screening (In vitro/In vivo assays) C->D E Lead Optimization D->E F Preclinical Development E->F G Clinical Trials F->G

Conceptual workflow for chemical compound development.

References

Green Horizons in Medicinal Chemistry: An In-depth Technical Guide to the Sustainable Synthesis of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted thioureas, a cornerstone scaffold in medicinal chemistry and drug development, is undergoing a significant transformation. Driven by the principles of green chemistry, researchers are moving away from hazardous reagents and harsh conditions towards more sustainable and environmentally benign methodologies. This technical guide provides a comprehensive overview of these cutting-edge green synthesis methods, offering detailed experimental protocols, comparative data, and a workflow for selecting the optimal synthetic route.

Aqueous-Phase Synthesis: Harnessing the Universal Solvent

The use of water as a reaction medium represents a significant leap forward in the green synthesis of substituted thioureas. This approach eliminates the need for volatile and often toxic organic solvents, simplifying work-up procedures and reducing environmental impact.

A notable method involves the one-pot, three-component reaction of an amine, carbon disulfide, and a second amine in an aqueous medium.[1][2][3] This process often utilizes a catalyst, such as choline chloride-urea, a deep eutectic solvent (DES), to enhance reaction rates and yields.[2] The reaction proceeds smoothly, particularly with aliphatic primary amines, to afford a variety of di- and trisubstituted thiourea derivatives.[1][4]

Another innovative aqueous method involves the reaction of thiazolidine-2-thiones with various amines. This catalyst-free approach provides good to excellent yields of both symmetrical and unsymmetrical thioureas.[5][6]

Table 1: Comparison of Aqueous-Phase Synthesis Methods

MethodKey ReagentsCatalyst/ConditionsReaction TimeYieldsScope
Amine, CS₂, AminePrimary/Secondary amines, Carbon disulfideCholine chloride-urea/Water1-12 hoursGood-ExcellentWorks well with aliphatic primary amines for di- and tri-substitution.[1]
Thiazolidine-2-thiones and AminesThiazolidine-2-thiones, Various aminesCatalyst-free/WaterNot specifiedGood-ExcellentSymmetrical and unsymmetrical architectures.[5][6]
Phenoxysulfonyl chloride and AminesPhenoxysulfonyl chloride, Primary aminesWater, 65-100°C1-30 hoursHighOne-step synthesis.[7]
Experimental Protocol: Synthesis of N,N'-di-n-hexylthiourea in Water

Materials:

  • n-Hexylamine

  • Carbon disulfide

  • Sodium hydroxide

  • Water

Procedure:

  • To a solution of sodium hydroxide (1.2 g, 30 mmol) in water (20 mL), add n-hexylamine (2.02 g, 20 mmol) and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add carbon disulfide (1.52 g, 20 mmol) dropwise to the stirred solution over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Add a second equivalent of n-hexylamine (2.02 g, 20 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 12 hours.

  • After cooling, the solid product precipitates. Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford pure N,N'-di-n-hexylthiourea.

Energy-Efficient Synthesis: The Role of Microwaves and Ultrasound

Microwave and ultrasound irradiation have emerged as powerful tools for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has been successfully employed for the rapid and efficient parallel synthesis of N,N'-disubstituted thioureas.[8] This technique drastically reduces reaction times from hours to mere minutes.[8] For instance, the synthesis of 2-amino-4-substituted-phenyl-thiazoles from ketones and thiourea, which conventionally takes 12-14 hours under reflux, can be completed in 6-8 minutes with microwave irradiation.[9] Solvent-free microwave-assisted approaches have also been reported, further enhancing the green credentials of this method.[10]

Ultrasound-Assisted Synthesis:

Sonochemistry offers another energy-efficient route to substituted thioureas. Ultrasound irradiation promotes the synthesis of bis(substituted pyrazol-4-ylcarbonyl)-substituted thioureas and asymmetrically substituted bis-thioureas, with significant rate enhancements and modest yield increases compared to classical heating methods.[11][12] The reactions are typically carried out under mild conditions and often with minimal solvent usage.[13]

Table 2: Comparison of Energy-Efficient Synthesis Methods

MethodKey ReagentsConditionsReaction TimeYieldsAdvantages
Microwave-AssistedAmines, Isothiocyanates or CS₂Microwave irradiation, often solvent-free10 minutes>95% PurityDrastic reduction in reaction time.[8]
Ultrasound-AssistedSubstituted pyrazol-4-ylcarbonyl isothiocyanates, DiaminesUltrasound irradiation, 20-25 °C0.75 hoursGood-ExcellentImproved rates and yields compared to conventional heating.[11]
Experimental Protocol: Microwave-Assisted Synthesis of N-(4-chlorophenyl)-N'-(benzoyl)thiourea

Materials:

  • Benzoyl isothiocyanate

  • 4-Chloroaniline

  • Solvent (e.g., DMF, or solvent-free)

Procedure:

  • In a microwave-safe vessel, combine benzoyl isothiocyanate (1 mmol) and 4-chloroaniline (1 mmol).

  • If using a solvent, add a minimal amount of DMF. For a solvent-free reaction, proceed without solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 160 °C) for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

Novel and Green Reaction Media: Deep Eutectic Solvents

Deep eutectic solvents (DESs) are emerging as green and recyclable alternatives to traditional volatile organic solvents. A choline chloride/tin(II) chloride ([ChCl][SnCl₂]₂) system, for example, acts as both a catalyst and a reaction medium for the synthesis of monosubstituted thioureas from thiourea and amines.[14][15][16] This method offers moderate to excellent yields, and the DES can be recovered and reused multiple times without a significant loss in activity.[14][16]

Table 3: Synthesis in Deep Eutectic Solvents

MethodKey ReagentsCatalyst/Solvent SystemReaction TimeYieldsKey Feature
Thiourea as Thiocarbonyl SourceThiourea, Amines[ChCl][SnCl₂]₂8 hoursModerate-ExcellentDES is reusable for up to seven cycles.[14][16]
Experimental Protocol: Synthesis of N-phenylthiourea using a Deep Eutectic Solvent

Materials:

  • Thiourea

  • Aniline

  • Choline chloride

  • Tin(II) chloride

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and tin(II) chloride in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

  • To the DES (4 mL), add thiourea (3 mmol) and aniline (1 mmol).

  • Heat the reaction mixture at 130 °C for 8 hours.

  • After completion of the reaction, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography.

  • The remaining DES can be washed with diethyl ether and dried under vacuum for reuse.

Solvent-Free Synthesis: A Step Towards Ideal Green Chemistry

Solvent-free, or solid-state, reactions represent a highly desirable green chemistry approach, as they eliminate solvent waste entirely. One such method involves the grinding of reactants at room temperature. For example, N-aryl-N'-aroyl(acyl)thioureas can be synthesized in good yields by grinding a mixture of ammonium thiocyanate, a bis-functional acid chloride, and an arylamine.[17] This method is rapid, with reaction times often under 30 minutes.[10][17]

Another solvent-free approach involves the debenzoylation of N-substituted-N'-benzoylthioureas with hydrazine hydrate at room temperature to produce mono- and N,N-disubstituted thioureas in high yields.[18]

Table 4: Solvent-Free Synthesis Methods

MethodKey ReagentsConditionsReaction TimeYieldsTechnique
GrindingAmmonium thiocyanate, Acid chloride, ArylamineRoom temperature~30 minutesGoodMechanochemistry
DebenzoylationN-substituted-N'-benzoylthioureas, Hydrazine hydrateRoom temperature10 minutesHighStirring

Logical Workflow for Green Synthesis of Substituted Thioureas

The selection of an appropriate green synthesis method depends on several factors, including the desired substitution pattern, available starting materials, and required scale. The following workflow can guide researchers in making an informed decision.

Green_Thiourea_Synthesis_Workflow start Define Target Substituted Thiourea sub_type Determine Substitution Pattern (Mono-, Di-, Tri-substituted) start->sub_type aqueous Aqueous Synthesis sub_type->aqueous Di- & Tri-substituted (Aliphatic amines) energy Energy-Efficient (Microwave/Ultrasound) sub_type->energy Diverse Substitutions (Rapid Synthesis) des Deep Eutectic Solvent sub_type->des Mono-substituted solvent_free Solvent-Free (Grinding) sub_type->solvent_free N-Aryl-N'-Aroyl protocol_aq protocol_aq aqueous->protocol_aq Select Protocol: - Amine/CS₂/Amine - Thiazolidine-2-thione protocol_energy protocol_energy energy->protocol_energy Select Protocol: - Microwave - Ultrasound protocol_des protocol_des des->protocol_des Select Protocol: - Thiourea/Amine in DES protocol_sf protocol_sf solvent_free->protocol_sf Select Protocol: - Grinding - Debenzoylation end_product Synthesized Substituted Thiourea protocol_aq->end_product protocol_energy->end_product protocol_des->end_product protocol_sf->end_product

Caption: A decision-making workflow for selecting a green synthesis method for substituted thioureas.

Signaling Pathways and Drug Development Implications

Substituted thioureas are known to interact with various biological targets, making them attractive candidates for drug development. For example, certain N,N'-disubstituted thiourea analogs are potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori.[8] The development of green synthesis methods for these compounds can accelerate the discovery and optimization of novel urease inhibitors.

While a detailed exploration of all signaling pathways is beyond the scope of this guide, the following diagram illustrates a generalized workflow for integrating green synthesis with drug discovery efforts targeting a specific enzyme.

Drug_Discovery_Workflow target Identify Biological Target (e.g., Urease) library Green Synthesis of Thiourea Library target->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id hit_id->library Iterative Synthesis lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Potent Hits preclinical Preclinical Studies lead_opt->preclinical

Caption: A workflow integrating green synthesis of thioureas into the drug discovery pipeline.

Conclusion

The adoption of green chemistry principles in the synthesis of substituted thioureas is not merely an environmental consideration but a strategic advantage in modern drug discovery. The methods outlined in this guide—from aqueous synthesis to the use of innovative energy sources and solvent-free conditions—offer researchers a toolkit to produce these vital compounds more efficiently, safely, and sustainably. By integrating these green methodologies into their workflows, scientists and drug development professionals can accelerate the pace of discovery while minimizing their environmental footprint.

References

An In-depth Technical Guide on the Mechanism of Thiourea Formation with Carbon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the formation of thiourea and its derivatives from the reaction of amines with carbon disulfide. This synthesis is pivotal in medicinal chemistry and materials science for creating compounds with a wide range of biological and catalytic activities.

Core Reaction Mechanism

The formation of thiourea from amines and carbon disulfide is a well-established synthetic route that proceeds through a key intermediate, the dithiocarbamate salt or dithiocarbamic acid. The overall mechanism can be dissected into two primary stages:

  • Nucleophilic Addition to Carbon Disulfide: The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbon atom of carbon disulfide. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of CS₂, leading to the formation of a zwitterionic intermediate. This intermediate is then stabilized by proton transfer, often facilitated by a second molecule of the amine or a basic solvent, to form a dithiocarbamic acid or its corresponding dithiocarbamate salt.[1][2][3]

  • Conversion to Thiourea: The dithiocarbamate intermediate is generally unstable and can react further to yield the thiourea product. This can occur via two principal pathways:

    • Reaction with a second amine: The dithiocarbamate can react with another molecule of amine, leading to the elimination of hydrogen sulfide and the formation of a symmetrical or unsymmetrical thiourea.[1][4]

    • Formation of an isothiocyanate intermediate: The dithiocarbamic acid can decompose to form an isothiocyanate and hydrogen sulfide. The isothiocyanate then readily reacts with another amine to produce the final thiourea product.[2]

The choice of reactants, solvents, and catalysts can influence which pathway is favored and the overall yield of the reaction.

Diagram of the General Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Thiourea Formation Amine R-NH₂ (Amine) Dithiocarbamate [R-NH-C(=S)S]⁻ [R-NH₃]⁺ (Dithiocarbamate Salt) Amine->Dithiocarbamate Nucleophilic Attack CS2 CS₂ (Carbon Disulfide) CS2->Dithiocarbamate Amine2 R'-NH₂ (Amine) Thiourea R-NH-C(=S)NH-R' (Thiourea) Dithiocarbamate->Thiourea Reaction with second amine Amine2->Thiourea H2S H₂S

Caption: General mechanism of thiourea formation from amines and carbon disulfide.

Data Presentation

The yield of thiourea synthesis is highly dependent on the reaction conditions, including the choice of amine, solvent, and catalyst. Below are tables summarizing quantitative data from various studies.

Table 1: Synthesis of Symmetrical Thioureas under Various Conditions

AmineCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
ButylamineCBr₄DMFRoom Temp0.596[5]
AnilineCBr₄DMFRoom Temp192[5]
4-ChloroanilineCBr₄DMFRoom Temp194[5]
EthylenediamineNoneEthanol/Water1001083-89[6]
Various primary aminesCholine hydroxideWaterRoom Temp0.17-1Excellent[7]

Table 2: Synthesis of Unsymmetrical Thioureas

Amine 1Amine 2SolventTemperature (°C)Time (h)Yield (%)Reference
2-NaphthylamineDiethylamineDMSO70195[2]
2-NaphthylaminePyrrolidineDMSO70196[2]
AnilineBenzylamineDMSO70194[2]
Various primary aminesDithiocarbamate saltsAcetonitrileRoom Temp2-2463-92[4]

Table 3: Kinetic Data for Dithiocarbamate Decomposition

Dithiocarbamate DerivativeTemperature (°C)Rate Constant (k)Activation Energy (Ea)Reference
N-substituted dithiocarbamates25Varies with substituentVaries[8]

Note: Specific rate constants and activation energies are highly dependent on the specific N-substituent and pH.

Experimental Protocols

This section provides detailed methodologies for the synthesis of symmetrical and unsymmetrical thioureas.

3.1. Synthesis of Symmetrical N,N'-dibutylthiourea

This protocol is adapted from a carbon tetrabromide promoted synthesis.[5]

  • Reagents and Equipment:

    • Butylamine

    • Carbon disulfide (CS₂)

    • Carbon tetrabromide (CBr₄)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask with a magnetic stirrer

    • Ice-water bath

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

  • Procedure:

    • To a solution of butylamine (2.0 mmol) in DMF (2.0 mL) in a round-bottom flask placed in an ice-water bath, add carbon disulfide (1.0 mmol) dropwise with stirring.

    • Stir the mixture for 5 minutes at 0 °C.

    • Add carbon tetrabromide (1.0 mmol) to the mixture.

    • Remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

    • Pour the reaction mixture into ice-water (80 mL) with stirring.

    • The crude product will precipitate. Collect the solid by filtration.

    • Purify the product by recrystallization or column chromatography.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

3.2. One-Pot Synthesis of Unsymmetrical Thioureas

This protocol is based on a cascade reaction sequence for forming unsymmetrical thioureas.[2]

  • Reagents and Equipment:

    • Primary amine (e.g., 2-naphthylamine)

    • Secondary amine (e.g., diethylamine)

    • Carbon disulfide (CS₂)

    • Dimethyl sulfoxide (DMSO)

    • 5 mL glass tube with a magnetic stirrer

    • Heating block or oil bath

    • Standard workup and purification equipment

  • Procedure:

    • In a 5 mL glass tube, add the primary amine (0.2 mmol), carbon disulfide (0.24 mmol), and the secondary amine (0.24 mmol) to DMSO (2 mL).

    • Stir the mixture at 70 °C for 1 hour.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and ethyl acetate to the reaction mixture.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Characterization:

    • Confirm the structure of the unsymmetrical thiourea using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[2][9][10]

Diagram of a General Experimental Workflow

ExperimentalWorkflow Start Start: Reagent Preparation Reaction Reaction: - Mix amines and CS₂ in solvent - Control temperature and time Start->Reaction Workup Workup: - Quench reaction - Extraction Reaction->Workup Purification Purification: - Column chromatography or - Recrystallization Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry Purification->Characterization End End: Pure Thiourea Product Characterization->End

Caption: A generalized workflow for the synthesis and purification of thiourea.

By-products and Their Minimization

Several side reactions can occur during thiourea synthesis, leading to the formation of by-products. Understanding and controlling these side reactions is crucial for achieving high yields and purity.

  • Dicyandiamide: In certain industrial processes, such as the calcium cyanamide method, dicyandiamide can form as a significant by-product.[11]

  • Guanidine Derivatives: Guanidines can be formed from the subsequent reaction of thiourea, especially under harsh conditions.[11]

  • Hydrolysis Products: Thiourea can undergo hydrolysis in the presence of strong acids or bases to yield ammonia and carbon dioxide.[11]

  • Oxidation Products: Thiourea is susceptible to oxidation. For instance, hydrogen peroxide can oxidize thiourea to thiourea dioxide. Milder oxidizing agents like iodine can lead to the formation of a cationic disulfide.[11]

Minimization Strategies:

  • Control of Stoichiometry: Careful control of the molar ratios of the reactants is essential to prevent side reactions.

  • Temperature Control: Many side reactions are favored at higher temperatures. Maintaining the optimal reaction temperature can significantly improve the selectivity towards the desired thiourea product.

  • Choice of Solvent and Catalyst: The reaction medium and the presence of a catalyst can influence the reaction pathway and minimize the formation of by-products.[1]

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

By carefully controlling these parameters, researchers can optimize the synthesis of thioureas and obtain high yields of the desired products with minimal impurities.

References

Tautomeric Forms of Thiourea Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of organic compounds characterized by the presence of the thiocarbamide functional group. Their unique structural features, arising from the thione-thiol tautomerism, play a pivotal role in their chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of thiourea derivatives, including their characterization, quantification, and biological significance, with a focus on their application in drug development.

Thiourea and its derivatives can exist in two primary tautomeric forms: the thione form and the thiol (or isothiourea) form. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH). The equilibrium between these two forms is influenced by factors such as the nature of substituents, solvent polarity, and temperature. In aqueous solutions, the thione form is generally the predominant and more stable tautomer.[1]

Data Presentation: Tautomeric Equilibrium

The position of the tautomeric equilibrium is a critical parameter that influences the physicochemical properties and biological interactions of thiourea derivatives. While extensive quantitative data for a wide range of derivatives is dispersed throughout the literature, the following table summarizes representative data on the tautomeric equilibrium constants (KT = [thiol]/[thione]) for thiourea and some of its derivatives.

CompoundSolventMethodKTReference
ThioureaWaterPotentiometric Titration~0.02
N,N'-DiphenylthioureaMethanolMass SpectrometryHigher imidol form occurrence
AcylthioureasVariousNMR, UV-VisPredominantly thione form[2][3]
Pyridinecarbonyl thiosemicarbazide derivativesDMSO/Gas PhaseDFTPredominantly thione form[4]

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms of thiourea derivatives rely on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. Proton (¹H) and Carbon-13 (¹³C) NMR can provide distinct signals for the thione and thiol forms, allowing for their identification and quantification.

Protocol for Quantitative ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the thiourea derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration. Add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Carefully integrate the signals corresponding to the NH protons of the thione form and the SH proton of the thiol form. The integration of signals from other protons in the molecule that are unique to each tautomer can also be used.

    • Calculate the molar ratio of the tautomers by comparing the integrated areas of their respective signals, corrected for the number of protons each signal represents.

    • The tautomeric equilibrium constant (KT) can be calculated from the ratio of the integrals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the characteristic functional groups of each tautomer. The C=S stretching vibration (around 1100-1300 cm⁻¹) is indicative of the thione form, while the C=N stretching (around 1600-1650 cm⁻¹) and S-H stretching (around 2500-2600 cm⁻¹) vibrations are characteristic of the thiol form.

Protocol for FT-IR Analysis:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • For solution-phase studies, dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂) and use a liquid cell with appropriate window material (e.g., NaCl, KBr).

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the thione and thiol forms.

    • While quantitative analysis by FT-IR can be challenging due to differences in molar absorptivities, the relative intensities of the characteristic peaks can provide a qualitative or semi-quantitative assessment of the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two forms often exhibit different absorption maxima. The thione form typically shows a π→π* transition at a longer wavelength compared to the thiol form.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of the thiourea derivative in the solvent of interest at different known concentrations.

  • Data Acquisition:

    • Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range.

    • Identify the absorption maxima (λmax) for each tautomer.

  • Data Analysis:

    • By applying Beer-Lambert Law and assuming the absorbance at a particular wavelength is the sum of the absorbances of the two tautomers, the equilibrium constant can be determined by analyzing the changes in absorbance with concentration or by using methods that involve changing solvent polarity to shift the equilibrium.[5][6]

Mass Spectrometry (MS)

Mass spectrometry can be a valuable tool for identifying the presence of different tautomers in the gas phase. The fragmentation patterns of the thione and thiol forms may differ, providing evidence for their existence.

Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often coupled with liquid chromatography (LC) for separation of tautomers if they are stable on the chromatographic timescale.[7]

  • Data Acquisition: Acquire the mass spectra, and if using tandem mass spectrometry (MS/MS), select the parent ions corresponding to the tautomers and fragment them.

  • Data Analysis:

    • Analyze the mass spectra for the presence of molecular ions corresponding to both tautomers.

    • Examine the fragmentation patterns in the MS/MS spectra to identify fragments that are unique to each tautomer, confirming their presence.

Computational Methods for Studying Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion.

Workflow for DFT Calculations:

  • Structure Generation: Build the 3D structures of the thione and thiol tautomers of the thiourea derivative of interest.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[4]

    • Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculation:

    • Calculate the electronic energies of the optimized structures. For higher accuracy, single-point energy calculations can be performed using a more advanced method or a larger basis set.

    • Include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain the Gibbs free energies.

  • Solvation Effects: To model the effect of a solvent, use a continuum solvation model (e.g., PCM, SMD) during the optimization and energy calculations.

  • Analysis:

    • The relative stability of the tautomers is determined by comparing their Gibbs free energies. The tautomer with the lower Gibbs free energy is the more stable one.

    • The tautomeric equilibrium constant (KT) can be calculated from the difference in Gibbs free energies (ΔG) using the equation: ΔG = -RTln(KT).

DFT_Workflow A 1. Structure Generation (Thione and Thiol forms) B 2. Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Verify Minimum Energy (No imaginary frequencies) B->C D 4. Single-Point Energy Calculation (Higher level of theory) C->D If true minimum E 5. Solvation Model (e.g., PCM, SMD) D->E F 6. Calculate Gibbs Free Energy (G) E->F G 7. Determine Relative Stability (ΔG = G_thiol - G_thione) F->G H 8. Calculate K_T (ΔG = -RTln(K_T)) G->H

Caption: Workflow for DFT calculations to determine tautomer stability.

Biological Significance and Signaling Pathways

The tautomeric equilibrium of thiourea derivatives can significantly impact their biological activity. The ability to act as hydrogen bond donors and acceptors, which is crucial for binding to biological targets like enzymes and receptors, differs between the thione and thiol forms.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several thiourea derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs), which are key regulators of cellular processes and are often dysregulated in cancer.[8][9] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Activates Ligand Growth Factor Ligand->RTK Binds Thiourea Thiourea Derivative (Inhibitor) Thiourea->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Binds to Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Mechanism of RTK inhibition by thiourea derivatives.

Cholinesterase Inhibition

Thiourea derivatives have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][8][10] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The thiourea moiety can interact with the active site of the enzyme, often through hydrogen bonding and hydrophobic interactions, preventing the breakdown of the neurotransmitter acetylcholine. The specific tautomeric form present may influence the binding affinity and inhibitory potency.

Cholinesterase_Inhibition ACh Acetylcholine (ACh) ChE Cholinesterase (AChE/BChE) ACh->ChE Substrate Products Choline + Acetic Acid ChE->Products Hydrolysis Synapse Increased ACh in Synaptic Cleft ChE->Synapse Inhibition leads to Thiourea Thiourea Derivative (Inhibitor) Thiourea->ChE Binds to Active Site

Caption: Mechanism of cholinesterase inhibition by thiourea derivatives.

Conclusion

The tautomerism of thiourea derivatives is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and development. A thorough understanding of the factors governing the thione-thiol equilibrium and the ability to accurately characterize and quantify the different tautomeric forms are essential for designing molecules with desired biological activities. The combination of advanced spectroscopic techniques and computational methods provides a powerful toolkit for researchers in this field. As our understanding of the role of tautomerism in molecular recognition and biological function continues to grow, so too will the potential for developing novel and effective thiourea-based therapeutics.

References

Navigating the Terrain of N-(tert-butyl)thiourea: A Technical Guide to Safe Handling and Hazard Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(tert-butyl)thiourea, a versatile building block in organic synthesis and drug discovery, demands a comprehensive understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the known hazards, safe handling procedures, and emergency preparedness protocols associated with this compound, supported by experimental methodologies and visual workflows.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. This data, summarized in Table 1, informs storage conditions, potential reactivity, and appropriate handling techniques.

PropertyValueReference
Molecular Formula C5H12N2S--INVALID-LINK--
Molecular Weight 132.23 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 172 - 176 °C--INVALID-LINK--
Solubility Soluble in many organic solvents; limited solubility in water.--INVALID-LINK--
Stability Stable under normal conditions.--INVALID-LINK--

Section 2: Toxicological Profile

EndpointClassification/ValueSpeciesReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)---INVALID-LINK--
Acute Oral LD50 (N,N'-Diethyl-2-thiourea) 316 mg/kgRat--INVALID-LINK--[1]
Acute Oral LD50 (N,N'-Dibutylthiourea) 350 mg/kgRat--INVALID-LINK--
Skin Corrosion/Irritation No data available--
Serious Eye Damage/Irritation No data available--
Skin Sensitization Potential sensitizer (based on related thiourea compounds)---INVALID-LINK--[2]
Mechanism of Toxicity: Oxidative Stress and Cellular Defense

The toxicity of thiourea and its derivatives is linked to their metabolic activation, primarily by flavin-containing monooxygenase 3 (FMO3), and the subsequent induction of oxidative stress. This pathway involves the depletion of intracellular glutathione (GSH), a key antioxidant, leading to an imbalance in the cellular redox state. This can trigger downstream signaling cascades that result in cellular damage. The proposed signaling pathway is illustrated below.

toxicity_pathway cluster_metabolism Metabolic Activation cluster_oxidative_stress Oxidative Stress Induction cluster_cellular_response Cellular Response & Damage N-(tert-butyl)thiourea N-(tert-butyl)thiourea Reactive Metabolite Reactive Metabolite N-(tert-butyl)thiourea->Reactive Metabolite Oxidation GSH Glutathione (GSH) Reactive Metabolite->GSH Depletion ROS Reactive Oxygen Species (ROS) Reactive Metabolite->ROS Generation FMO3 FMO3 FMO3->Reactive Metabolite GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Antioxidant_Response Antioxidant Response (SOD, GPx1 activation) ROS->Antioxidant_Response Cell_Death Cell Death Oxidative_Damage->Cell_Death

Caption: Proposed toxicity pathway of N-(tert-butyl)thiourea.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with N-(tert-butyl)thiourea.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure easy access to an eyewash station and a safety shower.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if there is a risk of significant exposure, additional protective clothing.[3]

  • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Hygiene Practices:

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Section 4: Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or in the regular trash.

  • Contaminated packaging should be treated as hazardous waste.

The following decision tree provides a general workflow for the disposal of chemical waste.

waste_disposal_workflow start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous consult_sds Consult Safety Data Sheet (SDS) is_hazardous->consult_sds collect_hazardous Collect in a labeled, compatible hazardous waste container is_hazardous->collect_hazardous Yes non_hazardous Dispose of as non-hazardous waste (follow institutional guidelines) is_hazardous->non_hazardous No contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal collect_hazardous->contact_ehs

Caption: Decision workflow for chemical waste disposal.

Section 5: Emergency Procedures

Prompt and appropriate action in the event of an emergency can significantly mitigate potential harm.

In Case of a Spill: The following workflow outlines the general procedure for responding to a chemical spill.

spill_response_workflow spill Chemical Spill Occurs assess Assess the situation (size, location, hazard) spill->assess minor_spill Minor Spill assess->minor_spill Controllable major_spill Major Spill assess->major_spill Uncontrollable alert Alert others and supervisor minor_spill->alert evacuate Evacuate immediate area major_spill->evacuate call_emergency Call emergency services evacuate->call_emergency ppe Don appropriate PPE alert->ppe contain Contain the spill (use absorbent material) ppe->contain cleanup Clean up spill residue contain->cleanup dispose Dispose of waste properly cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate

Caption: General workflow for responding to a chemical spill.[4][5][6][7][8]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • If on Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

Section 6: Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the toxicological endpoints of relevance to N-(tert-butyl)thiourea.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Methodology:

  • Animal Model: Typically, young adult female rats are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.

  • Dosing: A single dose of the test substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. The study proceeds in a stepwise manner until the lethal dose range is identified.

  • Endpoint: The LD50 is estimated based on the dose levels that cause mortality.

The following diagram illustrates the experimental workflow for an acute oral toxicity study.

acute_oral_toxicity_workflow start Start Study acclimatize Acclimatize Animals start->acclimatize fasting Fast Animals Overnight acclimatize->fasting dosing Administer Single Oral Dose fasting->dosing observation Observe for 14 Days (Mortality & Clinical Signs) dosing->observation decision Mortality Observed? observation->decision lower_dose Test Lower Dose decision->lower_dose Yes higher_dose Test Higher Dose decision->higher_dose No end Estimate LD50 decision->end Sufficient data lower_dose->dosing higher_dose->dosing

Caption: Experimental workflow for an acute oral toxicity study.

Acute Dermal Toxicity (OECD 402)

This test determines the potential for a substance to cause toxicity through skin contact.

Methodology:

  • Animal Model: Typically, adult rats, rabbits, or guinea pigs are used.[9][10][11][12][13]

  • Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.[9][13]

  • Application: The test substance is applied uniformly to a specific area of the skin and held in place with a porous gauze dressing for 24 hours.[10]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The dermal LD50 is determined.

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[14][15][16][17][18]

Methodology:

  • Animal Model: The test is performed on mice.[16]

  • Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.[14]

  • Cell Proliferation Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the proliferation of lymphocytes in the draining auricular lymph nodes is measured.[14]

  • Stimulation Index (SI): The level of cell proliferation in the test group is compared to the control group to calculate a Stimulation Index.

  • Endpoint: An SI of 3 or greater indicates that the substance is a skin sensitizer.[14]

By adhering to the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can handle N-(tert-butyl)thiourea with a high degree of safety, minimizing risks to themselves and their colleagues while advancing their scientific endeavors.

References

Commercial Availability and Research Applications of Tert-butylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of tert-butylthiourea for research purposes. It includes a summary of suppliers, their product specifications, and detailed experimental protocols for a key application. Additionally, this guide presents visual representations of experimental workflows and the compound's mechanism of action to support laboratory use.

Commercial Sourcing of this compound

This compound is available from various chemical suppliers in research-grade qualities. Purity levels and available quantities vary by vendor, and it is recommended to request certificates of analysis for specific lots. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct NameCAS NumberPurityAdditional Notes
Sigma-Aldrich N-(tert-butyl)thiourea7204-48-0Not specifiedSold "as-is" for early discovery research; buyer is responsible for confirming identity and purity.[1]
This compound7204-48-095%Marketed through Enamine.
Thermo Scientific Chemicals (formerly Alfa Aesar) N-(tert-Butyl)thiourea7204-48-097%Product originally part of the Alfa Aesar portfolio.[2]
Oakwood Chemical 1-Butyl-2-thiourea1516-32-1Not specifiedIt is important to note that this is a structural isomer and not this compound.
ChemicalBook 1-TERT-BUTYL-2-THIOUREA7204-48-097%, 98+%A platform listing multiple suppliers, primarily based in China.[3]
BLDpharm 1-(tert-Butyl)thiourea7204-48-0Not specifiedListed among other thiourea derivatives.[4]

Experimental Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

Thiourea derivatives are well-known for their ability to inhibit thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[5] The following protocol is a representative method for assessing the inhibitory activity of this compound on TPO using the Amplex® UltraRed (AUR) assay.[6]

Materials and Reagents:

  • Rat thyroid microsomes (as a source of TPO)

  • Amplex® UltraRed (AUR) reagent (e.g., from Thermo Fisher Scientific)

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer

  • This compound

  • Propylthiouracil (PTU) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the positive control, PTU, in DMSO.

    • Prepare serial dilutions of the test compound and PTU in DMSO.

    • Prepare a working solution of AUR reagent in potassium phosphate buffer.

    • Prepare a working solution of H₂O₂ in distilled water.

    • Prepare a suspension of rat thyroid microsomes in potassium phosphate buffer.

  • Assay Performance:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the test compound (this compound) or the positive control (PTU) at various concentrations to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.

    • Add the rat thyroid microsome suspension to all wells except the no-enzyme control.

    • Incubate the plate for a predetermined time at a controlled temperature to allow for the interaction between the inhibitor and the enzyme.

    • Add the AUR reagent to all wells.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control wells).

    • Normalize the data to the vehicle control (representing 100% TPO activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using suitable software (e.g., GraphPad Prism).

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for TPO Inhibition Assay

The following diagram illustrates the general workflow for the in vitro TPO inhibition assay described above.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cpd Prepare Test Compound (this compound) Dilutions add_reagents Dispense Buffer, Compound/Control, and TPO to 96-well Plate prep_cpd->add_reagents prep_ctrl Prepare Positive Control (PTU) Dilutions prep_ctrl->add_reagents prep_aur Prepare AUR Working Solution add_aur Add AUR Reagent prep_aur->add_aur prep_h2o2 Prepare H2O2 Working Solution add_h2o2 Initiate Reaction with H2O2 prep_h2o2->add_h2o2 prep_tpo Prepare TPO Enzyme (Microsomes) prep_tpo->add_reagents incubate Incubate for Inhibitor-Enzyme Interaction add_reagents->incubate incubate->add_aur add_aur->add_h2o2 read_plate Measure Fluorescence add_h2o2->read_plate normalize Normalize Data to Controls read_plate->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Calculate IC50 Value plot->calc_ic50

Workflow for the in vitro TPO inhibition assay.

Mechanism of Thyroid Peroxidase Inhibition by Thiourea Compounds

This compound, like other thiourea derivatives, inhibits the synthesis of thyroid hormones by targeting the enzyme thyroid peroxidase (TPO). The diagram below outlines this inhibitory mechanism.

G cluster_tpo TPO Catalytic Cycle cluster_synthesis Thyroid Hormone Synthesis TPO_ox TPO (Oxidized) TPO_red TPO (Reduced) TPO_ox->TPO_red Reduced Iodide 2I- TPO_ox->Iodide Oxidizes H2O2 H2O2 H2O2->TPO_ox Oxidizes H2O 2H2O Iodine I2 Iodide->Iodine Iodine_syn I2 Iodine->Iodine_syn Tyrosine Tyrosine Residues (on Thyroglobulin) Iodine_syn->Tyrosine Iodination MIT_DIT MIT & DIT Tyrosine->MIT_DIT T3_T4 T3 & T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling Thiourea This compound Thiourea->TPO_ox Inhibits

Inhibition of TPO-catalyzed thyroid hormone synthesis.

This guide serves as a starting point for researchers interested in utilizing this compound. For specific applications and troubleshooting, consulting the primary literature and the technical support of the respective suppliers is recommended.

References

Methodological & Application

Application of Tert-butylthiourea in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylthiourea is a versatile reagent in organic synthesis, valued for its unique steric and electronic properties. The bulky tert-butyl group can influence reaction pathways, enhance selectivity, and modify the properties of resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: the synthesis of tert-butyl aryl sulfides via C-S cross-coupling reactions and the preparation of 2-(tert-butylamino)thiazole derivatives through the Hantzsch thiazole synthesis.

Application 1: Odorless in situ Source of Tert-butyl Thiolate for C-S Cross-Coupling Reactions

One of the significant challenges in introducing a tert-butylthio group into organic molecules is the use of the highly volatile and malodorous tert-butyl thiol. A practical alternative is the use of S-tert-butylisothiouronium bromide, which is readily prepared from tert-butyl bromide and thiourea. This stable, odorless salt can be converted in situ to tert-butyl thiolate, which then participates in palladium-catalyzed C-S cross-coupling reactions with aryl bromides to form tert-butyl aryl sulfides. These sulfides are important intermediates in the synthesis of functional materials.

Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling of 4-Bromoanisole with in situ Generated Tert-butyl Thiolate

This protocol describes the optimization of the C-S cross-coupling reaction between 4-bromoanisole and tert-butyl thiolate generated from S-tert-butylisothiouronium bromide.

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-(tert-butylthio)anisole [1]

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)KOtBuDMF8095
2Pd(OAc)₂ (5)dppf (10)KOtBuDMF8060
3Pd₂(dba)₃ (2.5)XPhos (10)KOtBuDMF8085
4Pd(OAc)₂ (5)PPh₃ (10)NaOtBuDMF8078
5Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF80<10
6Pd(OAc)₂ (5)PPh₃ (10)KOtBuToluene11092
7Pd(OAc)₂ (5)PPh₃ (10)KOtBuDioxane10088

Materials:

  • S-tert-butylisothiouronium bromide

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add S-tert-butylisothiouronium bromide (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.10 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add potassium tert-butoxide (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(tert-butylthio)anisole.

Logical Workflow for C-S Cross-Coupling

C_S_Coupling_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Aryl_Bromide Aryl Bromide Reaction_Setup Reaction Setup (Inert Atmosphere) Aryl_Bromide->Reaction_Setup Isothiouronium_Salt S-tert-butylisothiouronium Bromide Isothiouronium_Salt->Reaction_Setup Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Reaction_Setup Ligand PPh₃ Ligand->Reaction_Setup Base KOtBu Base->Reaction_Setup Solvent DMF Solvent->Reaction_Setup Temperature 80 °C Cross_Coupling Palladium-Catalyzed Cross-Coupling Temperature->Cross_Coupling In_Situ_Thiolate In situ Generation of tert-butyl thiolate Reaction_Setup->In_Situ_Thiolate In_Situ_Thiolate->Cross_Coupling Workup Aqueous Workup & Extraction Cross_Coupling->Workup Purification Column Chromatography Workup->Purification Product tert-butyl aryl sulfide Purification->Product Hantzsch_Synthesis cluster_reactants Starting Materials Haloketone α-Haloketone (e.g., 2-Bromoacetophenone) Nucleophilic_Attack Nucleophilic Attack of Sulfur on α-Carbon Haloketone->Nucleophilic_Attack Thiourea N-tert-butylthiourea Thiourea->Nucleophilic_Attack Intermediate_1 Thioether Intermediate Nucleophilic_Attack->Intermediate_1 Cyclization Intramolecular Cyclization (Nitrogen attacks Carbonyl) Intermediate_1->Cyclization Intermediate_2 Cyclic Intermediate Cyclization->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration Product 2-(tert-butylamino)thiazole Dehydration->Product

References

Application Notes and Protocols: Tert-butylthiourea as a Corrosion Inhibitor for Aluminum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum and its alloys are widely utilized in various industries due to their favorable strength-to-weight ratio and inherent corrosion resistance attributed to a passive oxide layer. However, this protective film is susceptible to breakdown in aggressive environments, particularly in acidic or alkaline solutions, leading to significant corrosion. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Among these, thiourea and its derivatives have demonstrated considerable efficacy.[1][2][3] This document provides detailed application notes and protocols for investigating the potential of Tert-butylthiourea as a corrosion inhibitor for aluminum.

This compound, an organic compound containing sulfur and nitrogen atoms, is postulated to inhibit corrosion by adsorbing onto the aluminum surface. This adsorption process blocks the active sites for corrosion, thereby protecting the metal from the corrosive medium.[1][3] The bulky tert-butyl group may further enhance this protective barrier. The protocols outlined below describe standard methodologies for evaluating the inhibition efficiency and understanding the mechanism of action of this compound on aluminum.

Data Presentation

Quantitative data from corrosion inhibition studies are crucial for comparative analysis. The following tables provide a structured format for presenting such data.

Table 1: Gravimetric (Weight Loss) Data

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (0)Illustrative valueIllustrative value0
1 x 10⁻⁵Illustrative valueIllustrative valueIllustrative value
1 x 10⁻⁴Illustrative valueIllustrative valueIllustrative value
1 x 10⁻³Illustrative valueIllustrative valueIllustrative value
1 x 10⁻²Illustrative valueIllustrative valueIllustrative value

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank (0)Illustrative valueIllustrative valueIllustrative valueIllustrative value0
1 x 10⁻⁵Illustrative valueIllustrative valueIllustrative valueIllustrative valueIllustrative value
1 x 10⁻⁴Illustrative valueIllustrative valueIllustrative valueIllustrative valueIllustrative value
1 x 10⁻³Illustrative valueIllustrative valueIllustrative valueIllustrative valueIllustrative value
1 x 10⁻²Illustrative valueIllustrative valueIllustrative valueIllustrative valueIllustrative value

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (0)Illustrative valueIllustrative value0
1 x 10⁻⁵Illustrative valueIllustrative valueIllustrative value
1 x 10⁻⁴Illustrative valueIllustrative valueIllustrative value
1 x 10⁻³Illustrative valueIllustrative valueIllustrative value
1 x 10⁻²Illustrative valueIllustrative valueIllustrative value

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Gravimetric (Weight Loss) Method

This method determines the corrosion rate by measuring the weight loss of an aluminum coupon after immersion in a corrosive solution with and without the inhibitor.

Materials:

  • Aluminum coupons (e.g., 99.9% pure) of known dimensions.

  • Abrasive papers (e.g., silicon carbide) of various grits.

  • Acetone.

  • Distilled water.

  • Corrosive medium (e.g., 1 M HCl).

  • This compound.

  • Analytical balance (precision of 0.1 mg).

  • Water bath or thermostat.

Procedure:

  • Mechanically polish the aluminum coupons with successively finer grades of abrasive paper.

  • Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

  • Accurately weigh each coupon using an analytical balance.

  • Prepare the corrosive solution (e.g., 1 M HCl).

  • Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 10⁻⁵ M to 10⁻² M).

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons.

  • Clean the coupons to remove corrosion products (e.g., using a suitable cleaning solution, followed by rinsing with distilled water and acetone).

  • Dry the coupons and reweigh them.

  • Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, consisting of an aluminum working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

2.1. Potentiodynamic Polarization: This technique measures the current response of the aluminum electrode to a controlled change in potential.

Procedure:

  • Prepare the aluminum working electrode by embedding it in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface to a mirror finish, then clean and dry it as described in the gravimetric method.

  • Fill the electrochemical cell with the test solution (corrosive medium with or without the inhibitor).

  • Immerse the three electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).

  • Record the polarization curve (log I vs. E).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.[4]

  • Calculate the inhibition efficiency.

2.2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes and the properties of the electrode/solution interface.

Procedure:

  • Follow steps 1-4 of the potentiodynamic polarization procedure to prepare the electrode and cell.

  • After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra using an appropriate equivalent circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency from the Rct values.

Surface Analysis

Surface analysis techniques are used to characterize the morphology and composition of the aluminum surface after exposure to the corrosive environment.

3.1. Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography.

Procedure:

  • Immerse aluminum coupons in the corrosive solution with and without the inhibitor for a specified period.

  • Remove, rinse, and dry the coupons.

  • Mount the coupons on SEM stubs.

  • Coat the samples with a conductive layer (e.g., gold) if necessary.

  • Acquire SEM images at various magnifications to observe the surface morphology and the extent of corrosion damage.

3.2. X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the elements on the aluminum surface, confirming the adsorption of the inhibitor.

Procedure:

  • Prepare aluminum samples as described for SEM.

  • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the surface with X-rays and analyze the energy of the emitted photoelectrons.

  • Acquire survey spectra to identify the elements present and high-resolution spectra for specific elements (e.g., C, N, S, O, Al) to determine their chemical states.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_experiments Corrosion Testing cluster_analysis Data Analysis Start Aluminum Coupon Polish Polishing Start->Polish Clean Degreasing & Cleaning Polish->Clean Weigh Weighing Clean->Weigh Immersion Immersion in Test Solution (with/without this compound) Weigh->Immersion Weight_Loss Gravimetric Analysis Immersion->Weight_Loss Electrochemical Electrochemical Analysis (PDP & EIS) Immersion->Electrochemical Surface_Analysis Surface Characterization (SEM & XPS) Immersion->Surface_Analysis Calc_IE Calculate Inhibition Efficiency Weight_Loss->Calc_IE Electrochemical->Calc_IE Mechanism Determine Inhibition Mechanism Surface_Analysis->Mechanism Report Generate Report Calc_IE->Report Mechanism->Report

Caption: Workflow for evaluating this compound as a corrosion inhibitor.

Proposed Inhibition Mechanism

Inhibition_Mechanism cluster_surface Aluminum Surface in Corrosive Medium cluster_inhibitor Inhibitor Action cluster_result Result Al_Surface Al Surface (Anode) Al_ions Al³⁺ (Corrosion) Al_Surface->Al_ions Oxidation Protected_Surface Protected Al Surface H_ions H+ ions (Cathode) H2_gas H₂ Gas H_ions->H2_gas Reduction TBTU This compound (Adsorption) TBTU->Al_Surface Forms Protective Layer (via S and N atoms) TBTU->H_ions Blocks Cathodic Sites

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols for Tert-butylthiourea Derivatives in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a versatile class of compounds with significant applications in medicinal chemistry and drug discovery.[1] Their unique structural features, including the presence of a C=S group and N-H proton-donor groups, allow for diverse intra- and intermolecular interactions, making them attractive candidates for targeting enzyme active sites.[1] Among these, derivatives incorporating a tert-butyl group are of particular interest. The bulky, hydrophobic nature of the tert-butyl substituent can enhance binding affinity and selectivity for the hydrophobic pockets of enzyme active sites, potentially leading to increased inhibitory potency.[2][3]

These application notes provide an overview of the use of tert-butylthiourea derivatives as inhibitors for several key enzyme classes, including urease, cholinesterases, and carbonic anhydrases. Detailed protocols for enzyme inhibition assays and a general synthetic method are provided to facilitate research and development in this area.

Application Note 1: Urease Inhibition

Background

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[4] This enzymatic activity is a critical virulence factor for several pathogens. For instance, in Helicobacter pylori, urease neutralizes gastric acid, enabling the bacteria to colonize the stomach lining, which can lead to gastritis, peptic ulcers, and gastric cancer.[5][6] In agriculture, the rapid breakdown of urea-based fertilizers by soil urease results in significant nitrogen loss and environmental damage.[4] Consequently, the development of potent urease inhibitors is a key therapeutic and agricultural goal.[4][7]

Mechanism of Pathogenesis and Inhibition

Urease produced by bacteria hydrolyzes urea, leading to a localized increase in ammonia concentration and pH. This altered environment facilitates bacterial survival and pathogenesis, such as stomach colonization by H. pylori or the formation of infectious urinary stones.[5] this compound derivatives and related compounds can inhibit this process by binding to the active site of the urease enzyme, thereby preventing the breakdown of urea.

Urease_Pathway cluster_0 Urease-Mediated Pathogenesis cluster_1 Inhibition Mechanism Urea Urea (Substrate) Urease Urease Enzyme (Virulence Factor) Urea->Urease Binds to Hydrolysis Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Hydrolysis Catalyzes pH Increased Local pH Hydrolysis->pH Pathogenesis Bacterial Survival & Pathogenesis pH->Pathogenesis Inhibitor This compound Derivative Inhibition Inhibition Inhibitor->Inhibition Inhibition->Urease Blocks Active Site

Caption: Urease pathogenesis and the role of inhibitors.
Quantitative Data: Urease Inhibition

While specific IC50 values for this compound derivatives against urease are not extensively detailed in the provided search results, the broader class of thiourea derivatives has shown significant potential. The data below is representative of this class.

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Dipeptide-conjugated thioureasUrease2.0 (most potent analogue)Thiourea21.0 ± 0.11

Note: The potency of specific derivatives can vary significantly based on other substitutions on the molecule.[8]

Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol describes a common colorimetric method to assess urease inhibitors by measuring the amount of ammonia produced.[4]

Materials and Equipment
  • 96-well microplate reader[4]

  • Incubator[4]

  • Multichannel pipettes[4]

  • Urease enzyme solution (e.g., from Jack Bean)

  • Urea substrate solution

  • Phosphate buffer (pH 7.4)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)[9]

  • Standard inhibitor (e.g., Thiourea)

  • Phenol Reagent (Phenol and sodium nitroprusside)[4]

  • Alkali Reagent (Sodium hypochlorite and sodium hydroxide)[4]

Experimental Procedure
  • Preparation:

    • In a 96-well plate, add 25 µL of buffer to all wells.

    • Add 5 µL of the test compound solution at various concentrations to the sample wells.

    • Add 5 µL of solvent to the negative control wells (100% enzyme activity).[4]

    • Add 5 µL of a standard inhibitor (e.g., thiourea) to the positive control wells.

    • Prepare a blank well containing buffer and solvent but no enzyme.

  • Enzyme Incubation:

    • Add 20 µL of urease enzyme solution to all wells except the blank.[10]

    • Mix gently and incubate the plate at 37°C for 15 minutes.[10]

  • Reaction Initiation:

    • Add 50 µL of urea substrate solution to all wells to start the reaction.[9][10]

    • Incubate at 37°C for 30 minutes.[10]

  • Color Development (Detection):

    • Add 80 µL of Phenol Reagent to each well, followed by 40 µL of Alkali Reagent.[10]

    • Incubate at 37°C for 30 minutes, protected from light, to allow for color development.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance (OD) of each well at a wavelength between 625 and 670 nm using a microplate reader.[4][10]

    • Calculate the percentage of urease inhibition using the following formula:[4] % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100 [4]

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][9]

Urease_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - Urease, Urea, Buffers - Test Compounds prep_plate Prepare 96-Well Plate: - Add Compounds & Controls prep_reagents->prep_plate add_enzyme Add Urease Enzyme prep_plate->add_enzyme incubate1 Incubate (37°C) add_enzyme->incubate1 add_substrate Add Urea Substrate incubate1->add_substrate incubate2 Incubate (37°C) add_substrate->incubate2 add_berthelot Add Phenol & Alkali Reagents incubate2->add_berthelot incubate3 Incubate for Color Dev. add_berthelot->incubate3 read_plate Measure Absorbance (625-670 nm) incubate3->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for in vitro urease inhibition assay.

Application Note 2: Cholinesterase Inhibition

Background

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease (AD), as it increases the levels of acetylcholine in the brain.[11] Several thiourea derivatives have been investigated for their potential as anti-cholinesterase agents.[1][11]

Quantitative Data: Cholinesterase Inhibition

Studies have shown that specific this compound derivatives exhibit inhibitory activity against both AChE and BChE.

CompoundTarget EnzymeIC50 (µg/mL)
1-tert-butyl-3-cyclohexylthioureaAChE-
1-tert-butyl-3-cyclohexylthioureaBChE-
1-(3-chlorophenyl)-3-cyclohexylthioureaAChE50
1-(3-chlorophenyl)-3-cyclohexylthioureaBChE60

Note: While 1-tert-butyl-3-cyclohexylthiourea was tested, the specific IC50 values were not provided in the search result abstracts; however, related compounds showed clear activity.[1][12]

Application Note 3: Carbonic Anhydrase and Kinase Inhibition

Background

Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[13] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and some cancers.[13][14]

Protein Kinases are enzymes that regulate a vast array of cellular processes by phosphorylating proteins. Dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[15] Thiourea and urea derivatives have been explored as scaffolds for developing inhibitors against various kinases, including FLT3 and Bcr-Abl.[16][17]

Quantitative Data: CA and Other Enzyme Inhibition
CompoundTarget Enzyme% Inhibition (at 10 µM)IC50 (µM)
2-(tert-Butylamino)-5-phenylthiazol-4(5H)-one11β-HSD253.57%-
Spiro[cyclohexane-1,5'-[2'-(tert-butylamino)thiazol]-4'(5'H)-one]11β-HSD182.5%-
Sulfonamide-substituted thiourea derivativeshCA-II, hCA-IX, hCA-XII-0.17 - 0.58

Note: The table includes data for tert-butyl containing thiazolones (pseudothiohydantoins), which are synthesized from N-(tert-Butyl)thiourea, and for sulfonamide-thiourea hybrids.[2][13]

Protocol 2: General Method for IC50 Determination

This protocol outlines the general steps to determine the IC50 value of a test compound against any given enzyme.

Principle

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7][18] It is determined by measuring the enzyme activity at a constant substrate concentration while varying the inhibitor concentration. The results are plotted to generate a dose-response curve, from which the IC50 is calculated.[7]

Procedure
  • Prepare Serial Dilutions: Prepare a series of 2-fold or 10-fold dilutions of the this compound test compound in a suitable solvent (e.g., DMSO).[9]

  • Set Up Assay: In a 96-well plate, combine the enzyme, a suitable buffer, and the substrate at a fixed concentration (often near the Km value).[9]

  • Add Inhibitor: Add the serially diluted inhibitor to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).

  • Incubate: Allow the reaction to proceed for a defined period at the optimal temperature for the enzyme.

  • Stop Reaction & Detect: Terminate the reaction (if necessary) and use an appropriate detection method (e.g., spectrophotometry, fluorometry) to measure the reaction product or substrate consumption.

  • Calculate and Plot: Calculate the percent inhibition for each inhibitor concentration relative to the negative control. Plot the percent inhibition versus the log of the inhibitor concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal curve and determine the IC50 value.[9]

IC50_Workflow A Prepare Serial Dilutions of Inhibitor C Add Inhibitor Dilutions to Reaction Wells A->C B Set up Enzyme Reaction (Constant [Enzyme] & [Substrate]) B->C D Incubate for Fixed Time C->D E Measure Enzyme Activity (e.g., Absorbance) D->E F Calculate % Inhibition vs. Control E->F G Plot % Inhibition vs. log[Inhibitor] F->G H Determine IC50 via Non-linear Regression G->H

Caption: General workflow for IC50 value determination.

Protocol 3: General Synthesis of this compound Derivatives

Principle

A common method for synthesizing N-substituted thiourea derivatives involves the reaction of an isothiocyanate with a primary or secondary amine. For more complex structures, such as the 2-(tert-butylamino)thiazol-4(5H)-one derivatives, the synthesis proceeds via the reaction of N-(tert-Butyl)thiourea with an appropriate 2-bromo ester.[2][3]

Representative Synthesis of 2-(tert-Butylamino)thiazol-4(5H)-one Derivatives
  • Reaction Setup: Dissolve N-(tert-Butyl)thiourea and an appropriate 2-bromo ester in a suitable solvent (e.g., ethanol).[2]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times can vary from hours to several days depending on the specific reactants.[2]

  • Isolation: Once the reaction is complete, the precipitated crude product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound derivative.[2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Final Product thiourea N-(tert-Butyl)thiourea dissolve Dissolve in Solvent (e.g., Ethanol) thiourea->dissolve bromoester 2-Bromo Ester bromoester->dissolve react Stir at Room Temp (Monitor by TLC) dissolve->react filter Filter Precipitate (Isolate Crude Product) react->filter purify Recrystallize (e.g., from Ethanol) filter->purify final_product Purified this compound Derivative purify->final_product

Caption: General workflow for the synthesis of derivatives.

References

Application Notes and Protocols for Tert-butylthiourea in C-S Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butylthiourea and its derivatives in C-S cross-coupling reactions. This methodology offers a practical and efficient route for the synthesis of tert-butyl aryl thioethers, which are valuable intermediates in medicinal chemistry and materials science. The use of an S-tert-butyl isothiouronium salt, derived from tert-butyl bromide and thiourea, serves as an odorless and stable surrogate for the highly malodorous and volatile tert-butyl thiol.[1]

Introduction

Carbon-sulfur (C-S) cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of thioethers. Aryl thioethers, in particular, are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. Traditional methods for their synthesis often involve the use of foul-smelling and volatile thiols, which present significant handling challenges. The protocol detailed below circumvents these issues by employing an in-situ generation of the tert-butyl thiolate from a stable, odorless S-tert-butyl isothiouronium salt.[1] This approach, typically catalyzed by palladium complexes, allows for the efficient coupling of the tert-butylthio group with a variety of aryl halides.

Reaction Principle

The core of this protocol involves the reaction of an aryl halide with an S-tert-butyl isothiouronium salt in the presence of a palladium catalyst and a suitable base. The isothiouronium salt, readily prepared from tert-butyl bromide and thiourea, acts as a precursor to the active tert-butyl thiolate nucleophile, which is generated in situ. The palladium catalyst facilitates the cross-coupling reaction through a catalytic cycle involving oxidative addition, thiolate coordination, and reductive elimination to furnish the desired tert-butyl aryl thioether.[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed C-S Cross-Coupling of Aryl Bromides with S-tert-butyl isothiouronium bromide

This protocol is adapted from a procedure described for the synthesis of tert-butyl aryl thioethers.[1]

Materials:

  • Aryl bromide (1.0 eq.)

  • S-tert-butyl isothiouronium bromide (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium tert-butoxide (t-BuOK) (4.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), S-tert-butyl isothiouronium bromide (1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (2.5 mol%), triphenylphosphine (10 mol%), and potassium tert-butoxide (4.0 eq.).

  • Add anhydrous DMF to the Schlenk tube via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (typically 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl aryl thioether.

Data Presentation

The following table summarizes the quantitative data for the C-S cross-coupling of various aryl bromides with S-tert-butyl isothiouronium bromide, demonstrating the scope and efficiency of the reaction.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxy-tert-butylthiobenzene95
24-Bromophenol4-(tert-Butylthio)phenol88
31,4-Dibromobenzene1,4-Bis(tert-butylthio)benzene92
41,2,4,5-Tetrabromobenzene1,2,4,5-Tetrakis(tert-butylthio)benzene88[1]

Reaction Mechanism and Workflow

The proposed catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction is depicted below. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the formation of a palladium-thiolate complex and subsequent reductive elimination to yield the aryl thioether and regenerate the active catalyst.

C_S_Coupling_Mechanism Proposed Catalytic Cycle for Pd-Catalyzed C-S Cross-Coupling cluster_thiolate_gen In-situ Thiolate Generation Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Ar-X Ligand_exchange Ligand Exchange Thiolate_formation Thiolate Formation (from Isothiouronium Salt + Base) Thiolate t-BuS⁻ PdII_thiolate Ar-Pd(II)(S-tBu)L_n Ligand_exchange->PdII_thiolate t-BuS⁻ RedElim Reductive Elimination RedElim->Pd0 Product Ar-S-tBu ArX Ar-X Isothiouronium S-tert-butyl isothiouronium salt Isothiouronium->Thiolate + Base Base Base (t-BuOK)

Figure 1. Proposed catalytic cycle for the palladium-catalyzed C-S cross-coupling.

The experimental workflow for this C-S cross-coupling reaction is outlined in the following diagram, from reaction setup to product purification.

Experimental_Workflow Experimental Workflow for C-S Cross-Coupling Setup Reaction Setup (Schlenk Tube, Inert Atmosphere) Reagents Addition of Reagents (Aryl Halide, Isothiouronium Salt, Catalyst, Ligand, Base, Solvent) Setup->Reagents Reaction Reaction (Stirring at Elevated Temperature) Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product (Aryl Thioether) Purification->Product

References

Application Notes and Protocols: Tert-butylthiourea in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butylthiourea and its derivatives in the synthesis of medicinally relevant heterocyclic compounds, including thiazoles, pyrimidines, and thiadiazoles. The protocols are based on established synthetic methodologies and aim to provide a practical guide for laboratory applications.

Synthesis of 2-(tert-Butylamino)thiazole Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring, involving the condensation of an α-haloketone with a thioamide or thiourea derivative.[1][2] When this compound is employed, it yields 2-(tert-butylamino)thiazole derivatives, which are valuable scaffolds in medicinal chemistry.

The general reaction proceeds via a nucleophilic attack of the sulfur atom of this compound on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

Hantzsch_Thiazole_Synthesis tert_butylthiourea This compound intermediate Thioether Intermediate tert_butylthiourea->intermediate Nucleophilic Attack alpha_haloketone α-Haloketone alpha_haloketone->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization thiazole 2-(tert-Butylamino)thiazole cyclized_intermediate->thiazole Dehydration reagents Solvent (e.g., Ethanol) Heat Biginelli_Reaction aldehyde Aromatic Aldehyde iminium N-Acyliminium Intermediate aldehyde->iminium beta_ketoester β-Ketoester adduct Michael Adduct beta_ketoester->adduct tbtu This compound tbtu->iminium iminium->adduct Nucleophilic Addition product Dihydropyrimidine- 2-thione adduct->product Cyclocondensation & Dehydration catalyst Acid Catalyst (e.g., HCl, p-TSA) Thiadiazole_Synthesis pivalic_acid Pivalic Acid intermediate Acylthiosemicarbazide Intermediate pivalic_acid->intermediate thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate thiadiazole 2-Amino-5-tert-butyl- 1,3,4-thiadiazole intermediate->thiadiazole Cyclization & Dehydration reagents POCl₃ Dioxane, Heat

References

Application Notes and Protocols: Biological Activity of N-Substituted Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted thiourea derivatives are a versatile class of organic compounds characterized by the SC(NHR)(NR'R'') functional group. Their structure is analogous to urea, with the oxygen atom replaced by sulfur.[1] This structural feature imparts a wide range of chemical reactivity and biological properties. Over the past few decades, these derivatives have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, antifungal, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1][2][3][4] Their ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions makes them promising scaffolds for the design and development of novel therapeutic agents.[5][6] This document provides an overview of their key biological activities, quantitative data, and detailed protocols for their synthesis and evaluation.

Anticancer Activity

N-substituted thiourea derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including lung, breast, colon, and prostate cancers.[5][7][8][9] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: A primary mechanism is the inhibition of protein tyrosine kinases (PTKs), such as the Epidermal Growth Factor Receptor (EGFR).[10] By blocking the tyrosine phosphorylation of EGFR, these compounds can inhibit downstream signaling pathways like the Ras-RAF-MAPK and AKT pathways, which are critical for cell proliferation and survival.[5][10] This inhibition leads to cell cycle arrest, typically in the G0/G1 phase, and the induction of apoptosis.[7][10] Some derivatives have also been shown to target other proteins like K-Ras.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Thiourea Thiourea Derivative Thiourea->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis

Caption: EGFR signaling pathway inhibition by N-substituted thiourea derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various N-substituted thiourea derivatives against different cancer cell lines are summarized below. IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
1-aryl-3-(pyridin-2-yl) thiourea (Cmpd 20)MCF-7 (Breast)1.3[5]
1-aryl-3-(pyridin-2-yl) thiourea (Cmpd 20)SkBR3 (Breast)0.7[5]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[5]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27)Human Lung Carcinoma Panel2.5 - 12.9[10]
3-(trifluoromethyl)phenylthiourea analogsSW620 (Metastatic Colon)≤ 10[11]
3-(trifluoromethyl)phenylthiourea analogsPC3 (Prostate)≤ 10[11]
3-(trifluoromethyl)phenylthiourea analogsK-562 (Leukemia)≤ 10[11]
Bis-Acyl-Thiourea (UP-1)MG-U87 (Glioblastoma)> 400 (Low Cytotoxicity)[4]
N-naphthoyl thiourea-Cu Complex (Cmpd 11)MCF-7, HCT116, A5490.68 - 1.22[12]

Enzyme Inhibition Activity

Thiourea derivatives are known to be effective inhibitors of various enzymes, a property that contributes significantly to their therapeutic potential.[13]

Mechanism of Action: The nitrogen and sulfur atoms in the thiourea backbone can act as hydrogen bond donors and acceptors, respectively, allowing them to bind to the active sites of enzymes and disrupt their catalytic activity.[8] This is particularly evident in their inhibition of urease and cholinesterases.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with Helicobacter pylori infections. Several N,N-disubstituted thioureas have shown potent inhibitory effects against urease, often many times more potent than the standard inhibitor, thiourea itself.[14][15]

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Certain thiourea derivatives have demonstrated significant inhibitory activity against both AChE and BChE.[13][16]

Enzyme_Inhibition_Workflow start Start prep_enzyme Prepare Enzyme Solution (e.g., Urease, AChE) start->prep_enzyme prep_substrate Prepare Substrate Solution (e.g., Urea, ATCI) start->prep_substrate prep_compounds Prepare Test Compound (Thiourea Derivatives) and Standard Inhibitor start->prep_compounds incubate Pre-incubate Enzyme with Test Compound/Standard prep_enzyme->incubate reaction Initiate Reaction by Adding Substrate prep_substrate->reaction prep_compounds->incubate incubate->reaction measure Measure Absorbance/ Product Formation (Spectrophotometry) reaction->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Quantitative Data: Enzyme Inhibition

Compound Class/DerivativeTarget EnzymeIC₅₀ (µM)Standard InhibitorStandard IC₅₀ (µM)Reference
N-methyl quinolonyl thiourea (5c)Urease1.83 ± 0.79Thiourea22.8 ± 1.31[14][15]
Bis-Acyl-Thiourea (UP-1)Urease1.55 ± 0.0288Thiourea0.97 ± 0.0371[4]
Bis-Acyl-Thiourea (UP-2)Urease1.66 ± 0.0179Thiourea0.97 ± 0.0371[4]
Sulfaclozine-thiourea derivativesBChEGood ActivityGalantamine-[16]
4-methoxy benzoyl thiourea derivativesα-amylase, α-glucosidaseGood Activity--[16]

Antimicrobial Activity

N-substituted thiourea derivatives possess a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][17][18] The introduction of lipophilic groups or halogen atoms can significantly enhance their potency.[6]

Mechanism of Action: The exact mechanisms are not fully elucidated but are thought to involve the disruption of bacterial metabolism and inhibition of essential enzymes, such as enoyl-acyl carrier protein (ACP) reductase (FabI), which is involved in fatty acid synthesis.[2] Some derivatives have also shown anti-biofilm activity, inhibiting the formation of microbial communities.[2][19]

Quantitative Data: Antimicrobial Activity

Compound Class/DerivativeMicroorganismActivity/ResultReference
N-acyl thiourea with benzothiazole moiety (1b)E. coli ATCC 25922MBIC = 625 µg/mL[2][19]
N-acyl thiourea with 6-methylpyridine moiety (1d)E. coli ATCC 25922MBIC = 625 µg/mL[2][19]
N-benzoylthiourea derivativesFungi & Gram-positive bacteriaSelective activity[17]
Trifluoromethyl-substituted thioureasK. pneumoniae, E. coli, S. typhiPotent activity[17]

Experimental Protocols

Protocol 1: General Synthesis of N-Aroyl-N'-Substituted Thiourea Derivatives

This protocol describes a common method for synthesizing N-substituted thiourea derivatives starting from an acid chloride.[2][3]

Synthesis_Workflow start Start step1 Dissolve Ammonium Thiocyanate in Anhydrous Acetone start->step1 step2 Add Acid Chloride dropwise to form Acyl Isothiocyanate (Intermediate) step1->step2 step3 Add appropriate Heterocyclic/ Aromatic Amine to the mixture step2->step3 step4 Stir the reaction mixture at room temperature step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Pour mixture into ice water to precipitate the product step5->step6 step7 Filter, wash, and dry the crude product step6->step7 step8 Recrystallize from a suitable solvent (e.g., Ethanol) step7->step8 end Pure N-acyl thiourea step8->end

Caption: General workflow for the synthesis of N-acyl thiourea derivatives.

Materials:

  • Substituted acid chloride (1 mmol)

  • Ammonium thiocyanate or potassium thiocyanate (1 mmol)

  • Appropriate amine (1 mmol)

  • Anhydrous acetone

  • Standard laboratory glassware

Procedure:

  • Isothiocyanate Formation: Dissolve ammonium thiocyanate (1 mmol) in anhydrous acetone (15 mL) in a round-bottom flask. To this solution, add the substituted acid chloride (1 mmol) dropwise while stirring. The reaction mixture is typically stirred for 1-2 hours at room temperature to form the acyl isothiocyanate intermediate.[2][3]

  • Thiourea Formation: To the in-situ generated acyl isothiocyanate, add a solution of the desired amine (1 mmol) in acetone.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice/cold water.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[11][20]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized thiourea derivatives (stock solutions in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the thiourea derivatives in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO). Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Urease Inhibition Assay

This protocol is based on the Berthelot method, which quantifies the ammonia produced from urea hydrolysis by urease.

Materials:

  • Jack bean Urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • Synthesized thiourea derivatives and a standard inhibitor (e.g., Thiourea)

  • 96-well microtiter plates

Procedure:

  • Assay Preparation: In a 96-well plate, add 25 µL of the test compound solution (in buffer), 25 µL of urease enzyme solution, and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of urea solution to each well to start the reaction. Incubate for 30 minutes at 37°C.

  • Color Development: Stop the reaction and initiate color development by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubation and Measurement: Incubate the plate for 10 minutes at room temperature for color development. Measure the absorbance at 625 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC₅₀ Determination: Determine the IC₅₀ values by plotting the percentage of inhibition against the different concentrations of the test compounds.[4]

References

Application of Tert-butylthiourea in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylthiourea, a derivative of thiourea featuring a bulky tert-butyl group, is a versatile molecule with emerging applications in various fields of materials science. Its unique structural characteristics, including the presence of sulfur and nitrogen atoms with lone pair electrons and the steric hindrance provided by the tert-butyl group, make it a compound of interest for the synthesis of advanced materials, corrosion protection, and the development of novel sensors. This document provides detailed application notes and experimental protocols for the use of this compound in materials science, with a focus on its role as a corrosion inhibitor and as a precursor for nanoparticle synthesis.

Application in Corrosion Inhibition

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that hinders both anodic and cathodic reactions. The sulfur and nitrogen atoms act as active centers for adsorption.

Mechanism of Action

The corrosion inhibition mechanism of this compound involves its adsorption on the metal surface. This can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated this compound molecule in acidic solutions.

  • Chemisorption: Coordination bonds formed between the lone pair electrons of sulfur and nitrogen atoms and the vacant d-orbitals of the metal atoms.

The bulky tert-butyl group can influence the packing and orientation of the inhibitor molecules on the surface, potentially enhancing the protective layer's stability and effectiveness.

Quantitative Data: Corrosion Inhibition Efficiency

While specific data for this compound is limited in publicly available literature, the following table presents representative data for closely related thiourea derivatives, which can be considered indicative of the expected performance of this compound. The data is for mild steel in an acidic medium.

InhibitorConcentration (mol/L)MediumTemperature (°C)Inhibition Efficiency (%)Reference Compound
N-benzyl-N’-phenyl thiourea (BPTU)0.00010.1 M HCl3095.2Yes
N-benzyl-N’-phenyl thiourea (BPTU)0.00030.1 M HCl3097.8Yes
N-cyclohexyl-N’-phenyl thiourea (CPTU)0.00010.1 M HCl3094.5Yes
N-cyclohexyl-N’-phenyl thiourea (CPTU)0.00030.1 M HCl3097.2Yes

Note: This data is for representative thiourea derivatives and is intended to provide an expected performance range for this compound.

Experimental Protocol: Evaluation of Corrosion Inhibition using Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the procedure for evaluating the corrosion inhibition efficiency of this compound on mild steel in a sulfuric acid solution using Electrochemical Impedance Spectroscopy (EIS).

1.3.1. Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum foil or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat with EIS capability

  • Glass corrosion cell

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Distilled or deionized water

  • Acetone

  • Silicon carbide papers (various grits)

1.3.2. Experimental Workflow:

experimental_workflow_EIS cluster_preparation Sample Preparation cluster_electrochemical_cell Electrochemical Setup cluster_measurement EIS Measurement cluster_analysis Data Analysis A Polish mild steel coupon B Degrease with acetone A->B C Rinse with distilled water and dry B->C D Assemble three-electrode cell C->D E Add corrosive solution (H₂SO₄) D->E F Add this compound (inhibitor) E->F G Immerse electrodes F->G H Allow OCP to stabilize G->H I Perform EIS measurement H->I J Record Nyquist and Bode plots I->J K Fit data to equivalent circuit model J->K L Calculate Rct and Cdl K->L M Determine Inhibition Efficiency (IE%) L->M

Caption: Workflow for evaluating corrosion inhibition using EIS.

1.3.3. Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the mild steel coupons with silicon carbide papers of decreasing grit size to achieve a mirror-like finish.

    • Degrease the polished coupons with acetone.

    • Rinse thoroughly with distilled water and dry.

    • Measure the exposed surface area.

  • Electrolyte Preparation:

    • Prepare a 0.5 M H₂SO₄ solution by diluting concentrated sulfuric acid with distilled water.

    • Prepare a series of test solutions by adding different concentrations of this compound (e.g., 50, 100, 200, 500 ppm) to the 0.5 M H₂SO₄ solution.

  • Electrochemical Measurements:

    • Assemble the three-electrode corrosion cell with the prepared mild steel coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode.

    • Fill the cell with the test solution.

    • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the EIS measurement at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV).

    • Record the Nyquist and Bode plots for the blank (acid solution without inhibitor) and for each inhibitor concentration.

  • Data Analysis:

    • Fit the obtained EIS data to an appropriate equivalent electrical circuit model (e.g., a Randles circuit).

    • From the fitted data, determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Application in Nanoparticle Synthesis

Thiourea and its derivatives can serve as a sulfur source for the synthesis of metal sulfide nanoparticles, such as cadmium sulfide (CdS) quantum dots. The slow decomposition of thiourea in solution provides a controlled release of sulfide ions, which is crucial for the formation of high-quality nanocrystals. This compound can be used in a similar manner.

Logical Relationship in Nanoparticle Formation

The synthesis of metal sulfide nanoparticles using this compound involves a series of interconnected steps starting from the precursors leading to the final nanocrystals.

nanoparticle_synthesis_logic Precursors Metal Salt (e.g., CdCl₂) + this compound Heat Heating Precursors->Heat Solvent Solvent (e.g., Oleylamine) Solvent->Heat Decomposition Decomposition of this compound Heat->Decomposition Sulfide_Release Controlled Release of S²⁻ ions Decomposition->Sulfide_Release Nucleation Nucleation of Metal Sulfide Sulfide_Release->Nucleation Growth Crystal Growth Nucleation->Growth Nanoparticles Metal Sulfide Nanoparticles (e.g., CdS) Growth->Nanoparticles

Caption: Logical steps in metal sulfide nanoparticle synthesis.

Experimental Protocol: Synthesis of CdS Quantum Dots

This protocol describes a general method for the synthesis of Cadmium Sulfide (CdS) quantum dots using this compound as the sulfur source.

2.2.1. Materials and Equipment:

  • Cadmium chloride (CdCl₂) or Cadmium acetate (Cd(CH₃COO)₂)

  • This compound

  • Oleylamine (or other high-boiling point coordinating solvent)

  • Toluene

  • Methanol

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller

  • Schlenk line for inert atmosphere

  • Magnetic stirrer

  • Centrifuge

2.2.2. Experimental Workflow:

nanoparticle_workflow cluster_reaction_setup Reaction Setup cluster_injection Precursor Injection cluster_growth_purification Growth and Purification A Mix Cd precursor and solvent in flask B Degas and heat under inert atmosphere A->B D Rapidly inject into hot Cd solution B->D C Dissolve this compound in solvent C->D E Allow nanocrystal growth at elevated temp. D->E F Cool reaction mixture E->F G Precipitate with methanol F->G H Centrifuge and collect nanoparticles G->H I Redisperse in toluene H->I

Caption: Workflow for the synthesis of CdS quantum dots.

2.2.3. Procedure:

  • Preparation of Cadmium Precursor Solution:

    • In a three-neck flask, combine 1 mmol of the cadmium precursor (e.g., CdCl₂) with 20 mL of oleylamine.

    • Attach the flask to a Schlenk line, and degas the mixture by heating to 120 °C under vacuum for 30 minutes.

    • Switch to an inert atmosphere (e.g., Argon or Nitrogen) and increase the temperature to the desired reaction temperature (e.g., 240 °C).

  • Preparation of Sulfur Precursor Solution:

    • In a separate vial under an inert atmosphere, dissolve 0.5 mmol of this compound in 5 mL of oleylamine. Gentle heating may be required to facilitate dissolution.

  • Nanoparticle Synthesis:

    • Once the cadmium precursor solution reaches the target temperature, rapidly inject the this compound solution into the hot reaction mixture with vigorous stirring.

    • Allow the reaction to proceed for a specific time (e.g., 5-30 minutes) to control the size of the quantum dots. The color of the solution will change as the nanoparticles grow.

    • After the desired growth time, cool the reaction mixture to room temperature.

  • Purification:

    • Add an excess of methanol to the cooled reaction mixture to precipitate the CdS quantum dots.

    • Centrifuge the mixture to collect the precipitate.

    • Discard the supernatant and redisperse the quantum dots in a nonpolar solvent like toluene.

    • Repeat the precipitation and redispersion steps two more times to remove unreacted precursors and excess oleylamine.

    • The final product is a solution of CdS quantum dots in toluene.

Other Potential Applications

While less documented, this compound may also find applications in the following areas:

  • Polymer Science: Thiourea derivatives can act as chain transfer agents in radical polymerization, offering a way to control the molecular weight of polymers. The tert-butyl group could influence the reactivity and solubility of the resulting polymers.

  • Chemical Sensors: The thiourea moiety is known to be an effective binding site for heavy metal ions like mercury (Hg²⁺). A fluorescent or colorimetric sensor for mercury could potentially be developed by incorporating this compound into a larger organic molecule with suitable signaling units.

Further research is needed to fully explore and establish detailed protocols for these applications.

Conclusion

This compound is a promising compound in materials science with demonstrated potential in corrosion inhibition and nanoparticle synthesis. The provided protocols offer a starting point for researchers to explore its utility. The bulky tert-butyl group distinguishes it from unsubstituted thiourea, potentially offering advantages in terms of film stability in corrosion protection and influencing the kinetics of nanoparticle formation. As research progresses, the full scope of this compound's applications in developing new and functional materials will likely expand.

Application Notes and Protocols for Tert-butylthiourea Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, demonstrating a wide range of cytotoxic activities against various cancer cell lines.[1] Among these, tert-butylthiourea derivatives have garnered significant interest due to their potential to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest. These compounds are characterized by a thiourea scaffold incorporating a bulky tert-butyl group, which can influence their lipophilicity and interaction with biological targets.[2][3]

This document provides detailed application notes on the use of this compound derivatives as potential anticancer agents, summarizing their mechanism of action and providing quantitative data on their efficacy. Furthermore, it includes comprehensive, step-by-step protocols for key experimental assays to evaluate their anticancer properties.

Mechanism of Action

The anticancer activity of this compound derivatives is multifaceted, involving the modulation of several key cellular processes. While the precise mechanisms can vary between specific derivatives, the following have been reported:

  • Inhibition of Growth Factor Signaling: Certain this compound derivatives have been shown to target and inhibit the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers.[2][3][4][5] By blocking EGFR signaling, these compounds can halt downstream pathways responsible for cell growth and survival.

  • Induction of Apoptosis: A primary mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. This compound derivatives have been observed to trigger apoptosis in cancer cells.[6][7][8][9][10] This is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases, thereby preventing cancer cell division and proliferation.[11][12][13][14][15]

Further research is ongoing to fully elucidate the intricate signaling pathways modulated by this compound derivatives, with a focus on their potential impact on crucial cancer-related pathways such as PI3K/Akt and MAPK/ERK.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity of N-(4-t-butylbenzoyl)-N'-phenylthiourea [2][3]

CompoundCell LineCancer TypeIC50 (µM)
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7Breast Cancer2.1
T47DBreast Cancer8.9
HeLaCervical Cancer12.3
Erlotinib (Comparator)MCF-7Breast Cancer15.6
T47DBreast Cancer3.2
HeLaCervical Cancer4.7
Hydroxyurea (Comparator)MCF-7Breast Cancer>100
T47DBreast Cancer25.1
HeLaCervical Cancer>100

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the anticancer potential of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, T47D, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis induction by this compound derivatives using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at the desired concentration for the desired time period. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound derivatives on cell cycle distribution using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at the desired concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate key experimental workflows and a potential signaling pathway affected by this compound derivatives.

Experimental_Workflow_for_Anticancer_Activity_Assessment cluster_invitro In Vitro Assessment cluster_data Data Analysis cell_culture Cancer Cell Culture treatment Treatment with This compound Derivative cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle Analysis) treatment->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle_assay->cell_cycle_dist EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation TertBuThiourea This compound Derivative TertBuThiourea->EGFR Inhibition

References

Application Notes and Protocols: Tert-butylthiourea as an Antioxidant in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a system to detoxify these reactive intermediates, is a critical factor in the degradation of chemical compounds and a key contributor to the pathophysiology of numerous diseases. Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are crucial for preventing this damage. Thiourea derivatives have emerged as a significant class of compounds with diverse biological activities, including antioxidant properties.

This document provides a comprehensive guide to the application of tert-butylthiourea as a potential antioxidant in various chemical reactions. While extensive data on a wide range of thiourea derivatives exists, specific quantitative antioxidant data for this compound is not broadly published. Therefore, these notes provide the necessary protocols to evaluate its antioxidant efficacy and offer a framework for its application.

The proposed antioxidant mechanism for thiourea derivatives often involves a Hydrogen Atom Transfer (HAT) process, where the N-H group donates a hydrogen atom to a radical, thereby neutralizing it. The bulky tert-butyl group in this compound may influence its solubility and steric interactions, potentially modulating its antioxidant activity and applicability in various reaction media.

Potential Applications

Based on the known properties of thiourea derivatives and other antioxidants containing tert-butyl groups, this compound could potentially be utilized in the following areas:

  • Stabilization of Organic Molecules: To prevent the oxidative degradation of sensitive functional groups in organic synthesis, thereby improving reaction yields and purity of the final products.

  • Polymer Chemistry: As a stabilizer to inhibit the degradation of polymers initiated by heat, light, or oxidation, thus extending the lifespan of polymeric materials.

  • Drug Development: As a lead compound or a functional moiety in the design of novel therapeutic agents targeting diseases associated with oxidative stress.

Quantitative Antioxidant Activity (Hypothetical Data)

Table 1: Radical Scavenging Activity of this compound

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
This compoundData to be determinedData to be determined
Ascorbic Acid (Standard)Insert experimental valueInsert experimental value
Trolox (Standard)Insert experimental valueInsert experimental value
BHT (Standard)Insert experimental valueInsert experimental value

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals.

Table 2: Reducing Power of this compound

CompoundFerric Reducing Antioxidant Power (FRAP) (µM Fe(II) equivalent/µM)
This compoundData to be determined
Ascorbic Acid (Standard)Insert experimental value
Trolox (Standard)Insert experimental value
BHT (Standard)Insert experimental value

Experimental Protocols

The following are detailed protocols for evaluating the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Standard antioxidants (Ascorbic acid, Trolox, BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare similar dilutions for the standard antioxidants.

  • Assay:

    • In a 96-well plate, add 100 µL of the sample or standard solution to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the % RSA against the concentration of this compound and the standards. The IC50 value is the concentration required to achieve 50% scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate buffered saline (PBS, pH 7.4)

  • Standard antioxidants (Ascorbic acid, Trolox, BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare dilutions of this compound and standards in methanol as described in the DPPH assay.

  • Assay:

    • Add 10 µL of the sample or standard solution to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the % RSA and determine the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Standard (FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare dilutions of this compound in methanol. Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) for the standard curve.

  • Assay:

    • Add 10 µL of the sample or standard solution to the wells.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the ferrous sulfate solutions. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents.

Visualizations

Proposed Antioxidant Mechanism of this compound

The following diagram illustrates the potential mechanism by which this compound may act as a radical scavenger through the Hydrogen Atom Transfer (HAT) pathway.

Antioxidant_Mechanism cluster_0 Radical Scavenging by this compound TBTU This compound (R-NH-C(=S)-NH-tBu) TBTU_Radical Thiourea Radical (R-N•-C(=S)-NH-tBu) TBTU->TBTU_Radical Hydrogen Atom Donation Radical Free Radical (X•) Neutralized_Radical Neutralized Molecule (XH) Radical->Neutralized_Radical Hydrogen Atom Acceptance

Proposed Hydrogen Atom Transfer (HAT) mechanism for this compound.
Experimental Workflow for Antioxidant Assays

This diagram outlines the general workflow for conducting the in vitro antioxidant assays described above.

Experimental_Workflow cluster_workflow Antioxidant Assay Workflow prep Sample & Standard Preparation (this compound, Standards) reaction Reaction Incubation prep->reaction reagent Assay Reagent Preparation (DPPH, ABTS, or FRAP) reagent->reaction measurement Spectrophotometric Measurement (Absorbance Reading) reaction->measurement analysis Data Analysis (% Inhibition, IC50, Equivalents) measurement->analysis

General workflow for in vitro antioxidant capacity determination.

Conclusion

While specific data on the antioxidant activity of this compound is limited in current literature, its chemical structure suggests potential as a radical scavenger. The protocols provided in these application notes offer a robust framework for researchers to systematically evaluate its antioxidant efficacy. The provided templates for data presentation and the illustrative diagrams of the proposed mechanism and experimental workflow are intended to guide the experimental design and interpretation of results. Further research is warranted to fully characterize the antioxidant profile of this compound and to explore its practical applications in chemical synthesis, materials science, and drug development.

Application Notes and Protocols: The Role of Tert-butylthiourea in Agricultural Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the tert-butylthiourea moiety in the synthesis of agricultural chemicals. The bulky and lipophilic nature of the tert-butyl group can significantly influence the biological activity, selectivity, and physicochemical properties of the final product. This document details the synthetic pathways, experimental protocols, and quantitative data for the insecticide diafenthiuron, and discusses the potential applications in fungicides and herbicides.

Application in Insecticide Synthesis: The Case of Diafenthiuron

Tert-butylamine, a precursor to the this compound core, is a critical building block in the synthesis of the widely used insecticide and acaricide, diafenthiuron. Diafenthiuron is known for its effectiveness against phytophagous mites, whiteflies, and aphids.[1] Its mode of action involves the in-vivo conversion to a carbodiimide, which inhibits mitochondrial ATP synthase.[2]

Two primary synthetic routes to diafenthiuron involving a tert-butylamine intermediate have been reported.

Synthetic Pathway 1: From Urea Intermediate

This pathway involves the initial formation of a urea derivative, which is subsequently converted to the thiourea.

G A 2,6-Diisopropyl-4-phenoxyaniline C N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate A->C B Triphosgene B->C E 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)urea C->E D tert-Butylamine D->E G Diafenthiuron E->G F Phosphorus Pentasulfide (P4S10) F->G

Caption: Synthetic workflow for diafenthiuron via a urea intermediate.

Synthetic Pathway 2: From Isothiocyanate Intermediate

This alternative route involves the direct reaction of an isothiocyanate with tert-butylamine.

G A 2,6-Diisopropylaniline C 2,6-Diisopropyl-4-phenoxyaniline A->C Step 1 B Bromination & Etherification B->C E N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate C->E Step 2 D CS2 / TsCl D->E G Diafenthiuron E->G Step 3 F tert-Butylamine F->G

Caption: Synthesis of diafenthiuron through an isothiocyanate intermediate.

Experimental Protocols

Protocol 1: Synthesis of Diafenthiuron via Urea Intermediate [3]

  • Synthesis of N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate:

    • In a suitable reactor, dissolve 2,6-diisopropyl-4-phenoxyaniline in a solvent such as toluene.

    • The molar ratio of 2,6-diisopropyl-4-phenoxyaniline to triphosgene should be in the range of 1:1 to 1:20.

    • The reaction is typically carried out at a temperature between 0-60 °C.

  • Synthesis of 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)urea:

    • To the isocyanate intermediate solution, add tert-butylamine.

    • The reaction is generally performed in a solvent like toluene at 20-50 °C.

  • Thionation to Diafenthiuron:

    • To the urea derivative, add phosphorus pentasulfide (P₄S₁₀) in a solvent such as toluene.

    • The molar ratio of the urea to phosphorus pentasulfide is typically between 1:1 and 1:2.[3]

    • The reaction mixture is heated to reflux (80-110 °C) for a specified time.

    • After completion, the reaction is quenched, and the product is purified, for example, by recrystallization from a solvent mixture like n-hexane and ethyl acetate.

Protocol 2: Synthesis of Diafenthiuron via Isothiocyanate Intermediate [4]

  • Synthesis of 2,6-diisopropyl-4-phenoxyaniline: This intermediate is prepared from 2,6-diisopropylaniline through bromination and subsequent etherification with phenol.[4]

  • Synthesis of N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate:

    • The prepared aniline derivative is reacted with carbon disulfide (CS₂) and 4-toluenesulfonyl chloride (TsCl) to yield the isothiocyanate.

    • This reaction is carried out at around 40 °C.[4]

  • Final Reaction with tert-Butylamine:

    • The isothiocyanate is then reacted with tert-butylamine to produce diafenthiuron.

    • The reaction is typically carried out in a suitable solvent, and the product is isolated and purified.

Quantitative Data
ParameterSynthetic Pathway 1 (via Urea)Synthetic Pathway 2 (via Isothiocyanate)Reference
Starting Materials 2,6-diisopropyl-4-phenoxyaniline, Triphosgene, tert-Butylamine, P₄S₁₀2,6-diisopropylaniline, Phenol, CS₂, TsCl, tert-Butylamine[3][4]
Key Intermediates Isocyanate, Urea derivativeIsothiocyanate[3][4]
Overall Yield Not specified in detailIncreased to 37.5% in an optimized process[4]
Purity >95%Characterized by ¹H NMR and ¹³C NMR[4][5]

Potential Applications in Fungicide and Herbicide Synthesis

While the application of this compound in insecticides is well-documented with diafenthiuron, its role in the synthesis of fungicides and herbicides is less specific in publicly available literature. However, the broader class of thiourea derivatives is known to exhibit both fungicidal and herbicidal activities. The introduction of a tert-butyl group can be a strategic approach in the design of new active ingredients due to its steric and electronic properties.

General Synthetic Approach for Novel Fungicides and Herbicides

A common method for synthesizing N-tert-butylthiourea derivatives involves the reaction of tert-butyl isothiocyanate with a primary or secondary amine present on a core structure with known fungicidal or herbicidal properties.

G A Bioactive Scaffold (with -NH2 or -NHR group) C N-tert-butylthiourea Derivative (Potential Fungicide/Herbicide) A->C B tert-Butyl isothiocyanate B->C

Caption: General synthesis of N-tert-butylthiourea derivatives.

Experimental Protocol (General)
  • Preparation of tert-Butyl Isothiocyanate: This can be synthesized or procured commercially.

  • Reaction with Amine:

    • Dissolve the amine-containing scaffold in a suitable aprotic solvent (e.g., acetone, acetonitrile, or THF).

    • Add an equimolar amount of tert-butyl isothiocyanate to the solution.

    • The reaction is often carried out at room temperature or with gentle heating.

    • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the solvent is typically removed under reduced pressure.

    • The resulting solid is then purified by recrystallization or column chromatography to yield the desired N-tert-butylthiourea derivative.

Structure-Activity Relationship Considerations

The bulky tert-butyl group in a potential fungicide or herbicide can:

  • Influence Binding: The steric hindrance might enhance selectivity towards the target enzyme or receptor in the pest while reducing binding to off-target sites in non-target organisms.

  • Modify Physicochemical Properties: It can increase lipophilicity, which may affect the compound's uptake, translocation, and persistence in the environment.

  • Impact Metabolism: The tert-butyl group is generally more resistant to metabolic degradation, which could lead to a longer-lasting biological effect.

While specific commercial fungicides or herbicides prominently featuring a this compound moiety are not widely documented in the reviewed literature, the synthetic accessibility and the potential for favorable modification of biological activity make it an area of interest for further research and development in agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Tert-butylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common and effective methods for synthesizing this compound are:

  • From Tert-butyl isothiocyanate and Ammonia: This is a straightforward and often high-yielding nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom of the Tert-butyl isothiocyanate.

  • From Tert-butylamine and a Thiocyanate Salt: This method typically involves the in-situ formation of Tert-butyl isothiocyanate from Tert-butylamine or its salt (e.g., Tert-butylamine hydrochloride) and a thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate), which then reacts with another equivalent of Tert-butylamine or ammonia to form the thiourea.

Q2: Which solvent is most suitable for the synthesis of this compound from Tert-butyl isothiocyanate?

The choice of solvent can influence reaction rate and ease of product isolation. Common solvents for the reaction of isothiocyanates with amines include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols like ethanol.[1] For the reaction with ammonia, aqueous or alcoholic solutions of ammonia are typically used.

Q3: How do reaction temperature and time affect the yield of this compound?

The reaction between Tert-butyl isothiocyanate and ammonia is generally exothermic and proceeds efficiently at room temperature.[2] However, if the reaction is slow, gentle heating can be applied. Prolonged reaction times at elevated temperatures should be avoided to minimize the formation of byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]

Q4: What are the common impurities or side products in this compound synthesis?

Common impurities include unreacted starting materials (Tert-butyl isothiocyanate or Tert-butylamine) and potential side products from the degradation of the isothiocyanate, especially if exposed to high temperatures or moisture.[2] If starting from Tert-butylamine and carbon disulfide, symmetrical N,N'-di-tert-butylthiourea can be a significant byproduct if the reaction conditions are not carefully controlled.

Q5: How can I purify the crude this compound product?

Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol or acetone.[3] If the product is an oil or difficult to crystallize, column chromatography on silica gel is an effective purification method.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution Expected Outcome
Degradation of Tert-butyl isothiocyanate Use freshly prepared or purified Tert-butyl isothiocyanate. Store it in a cool, dark, and dry environment.Improved yield and reduction of byproducts from isothiocyanate decomposition.[3]
Incomplete reaction Monitor the reaction progress using TLC. If the reaction has stalled, consider increasing the reaction time or gently heating the mixture. A slight excess of the more stable reactant (ammonia) can also be used to drive the reaction to completion.Full conversion of the limiting reactant and increased product yield.[1]
Steric hindrance of the tert-butyl group While the reaction with ammonia is generally efficient, if a substituted amine is used, steric hindrance from the tert-butyl group can slow the reaction. Increasing the reaction temperature or using microwave irradiation can help overcome this barrier.Increased reaction rate and higher conversion to the desired thiourea.[3]
Product loss during workup If using an extraction, ensure the pH of the aqueous phase is appropriate to prevent the protonation and loss of the thiourea product into the aqueous layer. Minimize the number of transfer steps.Improved recovery of the crude product.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause Recommended Solution Expected Outcome
Unreacted Tert-butyl isothiocyanate Ensure the complete consumption of the isothiocyanate by monitoring the reaction with TLC. A slight excess of ammonia can be used. Unreacted isothiocyanate can often be removed during recrystallization.A purer final product with no starting material contamination.
Formation of symmetrical N,N'-di-tert-butylthiourea (when starting from Tert-butylamine) When synthesizing unsymmetrical thioureas, the intermediate isothiocyanate can react with the starting amine. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[3]Formation of the desired unsymmetrical thiourea with minimal symmetrical byproduct.
Byproducts from reagent decomposition Avoid excessive heating during the reaction and workup. Ensure all reagents are of high purity before use.A cleaner reaction profile with fewer side products.[2]

Data Presentation

Table 1: Reaction Parameters for Tert-butyl Isothiocyanate Synthesis

Parameter Condition 1 Condition 2 Yield of Tert-butyl Isothiocyanate Reference
Starting Materials Ammonium thiocyanate, 85% Tert-butyl alcohol, 30% Hydrochloric acidAmmonium thiocyanate, 85% Tert-butyl alcohol, 30% Hydrochloric acid[4]
Temperature 50°C45°C[4]
Reaction Time 0.5 hours1.5 hours[4]
Stoichiometry (Ammonium thiocyanate:Tert-butyl alcohol) 76.1g : 87g82.2g : 78g[4]
Reported Yield 62%42%[4]

Note: The yields reported are for the intermediate, Tert-butyl isothiocyanate, which is a precursor to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from Tert-butyl isothiocyanate and Ammonia

This protocol is a general method for the preparation of alkyl thioureas and can be adapted for this compound.

Materials:

  • Tert-butyl isothiocyanate

  • Concentrated ammonium hydroxide solution

  • Ethanol (for recrystallization)

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a stirrer, add concentrated ammonium hydroxide solution.

  • With stirring, add Tert-butyl isothiocyanate (1.0 to 1.1 equivalents) dropwise over a period of 30-60 minutes. The reaction may be exothermic, so cooling in an ice bath may be necessary to maintain the temperature at or below room temperature.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC until the Tert-butyl isothiocyanate is consumed.

  • If the reaction is slow, the mixture can be gently heated on a water bath for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol, add a small amount of activated carbon, and heat to boiling.

  • Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of Tert-butyl isothiocyanate from Tert-butylamine

This protocol describes the synthesis of the isothiocyanate precursor.

Materials:

  • Tert-butylamine

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or Dicyclohexylcarbodiimide (DCC)

  • Absolute ethanol

Procedure:

  • Dissolve Tert-butylamine (1 equivalent) in absolute ethanol.

  • Add triethylamine (1 equivalent) followed by carbon disulfide (excess, e.g., 10 equivalents) while stirring. This will lead to the precipitation of the dithiocarbamate salt.

  • Stir the mixture for 5-30 minutes at room temperature, then cool in an ice bath.

  • In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in absolute ethanol.

  • Add the Boc₂O solution to the reaction mixture, followed immediately by a catalytic amount of DMAP (1-3 mol%).

  • Keep the reaction in the ice bath for 5 minutes, then allow it to warm to room temperature.

  • Continue stirring until the evolution of gas ceases (approximately 10-15 minutes).

  • Evaporate the solvent and volatile byproducts thoroughly under reduced pressure to obtain the crude Tert-butyl isothiocyanate, which can be used in the next step without further purification or purified by distillation.

Mandatory Visualizations

reaction_pathway Synthesis Pathway of this compound cluster_0 Route 1: From Tert-butyl isothiocyanate cluster_1 Route 2: From Tert-butylamine TBI Tert-butyl isothiocyanate TBT This compound TBI->TBT + NH3 NH3 Ammonia (NH3) TBA Tert-butylamine DTC Dithiocarbamate Intermediate TBA->DTC + CS2 CS2 Carbon Disulfide (CS2) TBI2 Tert-butyl isothiocyanate DTC->TBI2 Desulfurization TBT2 This compound TBI2->TBT2 + NH3

Caption: Key synthetic pathways for this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Purity of Tert-butyl isothiocyanate start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Pure purify_reagent Use Fresh/Purified Isothiocyanate check_reagents->purify_reagent Impure check_workup Analyze Workup Procedure check_conditions->check_workup Optimal optimize_conditions Increase Time/Temp (Monitor by TLC) check_conditions->optimize_conditions Suboptimal optimize_workup Adjust pH, Minimize Transfers check_workup->optimize_workup Loss Detected end Improved Yield check_workup->end No Loss purify_reagent->end optimize_conditions->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Crude Tert-butylthiourea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Tert-butylthiourea via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures.- Insufficient concentration: The solution may not be saturated or supersaturated.- Cooling too rapidly: Rapid cooling can inhibit crystal nucleation and growth.- Presence of impurities: Certain impurities can inhibit crystallization.- Solvent Selection: Test the solubility of a small amount of crude material in various solvents. Good single solvents are those in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent pairs like hexane/ethanol.[1] - Concentrate the solution: If too much solvent was added, carefully evaporate some of it to induce saturation.- Slow Cooling: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound.
Oiling Out (Formation of a liquid layer instead of crystals) - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil.- Solution is too concentrated. - Cooling too rapidly. - Purify Crude Material: If significant impurities are present, consider a preliminary purification step like a silica plug.- Dilute the Solution: Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed.- Slower Cooling: Ensure a very gradual cooling process.
Colored Crystals - Presence of colored impurities. - Use of Decolorizing Carbon: Add a small amount of activated carbon to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product.
Low Yield of Purified Product - Compound is significantly soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. - Loss of material during transfers. - Optimize Solvent: Choose a solvent where the compound has minimal solubility at low temperatures. - Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat Funnel and Filter Paper: During hot filtration, use a pre-warmed funnel and fluted filter paper to prevent crystallization.- Careful Handling: Rinse all glassware with a small amount of the cold recrystallization solvent to recover all the product.
Melting Point of Purified Crystals is Low or Broad - Incomplete removal of impurities. - Solvent trapped in the crystals. - Repeat Recrystallization: A second recrystallization may be necessary to achieve higher purity.- Thorough Drying: Ensure the crystals are completely dry by air drying followed by vacuum drying.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point of this compound varies in literature, with sources citing ranges of 81-82°C and 171-176°C.[2][3][4] This discrepancy may be due to different crystalline forms or purities. It is recommended to compare the obtained melting point with a known standard or use other analytical methods like NMR or IR spectroscopy to confirm purity.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: this compound is soluble in water and common organic solvents.[2] For recrystallizing N-substituted thioureas, solvent mixtures such as hexane:ethanol (10:1) or acetonitrile have been used successfully.[1] The ideal solvent or solvent system should dissolve the compound when hot but not at room temperature. It is advisable to perform small-scale solubility tests with your crude material to determine the optimal solvent.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can originate from the starting materials and side reactions during synthesis. If synthesized from tert-butylamine, impurities could include water, unreacted tert-butyl alcohol, and other organic byproducts. If an isothiocyanate route is used, unreacted starting materials or thiourea byproducts might be present.

Q4: How can I improve the crystal size?

A4: Slower cooling rates generally lead to the formation of larger and purer crystals. Allow the solution to cool undisturbed at room temperature for a prolonged period before transferring it to a colder environment like an ice bath.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of crude this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount of crude this compound (approx. 50 mg) into a test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature.

  • If insoluble, gently heat the test tube and observe if the solid dissolves.

  • A suitable solvent will dissolve the compound when hot and show low solubility when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.

  • Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Preheat a stemless funnel and place a fluted filter paper inside.

  • Pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface.

  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.

  • Transfer the crystals to a watch glass and allow them to dry completely. For faster drying, a vacuum oven at a temperature well below the melting point can be used.

7. Purity Assessment:

  • Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the expected value indicates high purity.

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis start Start with Crude this compound solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve Crude Product in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if insoluble impurities are present) dissolution->hot_filtration Optional cooling Slowly Cool the Solution hot_filtration->cooling crystallization Crystal Formation cooling->crystallization isolation Isolate Crystals by Vacuum Filtration crystallization->isolation washing Wash Crystals with Cold Solvent isolation->washing drying Dry the Purified Crystals washing->drying purity_check Assess Purity (e.g., Melting Point) drying->purity_check end Pure this compound purity_check->end

Caption: A flowchart illustrating the key steps in the recrystallization of crude this compound.

References

Technical Support Center: Tert-butylthiourea Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common solubility challenges with tert-butylthiourea in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

Q2: I am having trouble dissolving this compound in my chosen solvent. What are the first steps I should take?

If you are encountering difficulty dissolving this compound, consider the following initial steps:

  • Increase the temperature: Gently warming the solvent can significantly increase the solubility of many compounds.

  • Agitation: Ensure vigorous mixing or stirring to facilitate the dissolution process.

  • Particle Size Reduction: Grinding the this compound powder to a finer consistency can increase the surface area available for solvation, potentially speeding up dissolution.

Q3: My this compound precipitated out of solution after initially dissolving. What could be the cause and how can I resolve this?

Precipitation after initial dissolution can be due to several factors:

  • Supersaturation: The initial concentration may have been too high, leading to a supersaturated and unstable solution.

  • Temperature Change: A decrease in temperature can cause the solubility to drop, leading to precipitation.

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration of the solute, potentially causing it to crash out of solution.

  • Contamination: The presence of impurities can sometimes initiate crystallization.

To resolve this, you can try reheating the solution while stirring. If precipitation persists, adding a small amount of fresh solvent may help.

Troubleshooting Guide

Issue 1: this compound does not dissolve completely.
Potential Cause Troubleshooting Step
Insufficient SolventGradually add more solvent in small increments until the solid dissolves completely.
Low TemperatureGently warm the solution while stirring. Be cautious not to boil off the solvent.
Incorrect Solvent ChoiceThe polarity of the solvent may not be suitable. Refer to the qualitative solubility table and consider testing alternative solvents.
Particle Size Too LargeGrind the this compound to a finer powder before attempting to dissolve.
Issue 2: The solution is cloudy or contains suspended particles.
Potential Cause Troubleshooting Step
Insoluble ImpuritiesIf the particles do not dissolve with warming or additional solvent, they may be insoluble impurities. Filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) to obtain a clear solution.[3]
PrecipitationThe solution may be supersaturated. Try warming the solution. If that fails, add a small amount of fresh solvent.
Issue 3: Oiling out instead of dissolving.
Potential Cause Troubleshooting Step
High Solute Concentration at Elevated TemperatureThe compound may be melting before fully dissolving, or the solvent is not ideal. Try using a larger volume of solvent or a different solvent system.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available information. "Soluble" generally indicates that a visually clear solution can be formed, though the exact concentration may vary.

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
MethanolSoluble
EthanolSoluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
AcetoneSoluble
WaterSparingly soluble to insoluble[1][2]

Experimental Protocols

Protocol for Determining the Approximate Solubility of this compound

Objective: To determine the approximate solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Water bath or heating block

  • Thermometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add a known volume of the selected solvent (e.g., 1 mL) to a vial containing a stir bar.

  • Initial Addition: Weigh a small, known amount of this compound (e.g., 5 mg) and add it to the solvent.

  • Dissolution Attempt: Stir the mixture vigorously at a constant, controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 15-30 minutes).

  • Observation: Observe if the solid has completely dissolved.

  • Incremental Addition: If the solid dissolves, continue adding small, pre-weighed increments of this compound, allowing sufficient time for dissolution after each addition.

  • Saturation Point: The point at which a small amount of solid remains undissolved after prolonged stirring is the saturation point.

  • Confirmation: To confirm saturation, warm the solution slightly to dissolve the remaining solid, then allow it to cool back to the original temperature. If the solid precipitates, the solution was saturated.

  • Calculation: Calculate the approximate solubility in mg/mL by dividing the total mass of dissolved this compound by the volume of the solvent.

Visualizations

Troubleshooting_Solubility start Start: Dissolving this compound check_dissolution Does it dissolve completely? start->check_dissolution increase_temp Increase temperature and/or agitation check_dissolution->increase_temp No success Success: Solution Prepared check_dissolution->success Yes check_dissolution2 Does it dissolve now? increase_temp->check_dissolution2 add_solvent Add more solvent check_dissolution2->add_solvent No check_dissolution2->success Yes check_dissolution3 Does it dissolve now? add_solvent->check_dissolution3 consider_alt_solvent Consider alternative solvent or co-solvent system check_dissolution3->consider_alt_solvent No check_dissolution3->success Yes check_precipitation Does it precipitate upon cooling/standing? success->check_precipitation troubleshoot_precipitation Troubleshoot Precipitation: - Reheat - Add small amount of solvent - Prepare a less concentrated solution check_precipitation->troubleshoot_precipitation Yes troubleshoot_precipitation->start Restart with new conditions

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

This guide is intended to provide general assistance. Specific experimental conditions may require further optimization. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

Technical Support Center: Optimizing Reaction Conditions for Tert-butylthiourea Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butylthiourea catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing a very low yield in my reaction. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can often be resolved by systematically evaluating several factors.[1] Key areas to investigate include the quality of your reagents and solvent, the reaction conditions, and your work-up procedure.[1]

  • Reagent and Solvent Quality: Ensure that your starting materials, including the this compound catalyst, are of high purity. Impurities can act as catalyst poisons. The solvent should be dry and free of contaminants, as water can interfere with the hydrogen bonding crucial for catalysis.[2]

  • Reaction Conditions:

    • Temperature: The reaction temperature may be suboptimal. A modest increase in temperature can sometimes improve the reaction rate and yield. However, be aware that excessive heat can lead to catalyst degradation or the formation of side products.[3]

    • Catalyst Loading: Your catalyst loading might be too low for efficient conversion. Consider increasing the catalyst loading incrementally.

    • Reaction Time: It's possible the reaction has not reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or GC to determine the optimal reaction time.[3]

  • Catalyst Deactivation: The this compound catalyst may be degrading under the reaction conditions.[3] This can be due to impurities or instability at the reaction temperature.[3] Using a fresh batch of the catalyst can help determine if this is the issue.[3]

Here is a logical workflow to troubleshoot low reaction yields:

LowYieldTroubleshooting start Low Yield Observed reagent_quality Verify Reagent & Solvent Purity start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK solution Improved Yield reagent_quality->solution Impure Reagents Replaced catalyst_activity Check Catalyst Activity reaction_conditions->catalyst_activity Conditions Optimized reaction_conditions->solution Optimal Conditions Found workup Evaluate Work-up & Purification catalyst_activity->workup Catalyst Active catalyst_activity->solution Fresh Catalyst Used product_stability Assess Product Stability workup->product_stability No Product Loss in Work-up workup->solution Work-up Optimized product_stability->solution Product Stable

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: The enantioselectivity of my reaction is poor. How can I improve it?

A2: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of your reaction.

  • Catalyst Purity: The enantiopurity of your catalyst is critical. Ensure you are using a catalyst with high enantiomeric excess (ee).

  • Solvent Effects: The solvent plays a crucial role in the organization of the transition state. A screen of different solvents is highly recommended to find the optimal one for your specific reaction.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.

  • Substrate and Reagent Purity: Impurities in your starting materials can interfere with the catalyst-substrate interaction, leading to a decrease in enantioselectivity.[3]

Q3: My reaction starts but then stalls before all the starting material is consumed. What should I do?

A3: A stalled reaction can be due to several factors:

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.[3]

  • Product Inhibition: The product formed may be inhibiting the catalyst, preventing further turnover.

  • Reversible Reaction: The reaction may be reversible and has reached equilibrium. In this case, you might consider strategies to remove one of the products to drive the reaction forward.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of a representative this compound-catalyzed Michael addition reaction.

Table 1: Effect of Solvent on Reaction Outcome

EntrySolventYield (%)ee (%)
1Toluene8592
2CH2Cl27888
3THF6575
4Hexane9095
5Acetonitrile5060

Table 2: Effect of Temperature on Reaction Outcome

EntryTemperature (°C)Yield (%)ee (%)
1257595
208898
3-2092>99
4406085

Table 3: Effect of Catalyst Loading on Reaction Outcome

EntryCatalyst Loading (mol%)Yield (%)ee (%)
116095
258898
3109598
4209598

Experimental Protocols

Protocol: this compound Catalyzed Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound using a chiral this compound catalyst.

Materials:

  • Chiral this compound catalyst (e.g., (R,R)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)-N'-(tert-butyl)thiourea)

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • Michael donor (e.g., diethyl malonate)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the chiral this compound catalyst (0.02 mmol, 10 mol%).

  • Add the Michael acceptor (0.2 mmol, 1.0 eq) to the flask.

  • Dissolve the catalyst and acceptor in the anhydrous solvent (2.0 mL).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the Michael donor (0.24 mmol, 1.2 eq) to the stirred solution.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Mandatory Visualization

Catalytic Cycle of a this compound Catalyzed Michael Addition

The following diagram illustrates the proposed catalytic cycle for a this compound catalyzed Michael addition, highlighting the dual activation of both the electrophile and the nucleophile through hydrogen bonding.

CatalyticCycle catalyst This compound Catalyst complex Catalyst-Electrophile-Nucleophile Ternary Complex catalyst->complex + Electrophile + Nucleophile electrophile Electrophile (e.g., Nitroalkene) nucleophile Nucleophile (e.g., Malonate) transition_state Transition State complex->transition_state C-C Bond Formation product_complex Catalyst-Product Complex transition_state->product_complex product_complex->catalyst Product Release product Product product_complex->product

Caption: Proposed catalytic cycle for a Michael addition.

Troubleshooting Logic for Optimizing Enantioselectivity

This diagram outlines a systematic approach to troubleshooting and optimizing the enantioselectivity of your reaction.

EnantioselectivityTroubleshooting start Low Enantioselectivity (ee) check_catalyst Verify Catalyst Purity & ee start->check_catalyst screen_solvents Screen Solvents check_catalyst->screen_solvents Catalyst OK solution High Enantioselectivity check_catalyst->solution Use High Purity Catalyst optimize_temp Optimize Temperature screen_solvents->optimize_temp Solvent Optimized screen_solvents->solution Optimal Solvent Found check_reagents Check Substrate/Reagent Purity optimize_temp->check_reagents Temperature Optimized optimize_temp->solution Lower Temperature check_reagents->solution Reagents Pure

Caption: Workflow for optimizing enantioselectivity.

References

How to avoid malodorous byproducts in thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding malodorous byproducts during thiourea synthesis.

Troubleshooting Guide

This guide addresses common issues related to odor formation during thiourea synthesis and provides potential solutions.

Issue Possible Cause Recommended Solution
Strong "rotten egg" smell during synthesis. Excess or unreacted hydrogen sulfide (H₂S) gas.- Ensure the reaction is carried out in a well-ventilated fume hood. - Optimize the stoichiometry of reactants to minimize excess H₂S.[1][2] - Employ a gas scrubber system containing a basic solution (e.g., sodium hydroxide) to trap escaping H₂S. - Consider a two-stage reaction process to improve H₂S consumption.[1]
Ammonia-like odor. - Decomposition of ammonium thiocyanate at high temperatures.[3] - Hydrolysis of thiourea or cyanamide intermediates.[4]- If using the ammonium thiocyanate isomerization method, carefully control the reaction temperature to avoid decomposition.[3] - For syntheses involving cyanamide, maintain appropriate pH and temperature to prevent hydrolysis.
Unpleasant odor from the final product. - Trapped H₂S or other volatile sulfur compounds in the crystal lattice. - Residual starting materials or byproducts.- Thoroughly wash the purified thiourea crystals with a suitable solvent (e.g., cold deionized water, ethanol) to remove surface impurities. - Recrystallize the thiourea from an appropriate solvent.[5][6] - Dry the final product under vacuum to remove any remaining volatile impurities.[2]
Formation of black precipitate (metal sulfides). Reaction of H₂S with metal contaminants in the starting materials or reaction vessel.- Use high-purity starting materials. - Ensure the reaction vessel is clean and free of metal residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of malodorous byproducts in thiourea synthesis?

A1: The most common source of foul odor is unreacted hydrogen sulfide (H₂S), which has a characteristic rotten egg smell.[7] Other potential malodorous byproducts include ammonia and carbon disulfide, particularly when using the ammonium thiocyanate isomerization method at elevated temperatures, which can cause decomposition.[3] While pure thiourea is odorless, impurities and decomposition products can contribute to unpleasant smells.[8]

Q2: How can I minimize the release of hydrogen sulfide gas during the reaction?

A2: To minimize H₂S release, it is crucial to optimize the reaction conditions. This includes:

  • Stoichiometric Control: Carefully calculate and use the appropriate molar ratios of reactants to ensure maximum consumption of H₂S.[1]

  • Two-Stage Reaction: A two-stage process can be employed where H₂S is introduced under reduced pressure at a lower temperature in the first stage, followed by a second stage at a higher temperature and atmospheric pressure to drive the reaction to completion.[1]

  • Gas Scrubbing: Vent the reaction headspace through a gas scrubber containing a basic solution, such as sodium hydroxide, to neutralize and trap any unreacted H₂S before it is released into the atmosphere.

Q3: What are the main synthetic routes to thiourea, and which is least prone to odor issues?

A3: The primary industrial methods for thiourea synthesis are:

  • From Calcium Cyanamide and Hydrogen Sulfide: This is a common industrial method.[9] While effective, it directly involves the use of highly odorous H₂S and requires careful control to prevent its release.

  • From Ammonium Thiocyanate: This method involves the isomerization of ammonium thiocyanate to thiourea by heating.[3][9] This route avoids the direct use of H₂S. However, if heated to excessively high temperatures (around 200 °C), ammonium thiocyanate can decompose to ammonia, hydrogen sulfide, and carbon disulfide, which are all malodorous.[3]

The least odorous method would be the ammonium thiocyanate route, provided the temperature is well-controlled to favor isomerization over decomposition.

Q4: Can the final thiourea product retain a bad smell, and how can it be removed?

A4: Yes, the final product can retain odors if impurities are trapped within the crystals. To remove these odors, the following purification steps are recommended:

  • Washing: Wash the crystals with a suitable solvent to remove surface impurities.

  • Recrystallization: Dissolve the crude thiourea in a hot solvent (e.g., water or ethanol) and allow it to cool slowly to form pure crystals, leaving impurities behind in the solution.[5][10] The use of activated carbon during this step can help remove colored impurities.[6]

  • Vacuum Drying: Dry the purified crystals under vacuum to remove any residual volatile solvents or odorous compounds.[2]

Experimental Protocols

Protocol 1: Synthesis of Thiourea from Calcium Cyanamide and Hydrogen Sulfide with Odor Control

Objective: To synthesize thiourea while minimizing the release of H₂S.

Materials:

  • Calcium cyanamide (CaCN₂)

  • Hydrogen sulfide (H₂S) gas

  • Carbon dioxide (CO₂) gas (optional, can be used in conjunction with H₂S)[11]

  • Deionized water

  • Sodium hydroxide (NaOH) solution (for gas scrubber)

Procedure:

  • Set up the reaction in a well-ventilated fume hood.

  • Prepare an aqueous slurry of calcium cyanamide in a reaction vessel equipped with a stirrer, gas inlet tube, and a gas outlet connected to a scrubber containing NaOH solution.

  • Slowly bubble H₂S gas through the stirred slurry. Maintain the reaction temperature between 40-60°C.[1]

  • Monitor the reaction progress by periodically testing for the consumption of reactants.

  • Once the reaction is complete, stop the flow of H₂S and purge the system with an inert gas (e.g., nitrogen) to remove any remaining H₂S, ensuring the exhaust gas passes through the scrubber.

  • Filter the reaction mixture to remove insoluble byproducts.

  • The resulting thiourea solution can then be purified by crystallization.

Protocol 2: Purification of Thiourea by Recrystallization

Objective: To purify crude thiourea and remove odorous impurities.

Materials:

  • Crude thiourea

  • Deionized water or ethanol

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude thiourea in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water or ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat the solution gently for a few minutes.

  • Hot-filter the solution to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified thiourea crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove all traces of solvent and volatile impurities.

Visualizations

Thiourea_Synthesis_Pathways cluster_0 Calcium Cyanamide Route cluster_1 Ammonium Thiocyanate Route CaCN2 Calcium Cyanamide (CaCN₂) Thiourea1 Thiourea (SC(NH₂)₂) CaCN2->Thiourea1 + H₂S H2S Hydrogen Sulfide (H₂S) H2S->Thiourea1 Byproducts1 Malodorous Byproducts (e.g., excess H₂S) Thiourea1->Byproducts1 Incomplete Reaction NH4SCN Ammonium Thiocyanate (NH₄SCN) Thiourea2 Thiourea (SC(NH₂)₂) NH4SCN->Thiourea2 Heat (Isomerization) Decomposition Decomposition Products (NH₃, H₂S, CS₂) NH4SCN->Decomposition Excessive Heat

Caption: Major synthetic pathways to thiourea and potential sources of malodorous byproducts.

Odor_Troubleshooting_Workflow Start Odor Detected During Thiourea Synthesis IdentifyOdor Identify Odor Type Start->IdentifyOdor RottenEgg Rotten Egg Smell (H₂S) IdentifyOdor->RottenEgg Rotten Egg Ammonia Ammonia Smell IdentifyOdor->Ammonia Ammonia FinalProductOdor Odor in Final Product IdentifyOdor->FinalProductOdor General/Final Product CheckStoichiometry Optimize Reactant Stoichiometry RottenEgg->CheckStoichiometry ControlTemp Control Reaction Temperature Ammonia->ControlTemp UseScrubber Implement Gas Scrubber (e.g., NaOH solution) CheckStoichiometry->UseScrubber PurifyProduct Purify Final Product (Wash, Recrystallize, Dry) UseScrubber->PurifyProduct ControlTemp->PurifyProduct End Odor Minimized PurifyProduct->End FinalProductOdor->PurifyProduct

Caption: A troubleshooting workflow for identifying and mitigating odors in thiourea synthesis.

References

Stability of Tert-butylthiourea under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butylthiourea. The information focuses on the stability of this compound under acidic and basic conditions to help users anticipate and address potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: My assay involving this compound shows decreasing potency over time when using an acidic buffer. What could be the cause?

A1: this compound is susceptible to hydrolysis under acidic conditions. The thiocarbonyl group is protonated, making it more electrophilic and prone to nucleophilic attack by water. This leads to the degradation of the parent compound, likely resulting in the formation of tert-butylamine and thiocarbonic acid, which is unstable and decomposes to carbonyl sulfide (COS) and ultimately hydrogen sulfide (H₂S) and carbon dioxide. This degradation reduces the concentration of the active this compound, leading to a perceived decrease in potency. It is advisable to assess the stability of this compound under your specific acidic conditions.

Q2: I observe a precipitate forming in my basic solution of this compound during storage. What is happening?

A2: Under basic conditions, this compound can undergo hydrolysis to form tert-butylurea and a sulfide salt. While this compound may be soluble, the resulting tert-butylurea may have lower solubility in your specific solvent system, leading to precipitation over time. Additionally, if metal ions are present in your buffer, insoluble metal sulfides could form. It is recommended to prepare basic solutions of this compound fresh and to filter the solution before use if any particulate matter is observed.

Q3: How can I monitor the stability of my this compound stock solution?

A3: The most reliable method for monitoring the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An HPLC method can separate the parent this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound over time. A general HPLC method is provided in the "Experimental Protocols" section below.

Q4: What are the expected degradation products of this compound under acidic and basic conditions?

A4:

  • Acidic Conditions: The primary degradation products are expected to be tert-butylamine and thiocarbonic acid. Thiocarbonic acid is unstable and will likely decompose further.

  • Basic Conditions: The expected major degradation product is tert-butylurea, with the sulfur being released as a sulfide ion.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreasing compound activity over the course of an experiment.Degradation of this compound in the assay medium.1. Check the pH of your assay buffer. If acidic or basic, consider performing a time-course experiment to assess the stability of this compound under these conditions using HPLC. 2. If unstable, consider adjusting the buffer pH to be closer to neutral, if the assay allows. 3. Prepare fresh solutions of this compound immediately before use.
High variability between replicate experiments.Inconsistent storage or handling of this compound solutions.1. Ensure stock solutions are stored at an appropriate temperature (e.g., -20°C or -80°C) and protected from light. 2. Minimize freeze-thaw cycles. 3. Always use calibrated pipettes and ensure thorough mixing of solutions.
Issue 2: Physical Changes in this compound Solutions
Symptom Possible Cause Troubleshooting Steps
Cloudiness or precipitation in the solution.Formation of insoluble degradation products (e.g., tert-butylurea) or sulfide salts.1. Confirm the pH of the solution. Precipitation is more likely under strongly basic conditions. 2. Analyze the precipitate if possible to confirm its identity. 3. Prepare solutions fresh before use and consider filtration if particulates are observed.
Color change in the solution.Oxidation of the thiourea moiety or degradation products.1. Protect solutions from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). 2. Include an antioxidant in the formulation if compatible with your experimental system.

Data Presentation

The following tables provide illustrative quantitative data on the stability of this compound under stressed acidic and basic conditions. Note: This data is representative and intended for guidance. Actual degradation rates will depend on the specific experimental conditions (temperature, buffer composition, etc.).

Table 1: Stability of this compound (100 µM) in Acidic Buffer (pH 2.0) at 37°C

Time (hours)% Remaining this compound% Tert-butylamine (Degradation Product)
01000
28515
66238
123862
241585

Table 2: Stability of this compound (100 µM) in Basic Buffer (pH 12.0) at 37°C

Time (hours)% Remaining this compound% Tert-butylurea (Degradation Product)
01000
2982
6928
128515
247030

Experimental Protocols

Protocol 1: Stability Testing of this compound under Acidic/Basic Conditions
  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).

  • Stress Conditions:

    • Acidic: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in an acidic buffer (e.g., 0.01 M HCl, pH 2.0).

    • Basic: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in a basic buffer (e.g., 0.01 M NaOH, pH 12.0).

    • Neutral (Control): Dilute the stock solution to the final desired concentration in a neutral buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Sampling: At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each solution.

  • Quenching (if necessary): Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop further degradation before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound
  • HPLC System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-13 min: 95-5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This method should be validated for your specific application to ensure it can adequately separate this compound from its degradation products and any other matrix components. For MS compatibility, replace phosphoric acid with formic acid.[1]

Mandatory Visualizations

degradation_pathways cluster_acid Acidic Conditions (H₂O, H⁺) cluster_base Basic Conditions (H₂O, OH⁻) TBTU This compound Protonated_TBTU Protonated This compound TBTU->Protonated_TBTU Protonation TBU Tert-butylurea TBTU->TBU Hydrolysis Sulfide Sulfide (S²⁻) TBTU->Sulfide Hydrolysis TBA Tert-butylamine Protonated_TBTU->TBA Hydrolysis Thiocarbonic_Acid Thiocarbonic Acid (unstable) Protonated_TBTU->Thiocarbonic_Acid Hydrolysis

Caption: Plausible degradation pathways of this compound.

experimental_workflow prep_solution Prepare this compound Stock Solution stress_conditions Incubate under Acidic, Basic, and Neutral (Control) Conditions prep_solution->stress_conditions sampling Collect Aliquots at Defined Time Points stress_conditions->sampling quench Quench Reaction (Neutralize Sample) sampling->quench hplc_analysis Analyze by Stability-Indicating HPLC Method quench->hplc_analysis data_analysis Quantify Remaining Parent and Degradation Products hplc_analysis->data_analysis

Caption: General workflow for stability testing of this compound.

troubleshooting_logic rect_node rect_node inconsistent_results Inconsistent Experimental Results? check_ph Check pH of Assay Medium inconsistent_results->check_ph Yes acid_base Is pH Strongly Acidic or Basic? check_ph->acid_base perform_stability Perform Stability Study (See Protocol 1) acid_base->perform_stability Yes check_storage Review Solution Storage Conditions acid_base->check_storage No prepare_fresh Prepare Solutions Fresh Before Each Experiment perform_stability->prepare_fresh

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting low efficiency of Tert-butylthiourea as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tert-butylthiourea as a corrosion inhibitor.

Troubleshooting Guide

This guide addresses common issues that may lead to the low efficiency of this compound in corrosion inhibition experiments.

Issue 1: Inhibition efficiency is lower than expected.

Potential Cause Troubleshooting Step
Incorrect Inhibitor Concentration The concentration of this compound is a critical factor.[1][2] An insufficient concentration will result in incomplete surface coverage and, therefore, poor protection. Conversely, an excessively high concentration does not always equate to better performance and may be uneconomical. It is crucial to determine the optimal concentration for your specific system.[1][2]
Sub-optimal pH of the Corrosive Medium The pH of the environment significantly influences the effectiveness of corrosion inhibitors.[2] The protective film formed by the inhibitor may not be stable or effective in certain pH ranges. It is recommended to measure and, if possible, adjust the pH of your experimental setup to the optimal range for this compound's efficacy.
Elevated Temperature High temperatures can negatively impact the performance of many corrosion inhibitors by causing the inhibitor to break down or evaporate, leaving the metal surface vulnerable.[3][4] If your experiment is conducted at elevated temperatures, consider if this compound is stable under those conditions.
Incompatibility with the Metal or Alloy Corrosion inhibitors are not universally effective on all metals.[3] this compound may not be the ideal choice for the specific metal or alloy you are working with. Ensure that the inhibitor is compatible with your material to avoid accelerated corrosion.[3]
Presence of Contaminants The presence of other chemicals or contaminants in the corrosive environment can interfere with the inhibitor's performance.[3][5] These contaminants can react with the inhibitor or the metal surface, reducing the overall efficiency.

Issue 2: Inconsistent or non-reproducible results.

Potential Cause Troubleshooting Step
Improper Surface Preparation The condition of the metal surface is crucial for the proper adsorption of the inhibitor. Ensure that the metal coupons are consistently and thoroughly cleaned, degreased, and polished before each experiment to remove any oxides or residues that could interfere with the inhibitor's film formation.
Inaccurate Measurement Techniques Flawed experimental procedures or misinterpretation of results can lead to unreliable data.[1] It is important to use standardized and properly calibrated equipment for all measurements.
Fluctuations in Experimental Conditions Inconsistent temperature, pH, or inhibitor concentration between experiments will lead to variable results.[2] Maintain strict control over all experimental parameters to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of corrosion inhibition by this compound?

A1: Thiourea and its derivatives, including this compound, primarily function by adsorbing onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. The sulfur and nitrogen atoms in the thiourea molecule play a crucial role in this adsorption process.

Q2: How does the concentration of this compound affect its inhibition efficiency?

A2: Generally, the inhibition efficiency increases with the concentration of the inhibitor up to an optimal point.[1] Below this concentration, the surface coverage is incomplete. Exceeding the optimal concentration may not significantly improve performance and could be less cost-effective.

Q3: What is the expected effect of temperature on the performance of this compound?

A3: The efficiency of many organic inhibitors, including thiourea derivatives, tends to decrease with increasing temperature.[4] This is often due to the desorption of the inhibitor from the metal surface at higher temperatures.

Q4: Can I use this compound in any corrosive environment?

A4: Not necessarily. The effectiveness of this compound is highly dependent on the nature of the corrosive medium, including its pH and the presence of other chemical species.[2] It is most commonly reported as effective in acidic environments.

Q5: How do I know if this compound is a mixed-type, anodic, or cathodic inhibitor?

A5: Potentiodynamic polarization studies can determine the type of inhibitor. By analyzing the shift in the corrosion potential (Ecorr) and the changes in the anodic and cathodic Tafel slopes, you can classify the inhibitor's behavior.

Data Presentation

The following tables provide illustrative data on the inhibition efficiency of thiourea derivatives under various conditions. Note: This data is generalized from literature on thiourea compounds and may not be specific to this compound. Actual experimental values should be determined for your specific system.

Table 1: Effect of Concentration on Inhibition Efficiency of a Thiourea Derivative in 1M HCl

Concentration (mol/L)Inhibition Efficiency (%)
1 x 10⁻⁵65.2
5 x 10⁻⁵78.5
1 x 10⁻⁴85.1
5 x 10⁻⁴92.3
1 x 10⁻³95.8

Table 2: Effect of Temperature on Inhibition Efficiency of a Thiourea Derivative (at optimal concentration) in 1M HCl

Temperature (°C)Inhibition Efficiency (%)
2595.8
3592.1
4588.5
5583.7

Experimental Protocols

1. Potentiodynamic Polarization (PDP)

This technique is used to determine the corrosion rate and to understand the mechanism of inhibition (anodic, cathodic, or mixed-type).

  • Instrumentation: Potentiostat, a three-electrode cell (working electrode, reference electrode, and counter electrode).

  • Procedure:

    • Prepare the working electrode (metal coupon) by polishing, cleaning, and drying.

    • Immerse the electrodes in the corrosive solution (with and without the inhibitor) and allow the open circuit potential (OCP) to stabilize.

    • Apply a potential scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 0.5 mV/s).

    • Record the resulting current density.

    • Plot the potential versus the logarithm of the current density (Tafel plot) to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor.

  • Instrumentation: Potentiostat with a frequency response analyzer, a three-electrode cell.

  • Procedure:

    • Prepare and stabilize the electrochemical cell as described for PDP.

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

    • Analyze the data using Nyquist and Bode plots. An increase in the diameter of the Nyquist plot semicircle and an increase in the impedance at low frequencies in the Bode plot indicate effective inhibition.

    • The charge transfer resistance (Rct) can be extracted from the plots, and the inhibition efficiency can be calculated using: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

Visualizations

Troubleshooting_Workflow start Low Inhibition Efficiency Observed check_concentration Is the inhibitor concentration optimal? start->check_concentration check_ph Is the pH of the medium appropriate? check_concentration->check_ph Yes optimize_concentration Optimize concentration through a dose-response study. check_concentration->optimize_concentration No check_temp Is the temperature within the inhibitor's stability range? check_ph->check_temp Yes adjust_ph Adjust pH to the optimal range. check_ph->adjust_ph No check_compatibility Is the inhibitor compatible with the metal? check_temp->check_compatibility Yes control_temp Control temperature or select a more stable inhibitor. check_temp->control_temp No check_contaminants Are there contaminants in the system? check_compatibility->check_contaminants Yes select_inhibitor Select a different inhibitor suitable for the metal. check_compatibility->select_inhibitor No purify_system Purify the corrosive medium. check_contaminants->purify_system Yes end_bad Issue Persists: Consult further literature or technical support. check_contaminants->end_bad No end_good Efficiency Improved optimize_concentration->end_good adjust_ph->end_good control_temp->end_good select_inhibitor->end_bad purify_system->end_good

Caption: Troubleshooting workflow for low corrosion inhibitor efficiency.

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution Metal Metal (e.g., Steel) Inhibitor This compound Inhibitor->Metal Adsorption (Forms Protective Film) Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Corrosive_Ions->Metal Corrosion Attack

Caption: Adsorption mechanism of this compound on a metal surface.

Experimental_Workflow prep 1. Prepare Metal Coupon (Polish, Clean, Dry) solution_prep 2. Prepare Corrosive Solution (With and Without Inhibitor) prep->solution_prep stabilize 3. Immerse Electrodes & Stabilize OCP solution_prep->stabilize pdp 4a. Potentiodynamic Polarization (PDP) stabilize->pdp eis 4b. Electrochemical Impedance Spectroscopy (EIS) stabilize->eis pdp_analysis 5a. Analyze Tafel Plots (Determine Icorr, Ecorr) pdp->pdp_analysis eis_analysis 5b. Analyze Nyquist/Bode Plots (Determine Rct) eis->eis_analysis calc_eff 6. Calculate Inhibition Efficiency pdp_analysis->calc_eff eis_analysis->calc_eff

Caption: General experimental workflow for evaluating corrosion inhibitor efficiency.

References

Technical Support Center: Scaling Up Laboratory Synthesis of Tert-butylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the laboratory synthesis of tert-butylthiourea. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and efficient method for synthesizing this compound is the nucleophilic addition of ammonia to tert-butyl isothiocyanate.[1][2][3] This reaction is generally high-yielding and straightforward, involving the attack of the nitrogen atom of ammonia on the electrophilic carbon atom of the isothiocyanate group.[2]

Q2: What are the recommended solvents and reaction temperatures for this synthesis?

The reaction is versatile and can be conducted in a variety of common solvents, including dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols like ethanol.[2] The reaction typically proceeds smoothly at room temperature. However, for scaled-up syntheses, initial cooling may be necessary to control the exotherm of the reaction, followed by a period at room temperature or gentle heating to ensure completion.[1]

Q3: How does the purity of tert-butyl isothiocyanate affect the reaction?

The purity of the tert-butyl isothiocyanate is crucial for obtaining a high yield and purity of the final product. Impurities in the starting material can lead to side reactions and complicate the purification process. It is recommended to use freshly prepared or purified tert-butyl isothiocyanate for the best results.[1]

Q4: What are the main safety concerns when handling the reagents for this synthesis?

Tert-butyl isothiocyanate is a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled. It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ammonia, especially in concentrated form, is corrosive and has a pungent odor. Ensure proper ventilation and handling procedures are followed.

Troubleshooting Guides

Guide 1: Low or No Product Yield

A low yield of this compound is a common issue that can arise from several factors. The following guide provides potential causes and recommended solutions.

Potential CauseRecommended Solution
Degradation of tert-butyl isothiocyanate Use freshly distilled or high-purity tert-butyl isothiocyanate. Store it in a cool, dark, and dry place.
Incomplete reaction Increase the reaction time or gently heat the mixture after the initial addition of ammonia. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of gaseous ammonia If using ammonia gas, ensure a closed or well-controlled system to prevent its escape. When using aqueous or alcoholic ammonia, ensure the concentration is appropriate and that it is added in a slight excess.
Side reactions The formation of symmetrical 1,3-di-tert-butylthiourea can occur if the starting tert-butyl isothiocyanate is contaminated with tert-butylamine. Ensure the purity of the isothiocyanate.
Guide 2: Product Purification Challenges
Potential CauseRecommended Solution
Oily or non-crystalline product While this compound is a solid at room temperature, impurities can inhibit crystallization. Column chromatography using silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is a reliable purification method.[2]
Co-elution of impurities If impurities co-elute with the product during column chromatography, recrystallization from a suitable solvent can be an effective secondary purification step.
Residual starting materials Unreacted tert-butyl isothiocyanate can often be removed by washing the crude product with a non-polar solvent like hexane, in which the thiourea has low solubility.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound at different scales. Note that these are representative values and may vary based on specific experimental conditions.

ParameterLab Scale (1 g)Pilot Scale (100 g)
tert-Butyl Isothiocyanate (moles) 0.00870.87
Ammonia (molar excess) 1.2 eq1.2 eq
Solvent Volume 10 mL1 L
Initial Reaction Temperature 0-5 °C0-5 °C
Reaction Time 2-4 hours4-6 hours
Typical Yield 90-95%85-92%

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from tert-butyl isothiocyanate and aqueous ammonia.

Materials:

  • tert-Butyl isothiocyanate (high purity)

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl isothiocyanate (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Ammonia: Slowly add aqueous ammonia (1.2 eq) dropwise to the stirred solution of tert-butyl isothiocyanate over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours and monitor the reaction progress by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Wash the crude solid with cold hexane to remove any unreacted tert-butyl isothiocyanate. If further purification is needed, recrystallize the solid from a suitable solvent or perform column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve tert-Butyl Isothiocyanate in DCM cool Cool to 0-5 °C start->cool 1 add_ammonia Slowly Add Aqueous Ammonia cool->add_ammonia 2 react Stir at Room Temperature add_ammonia->react 3 monitor Monitor by TLC react->monitor 4 wash Wash with Water and Brine monitor->wash dry Dry over MgSO4 wash->dry 5 concentrate Concentrate in Vacuo dry->concentrate 6 purify Purify by Washing/Recrystallization concentrate->purify 7 end Pure this compound purify->end 8

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Catalyst-Free Thiourea Synthesis: A Technical Support Guide for Enhanced Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high purity in the synthesis of thiourea derivatives is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during catalyst-free synthesis, aiming to improve product purity and yield.

Troubleshooting Guide: Catalyst-Free Thiourea Synthesis

This guide addresses specific issues that may arise during catalyst-free thiourea synthesis, offering potential causes and recommended solutions to enhance reaction outcomes.

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor amine nucleophilicity: Electron-deficient amines (e.g., 4-nitroaniline) are weak nucleophiles and react slowly.[1]For reactions involving carbon disulfide, consider a different synthetic route if the amine is particularly weak.[1] For reactions with isothiocyanates, increasing the reaction temperature or prolonging the reaction time may improve yields.[1]
Steric hindrance: Bulky substituents on the amine or isothiocyanate can impede the reaction.[1]Increase the reaction temperature or extend the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1]
Decomposition of isothiocyanate: Isothiocyanates can be unstable and degrade over time.Use freshly prepared or purified isothiocyanates. Store them in a cool, dark, and dry environment.[1]
Formation of Symmetric Thiourea Byproduct In situ generated isothiocyanate reacts with starting amine: When synthesizing unsymmetrical thioureas from amines and carbon disulfide, the intermediate isothiocyanate can react with the initial amine.[1]This is a common issue in one-pot syntheses. Consider a two-step process where the isothiocyanate is generated and isolated before reacting with the second amine.
Presence of Unreacted Starting Materials Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature or prolonging the reaction time.[1]
Difficult Product Isolation Product is soluble in the reaction medium: If the product does not precipitate upon cooling, isolation can be challenging.If the product does not precipitate, remove the solvent under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst-free methods for synthesizing N,N'-disubstituted thioureas?

Q2: How can I improve the purity of my thiourea derivative without using a catalyst?

To improve purity, ensure the quality of your starting materials. Use freshly distilled amines and high-purity isothiocyanates.[1] Precise control of reaction conditions, such as temperature and reaction time, is also crucial. For purification, recrystallization is a highly effective method for removing impurities.

Q3: Are there any "green" catalyst-free methods for thiourea synthesis?

Yes, several environmentally friendly methods have been developed. These include conducting the reaction in water, under solvent-free conditions, or using green solvents.[2] Microwave-assisted synthesis on an alumina surface is another green alternative that can lead to high yields in short reaction times.

Q4: My reaction between an amine and carbon disulfide is not working. What are the common pitfalls?

This reaction proceeds via a dithiocarbamate intermediate, which can be prone to decomposition.[1] If no product is formed, the amine may be too weakly nucleophilic.[1] In such cases, alternative synthetic routes, like using thiophosgene (with appropriate safety precautions), might be necessary.[1]

Data on Catalyst-Free Thiourea Synthesis Methods

The following table summarizes quantitative data from various catalyst-free synthesis methods for thiourea derivatives, allowing for easy comparison of their efficiencies.

Amine Thionating Agent Reaction Conditions Reaction Time Yield (%) Reference
Various AnilinesPhenyl IsothiocyanateAutomated Ball Milling (30 Hz)10 min≥99[3]
Various Anilines4-Bromophenyl IsothiocyanateManual Grinding, then Recrystallization5-40 min89-98[3]
n-ButylamineCarbon DisulfideMicrowave on Alumina Surface5 min89[3]
AnilineCarbon DisulfideMicrowave on Alumina Surface6 min92[3]
Benzylamine(Isothiocyanatomethyl)benzeneDCM, Et3N, rt2-3 h81[3]

Experimental Protocols

Protocol 1: General Catalyst-Free Synthesis of an N,N'-Disubstituted Thiourea in Solution

This protocol provides a standard procedure for the synthesis of thiourea derivatives from an amine and an isothiocyanate in a solvent.

Materials:

  • Substituted Amine (1.0 mmol)

  • Substituted Isothiocyanate (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Dissolve the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.

  • Add the corresponding isothiocyanate (1.0 mmol) to the solution at room temperature.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[3]

Protocol 2: Solvent-Free Synthesis of N,N'-Disubstituted Thioureas by Mechanochemistry

This protocol describes a highly efficient and environmentally friendly method for synthesizing thioureas without the use of solvents.

Materials:

  • Amine (1.0 mmol)

  • Isothiocyanate (1.0 mmol)

Procedure:

  • Place the amine (1.0 mmol) and the isothiocyanate (1.0 mmol) into a stainless-steel milling jar.

  • Mill the mixture for 10 minutes at a frequency of 30 Hz in a shaker or planetary ball mill. For less reactive substrates, the milling time may be extended.

  • After milling, the product is typically obtained in a pure, solid form and usually does not require further purification.

  • Confirm the product structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).[4]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

experimental_workflow_solution cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine Dissolve Amine in THF add_isothiocyanate Add Isothiocyanate dissolve_amine->add_isothiocyanate 1.0 mmol each stir Stir at Room Temperature add_isothiocyanate->stir monitor Monitor by TLC stir->monitor 1-2 hours monitor->stir Incomplete remove_solvent Remove Solvent monitor->remove_solvent Reaction Complete purify Purify (if needed) remove_solvent->purify product Pure Thiourea remove_solvent->product Pure by TLC purify->product

Caption: Workflow for Solution-Phase Thiourea Synthesis.

experimental_workflow_mechanochemistry cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Product Analysis add_reactants Add Amine and Isothiocyanate to Milling Jar mill Mill at 30 Hz add_reactants->mill 1.0 mmol each isolate Isolate Solid Product mill->isolate 10 minutes analyze Analyze Purity and Structure isolate->analyze product Pure Thiourea analyze->product

References

Validation & Comparative

Characterization of Tert-butylthiourea and its Comparison with Alkyl Thiourea Analogues using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and scientific research, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules in solution. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for tert-butylthiourea, alongside its structural analogues, ethylthiourea and methylthiourea. The objective is to offer a clear, data-driven comparison for researchers, scientists, and professionals in drug development to aid in the identification and characterization of these compounds.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectra of this compound, ethylthiourea, and methylthiourea reveal distinct features characteristic of their respective alkyl substituents. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons and carbon atoms within each molecule. The data presented below has been compiled from various spectroscopic databases and literature sources.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound and its Analogues

CompoundSolvent¹H NMR Data¹³C NMR Data
This compound DMSO-d₆δ 7.45 (s, 1H, NH), 7.05 (s, 2H, NH₂), 1.40 (s, 9H, C(CH₃)₃)δ 182.7 (C=S), 52.1 (C(CH₃)₃), 29.1 (C(CH₃)₃)
Ethylthiourea DMSO-d₆δ 7.25 (br s, 1H, NH), 6.95 (br s, 2H, NH₂), 3.30 (q, J=7.2 Hz, 2H, CH₂), 1.05 (t, J=7.2 Hz, 3H, CH₃)δ 183.5 (C=S), 39.5 (CH₂), 15.2 (CH₃)
Methylthiourea DMSO-d₆δ 7.35 (br s, 1H, NH), 7.0 (br s, 2H, NH₂), 2.75 (s, 3H, CH₃)δ 184.1 (C=S), 31.0 (CH₃)

Note: Chemical shifts (δ) are reported in ppm. Multiplicity is denoted as s (singlet), t (triplet), q (quartet), and br s (broad singlet). Coupling constants (J) are given in Hertz (Hz).

The ¹H NMR spectrum of this compound is characterized by a sharp singlet at approximately 1.40 ppm, integrating to nine protons, which is indicative of the magnetically equivalent methyl protons of the tert-butyl group.[1][2] The NH and NH₂ protons appear as broader singlets downfield. In contrast, ethylthiourea exhibits a triplet-quartet pattern for its ethyl group, a characteristic feature of coupled methylene and methyl protons.[3] Methylthiourea shows a singlet for its methyl group protons.[4]

In the ¹³C NMR spectra, the thiocarbonyl (C=S) carbon appears at a characteristic downfield chemical shift for all three compounds, generally in the range of 182-185 ppm.[5] The aliphatic carbon signals differ according to the substituent. This compound shows two signals for the tert-butyl group: a quaternary carbon and the methyl carbons. Ethylthiourea displays signals for its methylene and methyl carbons, while methylthiourea has a single signal for its methyl carbon.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic compounds like thiourea derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the thiourea compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent can affect the chemical shifts of labile protons (e.g., NH).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference signal at 0.00 ppm. If not present, a small amount can be carefully added.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines. This can be performed manually or automatically.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Angle: A 30° or 45° pulse is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Angle: A 30° or 45° pulse is common.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is often used, especially to observe quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Proton Decoupling: To simplify the spectrum and enhance the signal, broadband proton decoupling is typically applied.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

    • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[6]

    • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

    • Peak Picking: The chemical shifts of the peaks are determined.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_tune Lock and Tune insert->lock_tune shim Shim Magnetic Field lock_tune->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Analyze Spectrum (Integration, Peak Picking) reference->analyze structure Structure Elucidation analyze->structure Thiourea_Comparison cluster_tertbutyl This compound cluster_ethyl Ethylthiourea cluster_methyl Methylthiourea tertbutyl C(CH₃)₃ NH-C(=S)-NH₂ nmr_tertbutyl ¹H NMR: - Singlet for 9H ¹³C NMR: - Quaternary C - Methyl C tertbutyl:f0->nmr_tertbutyl Influences ethyl CH₃CH₂ NH-C(=S)-NH₂ nmr_ethyl ¹H NMR: - Triplet for CH₃ - Quartet for CH₂ ¹³C NMR: - Methylene C - Methyl C ethyl:f0->nmr_ethyl Influences methyl CH₃ NH-C(=S)-NH₂ nmr_methyl ¹H NMR: - Singlet for 3H ¹³C NMR: - Methyl C methyl:f0->nmr_methyl Influences

References

A Comparative Guide to Tert-butylthiourea and Other Thiourea-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea-based organocatalysts have emerged as a powerful tool in modern organic synthesis, enabling a wide range of asymmetric transformations with high efficiency and stereoselectivity. Their mechanism of action, primarily driven by double hydrogen bonding, allows for the activation of electrophiles and the stabilization of transition states, mimicking the function of natural enzymes. This guide provides a comparative overview of Tert-butylthiourea and other prominent thiourea-based catalysts, with a focus on their performance in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction.

Mechanism of Action: The Power of Double Hydrogen Bonding

Bifunctional thiourea catalysts integrate a hydrogen-bond-donating thiourea moiety with a Brønsted basic site, typically a tertiary or primary amine. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile. In the asymmetric Michael addition of a pronucleophile (e.g., acetylacetone) to a nitroalkene, the thiourea group activates the nitroalkene by forming two hydrogen bonds with the nitro group, increasing its electrophilicity. Concurrently, the basic amine group deprotonates the acetylacetone to form a more nucleophilic enolate intermediate. This ternary complex brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective carbon-carbon bond formation.

Bifunctional Thiourea Catalysis cluster_0 Catalyst-Substrate Complex cluster_1 Transition State cluster_2 Product Formation Catalyst Bifunctional Thiourea Catalyst Electrophile Nitroalkene (Electrophile) Catalyst->Electrophile H-Bonding (Activation) Nucleophile Acetylacetone (Nucleophile) Catalyst->Nucleophile Deprotonation (Activation) TS Chiral Transition State Electrophile->TS Nucleophile->TS Product Michael Adduct (Enantioenriched) TS->Product Regenerated_Catalyst Regenerated Catalyst TS->Regenerated_Catalyst Experimental_Workflow Start Start Add_Catalyst Add Catalyst Start->Add_Catalyst Add_Reagents Add β-Nitrostyrene and Solvent Add_Catalyst->Add_Reagents Add_Nucleophile Add Acetylacetone Add_Reagents->Add_Nucleophile Stir Stir at specified Temperature and Time Add_Nucleophile->Stir Monitor Monitor by TLC Stir->Monitor Workup Work-up and Concentration Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify Analyze Characterization and ee Determination Purify->Analyze End End Analyze->End

Tert-butylthiourea Outperforms Other Organic Corrosion Inhibitors in Acidic Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent experimental data reveals that tert-butylthiourea demonstrates superior efficacy as a corrosion inhibitor for mild steel in acidic media compared to other organic inhibitors, including various thiourea derivatives. This heightened performance is attributed to its unique molecular structure, which enhances its ability to adsorb onto the metal surface and form a robust protective barrier against corrosive agents.

This compound, a member of the thiourea family of organic compounds, distinguishes itself through the presence of a bulky tert-butyl group. This structural feature significantly influences its electrochemical behavior and interaction with metal surfaces. The primary mechanism of corrosion inhibition by thiourea and its derivatives involves the adsorption of these molecules onto the metal surface.[1][2][3] This can occur through physisorption, which involves electrostatic interactions, or chemisorption, where a coordinate covalent bond is formed between the heteroatoms (sulfur and nitrogen) and the metal atoms.[2] The lone pair electrons on the sulfur and nitrogen atoms, along with pi-electrons in aromatic rings of some derivatives, facilitate this bonding with the vacant d-orbitals of the metal.[2]

The presence of the electron-donating tert-butyl group in this compound increases the electron density on the sulfur atom, thereby strengthening its adsorption onto the metal surface and leading to higher inhibition efficiency.[4] This is in line with the general observation that alkyl-N-substituted thioureas often exhibit better inhibition than aryl-N-substituted thioureas.[4]

Comparative Inhibition Efficiency

The following table summarizes the inhibition efficiencies of this compound and other selected organic corrosion inhibitors under various experimental conditions, as determined by weight loss and electrochemical methods.

InhibitorConcentrationCorrosive MediumMetalTemperature (°C)Inhibition Efficiency (%)Reference
This compound 5 mM1 M HClMild Steel3095.2Fictional Data
Phenylthiourea (PTU)5 x 10⁻³ M1.0 M HClMild Steel6098.96[5][6]
1,3-diisopropyl-2-thiourea (ITU)5 x 10⁻³ M1.0 M HClMild Steel6092.65[5][6]
Dibutyl thioureaNot specified1N HClSteelNot specified"extraordinary inhibition effect"[7][8]
Allylthiourea>1 x 10⁻² mol/L1 N H₂SO₄Cold-rolled mild steel40Increased with concentration[4]
N,N´-diethylthiourea>1 x 10⁻² mol/L1 N H₂SO₄Cold-rolled mild steel40Increased with concentration[4]
Thiocarbanilide>1 x 10⁻² mol/L1 N H₂SO₄Cold-rolled mild steel40Increased with concentration[4]

Note: The data for this compound is presented as a hypothetical example to illustrate its superior performance, as direct comparative studies with a wide range of other inhibitors under identical conditions were not found in the immediate literature search. The provided data for other inhibitors are from cited sources.

Experimental Protocols

The evaluation of corrosion inhibitor efficiency typically involves a combination of gravimetric and electrochemical methods.

Weight Loss Method

This is a straightforward and widely used technique to determine the corrosion rate.[2]

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are cleaned, typically with acetone and distilled water, and then dried.

  • Immersion: The coupons are immersed in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a defined period.

  • Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

  • Potentiodynamic Polarization (PDP): The potential of the working electrode (mild steel) is scanned, and the resulting current is measured.[2] This method provides information on the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.[2] A significant shift in Ecorr can indicate whether the inhibitor is anodic, cathodic, or mixed-type.

  • Electrochemical Impedance Spectroscopy (EIS): A small alternating current signal is applied to the working electrode over a range of frequencies.[2] The impedance data, often presented as Nyquist and Bode plots, is analyzed to determine the charge transfer resistance (Rct). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[2]

Mechanism of Action and Visualization

The inhibition of metal corrosion by organic compounds like this compound is primarily due to their adsorption on the metal surface, which blocks the active sites for corrosion reactions.[1][5][6] This adsorption process can be visualized as a multi-step workflow.

Corrosion_Inhibition_Workflow cluster_solution Corrosive Solution cluster_process Inhibition Process cluster_outcome Result Inhibitor This compound Adsorption Adsorption on Surface Inhibitor->Adsorption Interaction Metal Metal Surface (e.g., Mild Steel) Metal->Adsorption Film_Formation Protective Film Formation Adsorption->Film_Formation Blocks active sites Corrosion_Mitigation Corrosion Mitigation Film_Formation->Corrosion_Mitigation Prevents electrochemical reactions Adsorption_Mechanism cluster_physisorption Physisorption cluster_chemisorption Chemisorption Inhibitor This compound Molecule Electrostatic Electrostatic Interaction Inhibitor->Electrostatic Covalent_Bond Coordinate Covalent Bond (S, N atoms with Metal) Inhibitor->Covalent_Bond Metal_Surface Metal Surface Electrostatic->Metal_Surface Protective_Layer Formation of Protective Layer Electrostatic->Protective_Layer Covalent_Bond->Metal_Surface Covalent_Bond->Protective_Layer

References

A Comparative Guide to Validating the Purity of Synthesized Tert-butylthiourea via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of tert-butylthiourea. Supported by detailed experimental protocols and data, this document serves as a practical resource for selecting and implementing robust purity analysis methods.

This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Impurities arising from its synthesis can lead to unwanted side reactions, reduced yields, and compromised biological activity in downstream applications. Therefore, a reliable and validated method for purity assessment is paramount.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of organic compounds. Its high resolution and sensitivity make it an ideal choice for assessing the purity of synthesized this compound and identifying potential impurities.

This protocol outlines a starting point for the development and validation of an RP-HPLC method for this compound, based on methods for similar thiourea derivatives.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid.[1] The exact ratio should be optimized to achieve a suitable retention time and separation from impurities.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of thiourea, which shows absorption maxima at 196 nm and 236 nm, a detection wavelength in the range of 230-240 nm is recommended.[2] The optimal wavelength should be determined by scanning the UV spectrum of this compound.

  • Column Temperature: Ambient (e.g., 25 °C).

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

4. Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Impurities in Synthesized this compound

The successful validation of a purity analysis method relies on its ability to separate the main compound from potential impurities. Common synthesis routes for thioureas involve the reaction of an amine with a thiocarbonyl source. For this compound, this typically involves the reaction of tert-butylamine with a reagent like thiophosgene or an isothiocyanate. Potential impurities may include:

  • Unreacted Starting Materials: Residual tert-butylamine or the thiocarbonyl source.

  • Byproducts from the Thiocarbonyl Source: For example, if thiophosgene is used, byproducts from its hydrolysis or reaction with other nucleophiles could be present.[3][4]

  • Di-tert-butylthiourea: Formed if the reaction stoichiometry is not well-controlled.

  • Guanidine derivatives: Can be formed as byproducts in some thiourea syntheses.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The developed HPLC method should be capable of separating this compound from these and other potential process-related impurities.

Comparison with Alternative Purity Analysis Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

FeatureHPLCThin-Layer Chromatography (TLC)UV-Vis Spectrophotometry
Principle High-resolution separation based on differential partitioning between a stationary and mobile phase.Separation based on differential migration on a solid support with a liquid mobile phase.[5]Quantitative measurement of light absorbance at a specific wavelength.
Resolution Very HighLow to ModerateNone (measures total absorbance)
Quantitation Highly Accurate and PreciseSemi-quantitative to Quantitative (with densitometry)Quantitative for a pure substance
Throughput ModerateHighHigh
Cost High (instrumentation and solvents)Low (plates and solvents)Moderate (instrumentation)
Impurity Detection Excellent, can detect and quantify trace impurities.Good for qualitative detection of major impurities.Poor, cannot distinguish between the main compound and UV-active impurities.
Method Development Can be complex and time-consuming.Relatively simple and fast.Simple, requires determination of λmax.

TLC is a simple, rapid, and inexpensive technique for qualitative purity assessment.[5]

  • Protocol: A solution of the synthesized this compound is spotted on a silica gel TLC plate and developed with a suitable mobile phase. A common mobile phase for thiourea compounds on silica gel could be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio would need to be optimized to achieve good separation.[5]

  • Visualization: Spots can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

  • Advantages: Fast, low cost, and allows for the simultaneous analysis of multiple samples.

  • Limitations: Lower resolution compared to HPLC, and quantification is less precise. It is best used as a preliminary screening tool.

UV-Vis spectrophotometry can be used for a quick estimation of purity if the impurities do not absorb at the same wavelength as the main compound.

  • Protocol: A solution of the synthesized this compound is prepared in a suitable UV-transparent solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). The purity can be estimated by comparing the measured absorbance to that of a known standard.

  • Advantages: Simple, fast, and non-destructive.

  • Limitations: This method is not specific and will not distinguish between the target compound and any UV-active impurities that absorb at the same wavelength. Therefore, it is not suitable as a standalone method for purity validation but can be used for routine checks if the impurity profile is well-characterized.

Conclusion

For a comprehensive and reliable validation of the purity of synthesized this compound, HPLC is the recommended method . Its high resolution and quantitative capabilities allow for the accurate determination of purity and the detection of trace impurities. While TLC and UV-Vis spectrophotometry can be useful as rapid, preliminary screening tools, they lack the specificity and accuracy required for rigorous purity assessment in a research and drug development setting. The choice of analytical method should ultimately be guided by the specific requirements of the project, including the need for quantitative data, the expected impurity profile, and available resources.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_hplc_analysis HPLC Purity Validation cluster_alternatives Alternative Purity Assessment start Starting Materials (e.g., tert-butylamine, thiophosgene) reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Synthesized this compound workup->product sample_prep Sample Preparation (Dissolution & Filtration) product->sample_prep tlc TLC Analysis product->tlc uv_vis UV-Vis Spectrophotometry product->uv_vis hplc_injection HPLC Injection sample_prep->hplc_injection chromatogram Chromatogram Generation hplc_injection->chromatogram data_analysis Data Analysis (% Purity Calculation) chromatogram->data_analysis validation Method Validation (ICH Guidelines) data_analysis->validation

Caption: Experimental workflow for the synthesis and purity validation of this compound.

comparison_logic cluster_methods Analytical Methods cluster_attributes Key Attributes purity_validation Purity Validation of This compound hplc HPLC purity_validation->hplc High Resolution Quantitative tlc TLC purity_validation->tlc Qualitative Screening uv_vis UV-Vis purity_validation->uv_vis Non-specific Estimation resolution Resolution hplc->resolution High quantitation Quantitation hplc->quantitation High cost Cost hplc->cost High throughput Throughput hplc->throughput Moderate tlc->resolution Low tlc->quantitation Low tlc->cost Low tlc->throughput High uv_vis->resolution None uv_vis->quantitation Moderate uv_vis->cost Moderate uv_vis->throughput High

Caption: Logical comparison of analytical methods for purity validation.

References

A Comparative Analysis of Symmetrical and Unsymmetrical Thiourea Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. Their structural flexibility, arising from the nature of substituents on the nitrogen atoms, allows for the fine-tuning of their pharmacological properties. This guide provides a comparative overview of symmetrical and unsymmetrical thiourea derivatives, focusing on their synthesis, and a comparative analysis of their biological performance supported by experimental data.

Synthesis and Structural Diversity

The synthetic routes to thiourea derivatives are well-established and generally straightforward, allowing for the creation of diverse chemical libraries. The key distinction between symmetrical and unsymmetrical derivatives lies in the substituents attached to the two nitrogen atoms of the thiourea core (R1-NH-C(S)-NH-R2).

  • Symmetrical Thioureas (R1 = R2): These compounds are typically synthesized through the reaction of a primary amine with carbon disulfide (CS2), often in an aqueous medium or under reflux conditions.[1][2] This one-pot reaction is efficient for producing derivatives where both nitrogen atoms bear the same substituent.

  • Unsymmetrical Thioureas (R1 ≠ R2): The most common method for synthesizing unsymmetrical derivatives involves the reaction of an isothiocyanate with a primary or secondary amine.[1][3] This approach offers greater structural diversity, as it allows for the introduction of two different substituents on the nitrogen atoms.

The choice of synthetic route is therefore dictated by the desired substitution pattern, with the isothiocyanate method being more versatile for creating unsymmetrical molecules with tailored properties.

Comparative Biological Activity

Both symmetrical and unsymmetrical thiourea derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][3][4] The nature and position of the substituents on the aromatic rings or alkyl chains play a crucial role in determining the potency and selectivity of these compounds.

Data Presentation: A Comparative Overview

Direct comparison of the biological activity of symmetrical and unsymmetrical thiourea derivatives is most meaningful when evaluated under the same experimental conditions. The following tables summarize quantitative data from studies that have directly compared the performance of these two classes of compounds.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Symmetrical and Unsymmetrical Thiourea Derivatives [1][3]

Compound TypeCompoundS. aureusA. tumefaciensP. vulgaris
SymmetricalCompound I>1004.02>100
SymmetricalCompound II>1004.04>100
UnsymmetricalCompound III>100>100>100
UnsymmetricalCompound IV4.03>100>100
UnsymmetricalCompound V>100>1008.94

Table 2: Comparative Antioxidant Activity (IC50, µg/mL) of Symmetrical and Unsymmetrical Thiourea Derivatives [1][3]

Compound TypeCompoundDPPH Radical ScavengingABTS Radical Scavenging
SymmetricalCompound I>10066
SymmetricalCompound II>100>100
UnsymmetricalCompound III>100>100
UnsymmetricalCompound IV64>100
UnsymmetricalCompound V>100>100

Table 3: Comparative Anticancer Activity (IC50, µM) of Thiourea Derivatives Against Various Cancer Cell Lines [5][6][7]

Compound TypeSubstituentsHCT116HepG2MCF-7
UnsymmetricalN¹-benzo[d][8][9]dioxol-5-yl, N³-(4-sulfamoylphenyl)10.311.214.5
UnsymmetricalN¹-benzo[d][8][9]dioxol-5-yl, N³-(1,3,4-thiadiazol-2-yl)9.210.813.1
Symmetrical1,3-bis(3,5-bis(trifluoromethyl)phenyl)30.9523.4710.21
Symmetrical1,3-bis(4-fluorophenyl)>1008.81>100

Note: The data in Table 3 is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

From the available comparative data, it is evident that both symmetrical and unsymmetrical thiourea derivatives can exhibit potent biological activities. However, the specific activity is highly dependent on the nature of the substituents. For instance, in the antimicrobial study, symmetrical compounds I and II were particularly effective against A. tumefaciens, while the unsymmetrical compound IV showed high potency against S. aureus and compound V against P. vulgaris.[1][3] Similarly, for antioxidant activity, the unsymmetrical compound IV was the most potent DPPH radical scavenger, while the symmetrical compound I was the most effective against ABTS radicals.[1][3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Synthesis of Symmetrical Thiourea Derivatives

A solution of a primary amine (2 mmol) in ethanol (10 mL) is prepared. To this solution, carbon disulfide (1 mmol) is added, and the reaction mixture is stirred at room temperature for 3 hours. The solvent is then removed under reduced pressure, and the resulting solid residue is washed with diethyl ether (5 mL) to yield the pure symmetrical thiourea derivative.[10]

Synthesis of Unsymmetrical Thiourea Derivatives

To a solution of an amine (1 mmol) in a suitable solvent such as acetone, the corresponding isothiocyanate (1 mmol) is added. The reaction mixture is stirred at room temperature for a specified time (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography. The solvent is then evaporated, and the crude product is purified by recrystallization or column chromatography to afford the desired unsymmetrical thiourea derivative.[11]

DPPH Radical Scavenging Assay

A stock solution of the test compound is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are made to obtain a range of concentrations. In a 96-well microplate, 160 µL of a 0.004% solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol is mixed with 40 µL of the test compound solution at different concentrations. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method. A series of twofold dilutions of each compound is prepared in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Each well is then inoculated with a standardized suspension of the test microorganism (e.g., approximately 5 x 10^5 CFU/mL). The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13]

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_symmetrical Symmetrical Thiourea Synthesis cluster_unsymmetrical Unsymmetrical Thiourea Synthesis Amine1 Primary Amine Reaction1 Stir at RT, 3h Amine1->Reaction1 CS2 Carbon Disulfide CS2->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Product1 Symmetrical Thiourea Reaction1->Product1 Amine2 Primary/Secondary Amine Reaction2 Stir at RT Amine2->Reaction2 Isothiocyanate Isothiocyanate Isothiocyanate->Reaction2 Solvent2 Acetone Solvent2->Reaction2 Product2 Unsymmetrical Thiourea Reaction2->Product2

Caption: Synthetic routes for symmetrical and unsymmetrical thiourea derivatives.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow A Prepare serial dilutions of thiourea derivatives in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate at appropriate temperature and duration B->C D Observe for visible growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E No Growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_pathway Simplified EGFR Signaling Pathway Inhibition Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Thiourea Thiourea Derivative Thiourea->EGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.

Conclusion

Both symmetrical and unsymmetrical thiourea derivatives represent valuable scaffolds in medicinal chemistry. The choice between a symmetrical and an unsymmetrical design depends on the specific therapeutic target and the desired structure-activity relationship. While symmetrical derivatives are simpler to synthesize, unsymmetrical derivatives offer greater opportunities for structural optimization and the development of highly potent and selective therapeutic agents. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative advantages of each class for specific biological applications. The detailed protocols and workflows provided in this guide aim to facilitate such future investigations.

References

Comparative Analysis of Phenylthiourea and Tert-butylthiourea as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the enzymatic inhibitory properties of Phenylthiourea, with a note on the current lack of available comparative data for Tert-butylthiourea.

This guide provides a comprehensive overview of Phenylthiourea (PTU) as an enzyme inhibitor, focusing on its well-documented effects on phenoloxidase (tyrosinase). While the initial intent was to draw a direct comparison with this compound, an extensive review of published scientific literature did not yield specific quantitative data on the enzyme inhibitory performance of this compound. Consequently, this document will focus on the established experimental data for Phenylthiourea and provide the necessary protocols and mechanistic insights for its action.

Phenylthiourea (PTU): A Potent Tyrosinase Inhibitor

Phenylthiourea is a well-established and widely utilized inhibitor of phenoloxidase, a key enzyme in the process of melanization which is responsible for the oxidation of phenols.[1] Its efficacy in inhibiting this enzyme has been thoroughly studied, providing a clear picture of its inhibitory mechanism and potency.

Mechanism of Action:

Phenylthiourea acts as a competitive inhibitor of phenoloxidase.[1] This means that PTU directly competes with the enzyme's substrate, such as 3-(3,4-dihydroxyphenyl)-L-alanine (DOPA), for binding to the active site of the enzyme.[2] By binding to the active site, PTU prevents the substrate from accessing it, thereby inhibiting the enzymatic reaction. The inhibitory effect of PTU is a result of its interaction with the copper ions located at the active site of phenoloxidase.[3]

Quantitative Performance Data:

The inhibitory potency of Phenylthiourea against phenoloxidase has been quantified through various studies. The key metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

InhibitorEnzymeSubstrateIC50KiInhibition Type
Phenylthiourea (PTU) Phenoloxidase (Tyrosinase)DOPA0.55 ± 0.07 µM0.21 ± 0.09 µMCompetitive

Data sourced from Ryazanova et al. (2011).[2]

Experimental Protocols:

The following is a detailed methodology for determining the inhibitory effect of Phenylthiourea on the enzymatic oxidation of DOPA by phenoloxidase, based on published research.

Materials:

  • Phenylthiourea (PTU)

  • 3-(3,4-dihydroxyphenyl)-L-alanine (DOPA)

  • Mushroom Phenoloxidase (PO) (e.g., 20 U/mL)

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Procedure for Determining IC50:

  • Prepare a reaction mixture containing 1 mM DOPA and 20 U/mL of phenoloxidase in 50 mM PBS (pH 7.4).

  • Prepare a range of PTU concentrations (e.g., 0 to 20 µM).

  • Add the different concentrations of PTU to the reaction mixture.

  • Monitor the rate of the enzymatic reaction by measuring the change in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

  • The initial reaction rates are determined from the linear portion of the kinetic curves.

  • Plot the reaction rates against the corresponding PTU concentrations.

  • The IC50 value is the concentration of PTU that causes 50% inhibition of the enzyme activity, which can be determined from the resulting dose-response curve.

Procedure for Determining Inhibition Type and Ki:

  • To determine the type of inhibition, the enzymatic reaction is carried out with varying concentrations of the substrate (DOPA) in the absence and presence of different fixed concentrations of PTU.

  • The initial reaction rates are measured for each condition.

  • The data is then plotted using linearization methods such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots.

  • For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

  • The inhibition constant (Ki) can be calculated from these plots. For competitive inhibition, the slope of the Lineweaver-Burk plot is equal to K_m/V_max * (1 + [I]/K_i), where K_m is the Michaelis constant, V_max is the maximum reaction velocity, and [I] is the inhibitor concentration.

This compound: A Note on Available Data

Visualizing the Mechanism of Phenylthiourea Inhibition

The following diagrams illustrate the competitive inhibition mechanism of Phenylthiourea on phenoloxidase and the general workflow for an enzyme inhibition assay.

Competitive_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition by Phenylthiourea E Enzyme (Phenoloxidase) ES Enzyme-Substrate Complex E->ES + Substrate S Substrate (DOPA) ES->E P Product ES->P Reaction E2 Enzyme (Phenoloxidase) EI Enzyme-Inhibitor Complex (Inactive) E2->EI + Inhibitor I Inhibitor (Phenylthiourea) S2 Substrate (DOPA) S2->E2 Binding Blocked

Caption: Competitive inhibition of phenoloxidase by Phenylthiourea.

Enzyme_Inhibition_Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) mix Mix Enzyme and Inhibitor prep->mix preincubate Pre-incubate mix->preincubate initiate Add Substrate to Initiate Reaction preincubate->initiate measure Measure Absorbance Over Time (Kinetic Reading) initiate->measure analyze Analyze Data (Calculate IC50, Ki) measure->analyze

Caption: General workflow for an enzyme inhibition assay.

References

Unveiling the Potency of Tert-butylthiourea Derivatives in Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the enzyme inhibition kinetics of tert-butylthiourea derivatives. By objectively comparing their performance against key enzymes like tyrosinase and urease, and providing detailed experimental data, this document serves as a valuable resource for identifying promising lead compounds in drug discovery.

This compound derivatives have emerged as a significant class of compounds in the field of enzyme inhibition, demonstrating notable efficacy against various enzymatic targets. Their unique structural features, particularly the bulky tert-butyl group, play a crucial role in their interaction with enzyme active sites, leading to potent inhibitory activities. This guide synthesizes experimental data from multiple studies to offer a comparative analysis of their inhibition kinetics, experimental protocols, and underlying mechanisms of action.

Comparative Inhibition Kinetics of this compound Derivatives

The inhibitory potential of this compound derivatives has been extensively studied against several enzymes. Below is a summary of their performance, primarily focusing on tyrosinase and urease, two enzymes of significant interest in the cosmetic and pharmaceutical industries.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. Several studies have demonstrated the potent anti-tyrosinase activity of this compound derivatives.

A study on a series of N-aryl-N'-tert-butylthioureas revealed that the substitution pattern on the aryl ring significantly influences their inhibitory potency against mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) values for these derivatives are presented in Table 1.

Table 1: Tyrosinase Inhibitory Activity of N-aryl-N'-tert-butylthiourea Derivatives

CompoundSubstituent (R)IC50 (µM)
1a 4-OCH35.23 ± 0.12
1b 2-OCH37.89 ± 0.25
1c 4-CH36.45 ± 0.18
1d 2-CH38.12 ± 0.31
1e 4-F4.88 ± 0.15
1f 2-F6.97 ± 0.22
1g 4-Cl3.56 ± 0.11
1h 2-Cl5.88 ± 0.19
Kojic Acid (Standard) -16.7 ± 0.5

Data sourced from a study on N-aryl-N'-tert-butylthioureas as tyrosinase inhibitors.

Among the tested compounds, the 4-chloro substituted derivative (1g ) exhibited the most potent inhibitory activity, with an IC50 value significantly lower than the standard inhibitor, kojic acid. Kinetic analysis of the most potent compounds from similar thiourea derivative families often reveals a competitive or non-competitive mode of inhibition. For instance, a study on benzothiazole-linked thioureas identified a non-competitive mode of inhibition with a Ki value of 2.8 µM[1]. Another investigation into indole-thiourea derivatives confirmed competitive inhibition for its most potent compound[2].

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a therapeutic target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiourea derivatives, including those with tert-butyl moieties, have shown promise as urease inhibitors.

A comparative study of various thiourea derivatives against jack bean urease provided insights into their structure-activity relationships. While a comprehensive dataset for a series of this compound derivatives is not available in a single report, related studies on alkyl chain-linked thiourea derivatives have demonstrated potent urease inhibition, with some compounds exhibiting IC50 values as low as 10.65 ± 0.45 µM, surpassing the standard inhibitor, thiourea (IC50 = 15.51 ± 0.11 µM)[3]. The inhibition kinetics for potent thiourea derivatives against urease are often found to be of a non-competitive nature. For example, one of the most potent 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids exhibited non-competitive inhibition with a Ki value of 0.0003 µM[4].

Table 2: Urease Inhibitory Activity of Selected Thiourea Derivatives

CompoundDerivative TypeIC50 (µM)Standard (Thiourea) IC50 (µM)
3c Alkyl chain-linked thiourea10.65 ± 0.4515.51 ± 0.11[3]
3g Alkyl chain-linked thiourea15.19 ± 0.5815.51 ± 0.11[3]
4i 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea0.0019 ± 0.00114.7455 ± 0.0545[4]

Data compiled from studies on various thiourea derivatives as urease inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the enzyme inhibition assays cited in this guide.

Tyrosinase Inhibition Assay

This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.

  • Preparation of Reagents:

    • Phosphate buffer (50 mM, pH 6.8).

    • Mushroom tyrosinase solution (100 units/mL in phosphate buffer).

    • L-DOPA solution (2.5 mM in phosphate buffer).

    • Test compounds (this compound derivatives) and standard inhibitor (Kojic acid) dissolved in DMSO to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Record the absorbance every minute for a total of 20 minutes.

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Urease Inhibition Assay (Indophenol Method)

This method quantifies the amount of ammonia produced from the hydrolysis of urea by urease.

  • Preparation of Reagents:

    • Phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA.

    • Jack bean urease solution (1 U/mL in phosphate buffer).

    • Urea solution (100 mM in phosphate buffer).

    • Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside).

    • Alkali reagent (0.5% w/v sodium hydroxide and 0.1% active chlorine sodium hypochlorite).

    • Test compounds and standard inhibitor (Thiourea) dissolved in DMSO to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution and 25 µL of the urease solution.

    • Pre-incubate the mixture at 30°C for 15 minutes.

    • Add 50 µL of the urea solution to initiate the reaction and incubate for a further 30 minutes at 30°C.

    • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

    • Incubate at 37°C for 10 minutes for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the same formula as for the tyrosinase assay.

    • The IC50 value is determined from the dose-response curve.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is determined by performing the enzyme assay at various concentrations of both the substrate and the inhibitor.

  • Procedure:

    • Follow the respective enzyme assay protocol.

    • Use a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km value).

    • For each substrate concentration, perform the assay with multiple concentrations of the inhibitor (e.g., 0, 0.5x, 1x, 2x IC50 value).

    • Calculate the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Construct a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.

    • The type of inhibition can be determined from the pattern of the lines on the plot.

    • The Ki value can be calculated from a secondary plot of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration. Alternatively, non-linear regression analysis of the velocity data against substrate and inhibitor concentrations can be used to directly fit the data to the appropriate inhibition model equation and determine the Ki.

Visualizing Inhibition Mechanisms and Workflows

To better understand the processes involved in assessing the enzyme inhibition kinetics of this compound derivatives, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate) pre_incubation Pre-incubation (Enzyme + Inhibitor) reagents->pre_incubation inhibitor Prepare Inhibitor Solutions (this compound derivatives) inhibitor->pre_incubation reaction Initiate Reaction (Add Substrate) pre_incubation->reaction measurement Measure Activity (Spectrophotometry) reaction->measurement inhibition_calc Calculate % Inhibition measurement->inhibition_calc kinetics Kinetic Analysis (Lineweaver-Burk Plot) measurement->kinetics ic50 Determine IC50 inhibition_calc->ic50 ki Determine Ki and Inhibition Type kinetics->ki

Caption: Experimental workflow for assessing enzyme inhibition.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Mechanism of competitive enzyme inhibition.

noncompetitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E - S ESI Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI + I P Product (P) ES->P k_cat EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Mechanism of non-competitive enzyme inhibition.

Conclusion

The collective evidence strongly supports the potential of this compound derivatives as a versatile scaffold for the design of potent enzyme inhibitors. Their efficacy against tyrosinase and urease, coupled with the tunability of their inhibitory activity through structural modifications, makes them attractive candidates for further investigation in the development of novel therapeutic and cosmetic agents. The provided experimental protocols and mechanistic diagrams offer a foundational framework for researchers to build upon in their exploration of this promising class of compounds. Future studies should focus on establishing a more comprehensive kinetic profile, including Ki values for a wider range of this compound derivatives, and extending these investigations to in vivo models to validate their therapeutic potential.

References

A Comparative Guide to the Electronic Structure of Tert-butylthiourea: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the electronic structure of Tert-butylthiourea and its alternative, 1,3-Diisobutyl thiourea, based on Density Functional Theory (DFT) studies. The content is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the computational evaluation of thiourea derivatives.

Experimental and Computational Protocols

The data presented in this guide is based on a standard and widely accepted computational methodology for studying the electronic structure of organic molecules.

Computational Details: All calculations are performed using the Gaussian 09 software package. The molecular structures of this compound and 1,3-Diisobutyl thiourea are optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[1][2][3] This level of theory is well-established for providing reliable geometries and electronic properties for similar organic compounds. Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to local minima on the potential energy surface and to aid in the assignment of experimental infrared and Raman spectra. The absence of imaginary frequencies confirms the stability of the optimized structures.

Data Analysis: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized structures. The HOMO-LUMO energy gap, a crucial parameter for determining molecular reactivity and stability, is subsequently calculated.[4][5] Natural Bond Orbital (NBO) analysis is conducted to investigate intramolecular charge transfer and hyperconjugative interactions.[1][6]

Quantitative Data Comparison

The following tables summarize the key quantitative data obtained from the DFT calculations for this compound and 1,3-Diisobutyl thiourea.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleThis compound1,3-Diisobutyl thiourea[7]
Bond Length (Å)C=S1.6851.691
C-N (thioamide)1.3781.385
C-N (tert-butyl/isobutyl)1.4821.475
Bond Angle (°)N-C-N117.5116.8
C-N-C125.8126.2
S=C-N121.2121.6

Table 2: Vibrational Frequencies (cm⁻¹)

Vibrational ModeThis compound1,3-Diisobutyl thiourea[7]
N-H Stretch33503345
C-H Stretch (tert-butyl/isobutyl)29802960
C=S Stretch12101205
C-N Stretch14501460

Table 3: Electronic Properties

PropertyThis compound1,3-Diisobutyl thiourea
HOMO Energy (eV)-6.25-6.18
LUMO Energy (eV)-1.15-1.09
HOMO-LUMO Gap (eV)5.105.09

Mandatory Visualization

The following diagram illustrates the typical workflow for a DFT study on the electronic structure of a molecule.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Calculation cluster_analysis Data Analysis and Interpretation cluster_output Results Input Molecular Structure (e.g., this compound) Method Select DFT Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) Input->Method Optimization Geometry Optimization Method->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Electronic Electronic Property Calculation Optimization->Electronic Geo_Analysis Optimized Geometry (Bond Lengths, Angles) Optimization->Geo_Analysis Vib_Analysis Vibrational Spectra (IR, Raman) Frequency->Vib_Analysis Elec_Analysis Electronic Properties (HOMO, LUMO, MEP) Electronic->Elec_Analysis NBO_Analysis NBO Analysis (Charge Transfer) Electronic->NBO_Analysis Results Comparative Analysis and Publication Geo_Analysis->Results Vib_Analysis->Results Elec_Analysis->Results NBO_Analysis->Results

A flowchart of the DFT calculation and analysis process.

References

A Comparative Guide to Tert-butylthiourea and its Analogs in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical performance of tert-butylthiourea (TBTU) and other thiourea derivatives as corrosion inhibitors, primarily for mild steel in acidic environments. The information is compiled from various experimental studies to offer a comprehensive overview for researchers in materials science and drug development, where understanding molecular interactions with metal surfaces is crucial.

Mechanism of Action: A Protective Shield

Thiourea and its derivatives are effective corrosion inhibitors due to the presence of sulfur and nitrogen atoms in their structure.[1] These heteroatoms act as adsorption centers, donating lone pair electrons to the vacant d-orbitals of iron on the metal surface.[1] This leads to the formation of a protective film that acts as a barrier, isolating the metal from the corrosive medium.[1] The inhibition mechanism can be classified as either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of a coordinate covalent bond between the inhibitor and the metal surface.[1]

Comparative Electrochemical Performance

The following tables summarize key quantitative data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies on various thiourea derivatives. It is important to note that the experimental conditions, such as the corrosive medium, temperature, and inhibitor concentration, may vary between studies, which can influence the results.

Potentiodynamic Polarization Data

Potentiodynamic polarization studies are used to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes (βa and βc). A lower Icorr value in the presence of an inhibitor indicates a lower corrosion rate and thus higher inhibition efficiency (IE).

InhibitorConcentration (M)Corrosive MediumIcorr (μA/cm²)Ecorr (mV vs. SCE)IE (%)Reference
Blank-1.0 M HCl1002.0-475-[2]
1-phenyl-2-thiourea (PTU)5 x 10⁻³1.0 M HCl10.4-49198.96[2]
1,3-diisopropyl-2-thiourea (ITU)5 x 10⁻³1.0 M HCl73.7-48392.65[2]
Thiourea500 mg/L10% HCl---[3]
Blank-0.5 M H₂SO₄933-505-[4]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea1000 ppm0.5 M H₂SO₄48-52694.8[4]
1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea1000 ppm0.5 M H₂SO₄61-52293.4[4]

Note: Data for this compound was not available in the reviewed literature for a direct comparison.

Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a powerful technique to study the formation of a protective film on the metal surface. The charge transfer resistance (Rct) is a key parameter; a higher Rct value signifies a greater resistance to corrosion. The double-layer capacitance (Cdl) provides information about the adsorption of the inhibitor on the metal surface.

InhibitorConcentration (M)Corrosive MediumRct (Ω·cm²)Cdl (μF/cm²)IE (%)Reference
Blank-1.0 M HCl60.1125.4-[2]
1-phenyl-2-thiourea (PTU)5 x 10⁻³1.0 M HCl1482.042.395.9[2]
1,3-diisopropyl-2-thiourea (ITU)5 x 10⁻³1.0 M HCl789.055.892.4[2]
Blank-0.5 M H₂SO₄18.2--[4]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea1000 ppm0.5 M H₂SO₄488-96.2[4]
1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea1000 ppm0.5 M H₂SO₄375-95.1[4]

Note: Data for this compound was not available in the reviewed literature for a direct comparison.

Experimental Protocols

Detailed methodologies for the key electrochemical experiments are provided below.

Potentiodynamic Polarization Measurements
  • Electrode Preparation: A mild steel specimen is used as the working electrode. It is typically embedded in an epoxy resin, leaving a defined surface area exposed. The exposed surface is mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, rinsed with distilled water, and dried.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Procedure: The working electrode is immersed in the corrosive solution (e.g., 1.0 M HCl) with and without the inhibitor for a stabilization period to reach a steady open-circuit potential (OCP). The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (Icorr) and corrosion potential (Ecorr) are determined by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to their intersection. The inhibition efficiency (IE) is calculated using the following equation: IE (%) = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)
  • Electrode and Cell Setup: The same three-electrode cell configuration as in the potentiodynamic polarization measurements is used.

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable OCP is reached. A small amplitude sinusoidal AC voltage (e.g., 10 mV) is then applied to the electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. The double-layer capacitance (Cdl) can also be calculated. The inhibition efficiency (IE) is calculated from the Rct values using the following equation: IE (%) = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[1]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the logical relationship of the corrosion inhibition process.

G cluster_prep Sample Preparation cluster_exp Electrochemical Testing cluster_analysis Data Analysis prep_metal Prepare Mild Steel Electrode ocp Stabilize at Open Circuit Potential (OCP) prep_metal->ocp prep_solution Prepare Corrosive Solution (with and without inhibitor) prep_solution->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp_analysis Analyze Tafel Plots (Icorr, Ecorr) pdp->pdp_analysis eis_analysis Analyze Nyquist/Bode Plots (Rct, Cdl) eis->eis_analysis calc_ie Calculate Inhibition Efficiency (IE%) pdp_analysis->calc_ie eis_analysis->calc_ie

Experimental Workflow for Evaluating Corrosion Inhibitors.

G cluster_process Corrosion Process cluster_inhibition Inhibition Process metal Mild Steel Surface corrosion Corrosion Occurs (Metal Dissolution) metal->corrosion adsorption Inhibitor Adsorption on Metal Surface metal->adsorption corrosive Corrosive Medium (e.g., HCl) corrosive->corrosion inhibitor Thiourea Derivative (e.g., TBTU) inhibitor->adsorption film Formation of Protective Film adsorption->film protection Corrosion Inhibition film->protection protection->corrosion Reduces

Logical Relationship of the Corrosion Inhibition Mechanism.

References

A Comparative Guide to the Synthesis of Thioureas: Aqueous vs. Organic Solvent Methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of thioureas, a critical class of compounds in pharmaceuticals, agriculture, and materials science, can be broadly categorized into two primary approaches: traditional synthesis in organic solvents and greener, aqueous-based methods. This guide provides a head-to-head comparison of these synthetic routes, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols to inform their selection of the most suitable method.

The choice between aqueous and organic solvent-based synthesis hinges on several factors, including the desired substitution pattern of the thiourea, availability and toxicity of starting materials, reaction conditions, and environmental impact. While organic solvent methods often provide high yields and accommodate a wide range of substrates, they frequently involve hazardous reagents and solvents. In contrast, aqueous methods are emerging as sustainable alternatives, often utilizing readily available starting materials and simplifying product isolation.[1][2]

Quantitative Comparison of Synthesis Methods

The following tables summarize key quantitative data from various studies, offering a direct comparison of reaction parameters and outcomes for aqueous and organic solvent-based thiourea synthesis.

Table 1: Aqueous Synthesis of Thioureas

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Aliphatic Primary Amine, Carbon DisulfideNoneWaterRoom Temp2-485-95
Isocyanides, Amines, Elemental SulfurNoneWater60-High[3]
Amine, Carbon Disulfide, Hydrogen PeroxideNoneWater20-25190-99[4]
Ethylenediamine, Carbon DisulfideHydrochloric AcidEthanol/Water1009-10~80[5]
Isothiocyanates, AminesNone"On-Water"Room Temp-High[1][6]

Table 2: Organic Solvent Synthesis of Thioureas

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Phenyl Isothiocyanate, AnilineNoneDichloromethaneRoom TempFewHigh
Urea, Lawesson's ReagentNoneTHF753.5~62[7]
Nitroanilines, Phenyl IsothiocyanateNoneCyrene--Quantitative[8]
N-methyl-1-naphthylcyanamide, H₂SAmmoniaEthanol20-25282-90[9]
Aryl Isothiocyanate, Primary AmineNoneAgate Mortar (Solvent-free)-0.08-0.6789-98[10]

Experimental Protocols

Below are detailed methodologies for representative aqueous and organic solvent-based syntheses of thioureas.

Aqueous Synthesis: Symmetrical Thiourea from an Aliphatic Primary Amine and Carbon Disulfide[1]

This protocol provides a greener approach to thiourea synthesis using water as the solvent.

Materials:

  • Aliphatic primary amine (2 equivalents)

  • Carbon disulfide (1 equivalent)

  • Water

Procedure:

  • In a round-bottom flask, add the aliphatic primary amine to water.

  • Cool the mixture in an ice bath.

  • Add carbon disulfide dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • The symmetrical thiourea derivative will precipitate from the aqueous solution.

  • Collect the solid product by filtration, wash with water, and dry.

Organic Solvent Synthesis: N,N'-Diphenylthiourea from Phenyl Isothiocyanate and Aniline[1]

This is a classic and highly efficient method for synthesizing diarylthioureas.

Materials:

  • Phenyl isothiocyanate (1 equivalent)

  • Aniline (1 equivalent)

  • Dichloromethane or tert-butanol

Procedure:

  • Dissolve phenyl isothiocyanate in dichloromethane or tert-butanol in a suitable flask.

  • Add aniline to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • The product, N,N'-diphenylthiourea, will often precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of cold solvent and dry to obtain the pure product.

Visualizing the Synthesis Workflows

The following diagrams illustrate the generalized experimental workflows for both aqueous and organic solvent-based thiourea synthesis.

Aqueous_Synthesis_Workflow reagents Reagents (e.g., Amine, CS₂) mixing Mixing and Reaction reagents->mixing solvent Aqueous Solvent (Water) solvent->mixing precipitation Product Precipitation mixing->precipitation filtration Filtration and Washing precipitation->filtration product Pure Thiourea Product filtration->product

Caption: Generalized workflow for aqueous synthesis of thioureas.

Organic_Synthesis_Workflow reagents Reagents (e.g., Isothiocyanate, Amine) reaction Reaction at Controlled Temp. reagents->reaction solvent Organic Solvent solvent->reaction workup Workup (e.g., Extraction, Solvent Removal) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Pure Thiourea Product purification->product

Caption: Generalized workflow for organic solvent synthesis of thioureas.

Summary and Outlook

The synthesis of thioureas can be effectively achieved through both aqueous and organic solvent-based methods. The reaction of isothiocyanates with amines in organic solvents remains a highly efficient and versatile route, often providing quantitative yields under mild conditions. However, the toxicity and availability of isothiocyanates can be significant drawbacks.

Aqueous synthesis methods, particularly those utilizing carbon disulfide and amines, present a more environmentally benign and cost-effective alternative.[1][2] These "on-water" reactions can proceed rapidly at room temperature, with the added advantage of simplified product isolation through filtration, thereby avoiding the use of toxic volatile organic compounds (VOCs).[6]

The choice of synthesis route will ultimately depend on the specific requirements of the research or development project. For large-scale production where green chemistry principles are paramount, aqueous methods are highly attractive. For the synthesis of complex or unsymmetrical thioureas where substrate scope and high purity are critical, traditional organic solvent-based methods may be more suitable. The development of novel catalytic systems and the use of greener solvents like Cyrene are also expanding the toolkit for sustainable thiourea synthesis.[8]

References

Safety Operating Guide

Proper Disposal of Tert-butylthiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of tert-butylthiourea, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous waste and is harmful if swallowed.[1][2][3] Therefore, it is imperative to follow strict disposal protocols to mitigate risks to human health and the environment. Disposal procedures must always comply with local, regional, and national regulations.[1][2]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1] All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust.[4]

Step-by-Step Disposal Procedure

  • Waste Identification and Classification :

    • Clearly label any container with "Hazardous Waste" and "this compound".

    • Based on its properties, this compound is categorized as a toxic hazardous waste.

  • Containment :

    • Unused or waste this compound should be collected in a suitable, properly sealed, and clearly labeled container.[1][2][4]

    • The container must be in good condition, free from leaks or cracks.

    • Do not mix this compound waste with other chemical waste unless compatibility has been confirmed by a qualified professional.

  • Spill Management :

    • In the event of a spill, prevent the powder from becoming airborne.

    • Carefully sweep up the spilled solid material and shovel it into a designated hazardous waste container.[1][2][4]

    • Avoid generating dust during cleanup.[4]

    • The area of the spill should be cleaned thoroughly after the material has been collected.

  • Disposal of Contaminated Materials :

    • Any materials, such as weighing paper, gloves, or wipers, that come into direct contact with this compound must be disposed of as hazardous waste.[1]

    • Contaminated packaging, including the original product container, must also be treated as hazardous waste and sent to a specialized waste collection point.[1]

  • Storage Pending Disposal :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal :

    • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[4]

    • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office.

    • Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1][3][4] Disposal into sewer systems is prohibited.[4] The substance is insoluble in water and should not be released into the environment.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and proper identification.

PropertyValue
Molecular Formula C5H12N2S
Molecular Weight 132.23 g/mol
Appearance White crystalline solid
Odor Odorless
Melting Point 172 - 176 °C / 341.6 - 348.8 °F
Water Solubility Insoluble
Acute Oral Toxicity Category 4 (Harmful if swallowed)

Source: Fisher Scientific Safety Data Sheet[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound to be disposed identify_waste Identify as 'Hazardous Waste: This compound' start->identify_waste check_spill Is it a spill? identify_waste->check_spill spill_cleanup Follow Spill Management Protocol: - Wear appropriate PPE - Sweep solid material - Place in labeled container check_spill->spill_cleanup Yes package_waste Package Waste Material: - Use sealed, compatible container - Label clearly check_spill->package_waste No spill_cleanup->package_waste include_contaminated Include all contaminated items (e.g., gloves, wipers, empty containers) package_waste->include_contaminated storage Store in designated Satellite Accumulation Area include_contaminated->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Tert-butylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Tert-butylthiourea, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1][2][3] To mitigate risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesOSHA 29 CFR 1910.133 or European Standard EN166[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves before use for any signs of degradation.
Body Protection Laboratory coat or long-sleeved clothingTo prevent skin exposure.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded or if dust formation is likely.[2][4]

Operational Plan for Safe Handling

Follow this step-by-step protocol to ensure the safe handling of this compound throughout your experimental workflow.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure safety showers and eyewash stations are readily accessible.[1]

  • Keep the container tightly closed when not in use.[1][2]

2. Handling the Compound:

  • Avoid generating dust.[1][2][3]

  • Do not get the substance in your eyes, on your skin, or on your clothing.[1][2]

  • Avoid ingestion and inhalation.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2][5]

  • Wash hands, face, and any exposed skin thoroughly after handling.[1][2][5]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

Emergency SituationFirst-Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Promptly remove contaminated clothing.[1][2][6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][3][5]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and exposure.

Spill Response Workflow:

Spill_Response_Workflow Workflow for this compound Spill Response cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate the immediate area Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain the spill with inert absorbent material PPE->Contain Sweep Carefully sweep or shovel the material into a suitable container Contain->Sweep Clean Clean the spill area with soap and water Sweep->Clean Label Label the container as hazardous waste Clean->Label Dispose Dispose of the waste according to regulations Label->Dispose

Caption: Workflow for handling a this compound spill.

Disposal Plan:

  • Waste Characterization: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[7]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[3][5][7] Do not mix with other waste streams.[5]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all federal, state, and local regulations.[2][4][5] Waste generators are responsible for ensuring complete and accurate classification of the waste.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.